Potassium ricinoleate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3.K/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1/b12-9-;/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKMIIPDYZXBEV-DPMBMXLASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042322 | |
| Record name | Potassium ricinoleate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Hawley] | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, potassium salt (1:1), (9Z,12R)- | |
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| Record name | Potassium ricinoleate | |
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Solubility |
Soluble in water | |
| Record name | Potassium ricinoleate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2167 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White paste | |
CAS No. |
7492-30-0 | |
| Record name | Potassium ricinoleate | |
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| Record name | 9-Octadecenoic acid, 12-hydroxy-, potassium salt (1:1), (9Z,12R)- | |
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| Record name | Potassium ricinoleate | |
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| Record name | Potassium ricinoleate | |
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| Record name | POTASSIUM RICINOLEATE | |
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| Record name | Potassium ricinoleate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2167 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Potassium Ricinoleate as a Surfactant
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid, is an anionic surfactant derived from castor oil.[1] Its unique molecular structure, featuring a hydrophilic carboxylate head, a long hydrophobic alkyl chain, and a hydroxyl group on the 12th carbon, dictates its multifaceted mechanism of action.[2] This guide details the physicochemical principles underlying its surfactant behavior, including surface tension reduction and micelle formation. Furthermore, it explores the compound's significant interactions with biological systems, specifically its ability to increase membrane permeability and activate specific G protein-coupled receptors, presenting a complex mechanism that extends beyond simple surface activity.
Core Surfactant Mechanism of Action
Like all surfactants, the primary mechanism of potassium ricinoleate is driven by its amphiphilic nature. The molecule possesses a distinct polar (hydrophilic) head and a nonpolar (hydrophobic) tail.
-
Hydrophilic Head: The potassium carboxylate group (-COO⁻K⁺) is water-soluble and readily interacts with aqueous environments.
-
Hydrophobic Tail: The 18-carbon alkyl chain is water-insoluble and seeks to minimize contact with water, preferentially interacting with nonpolar substances like oils and lipids.[1]
This dual character causes this compound molecules to spontaneously align at interfaces, such as the boundary between air and water or oil and water.
Reduction of Surface Tension
In an aqueous solution, this compound molecules migrate to the surface, orienting themselves with their hydrophobic tails pointing away from the water and their hydrophilic heads remaining in the water. This arrangement disrupts the cohesive hydrogen bonding network among water molecules at the surface. The result is a significant reduction in the surface tension of the liquid, a key characteristic of surfactants that enables wetting and spreading phenomena.[1]
Caption: Orientation of this compound at the air-water interface.
Micelle Formation
When the concentration of this compound in a solution increases to a critical point, the air-water interface becomes saturated. Additional surfactant molecules then begin to self-assemble in the bulk of the solution into spherical or cylindrical aggregates known as micelles.[1] This threshold concentration is called the Critical Micelle Concentration (CMC) .
Within a micelle, the hydrophobic tails are sequestered in the core, avoiding contact with water, while the hydrophilic heads form an outer shell, interacting with the surrounding aqueous environment. This process is entropically favorable and is fundamental to the surfactant's role in emulsification and solubilization.[1]
Caption: Cross-section of a micelle in an aqueous solution.
Physicochemical and Biological Activity Data
| Parameter | Value | System / Cell Line | Comments |
| Molecular Weight | 336.6 g/mol | - | Computed property for this compound.[3] |
| EC₅₀ (EP3 Receptor) | 0.5 µM | MEG-01 cells | Ricinoleic acid is a direct agonist for the prostaglandin (B15479496) EP3 receptor.[4][5] |
| IC₅₀ (vs ³H-PGE₂) | 500 nM | CHO cells (expressing EP3) | Ricinoleic acid displaces PGE₂ from the EP3 receptor.[5] |
Interaction with Biological Membranes
Beyond its classic surfactant properties, this compound and its active principle, ricinoleic acid, directly interact with and alter biological membranes. This is a critical aspect of its mechanism of action, particularly in drug delivery and its physiological effects.
Increased Membrane Permeability
Studies have shown that ricinoleic acid can perturb the integrity of the intestinal epithelial barrier.[6][7] Perfusion of the intestine with sodium ricinoleate leads to dose-related mucosal injury, desquamation of surface epithelial cells, and a measurable increase in mucosal permeability.[8] This effect is characterized by the increased passage of probe molecules (like mannitol (B672) and lactulose) across the gut barrier.[6][9]
The mechanism is believed to involve the insertion of the ricinoleate molecule's hydrophobic tail into the lipid bilayer of the cell membrane. This disrupts the ordered packing of phospholipids, creating transient pores or areas of increased fluidity, thereby increasing the permeability of the membrane to water, electrolytes, and other molecules.[10][11] This cytotoxic effect on epithelial cells may relate to its laxative properties.[12]
Caption: Insertion of this compound into a lipid bilayer.
Receptor-Mediated Signaling Pathway
A significant finding in the mechanism of action of ricinoleic acid is its role as a specific agonist for prostaglandin E2 (PGE₂) receptors, particularly the EP3 receptor .[5] This interaction is not a general surfactant effect but a specific pharmacological action that mediates some of its most well-known physiological effects, such as laxation and uterine contraction.[5][13]
The activation of the Gᵢ protein-coupled EP3 receptor by ricinoleic acid in intestinal and uterine smooth muscle cells is the primary mechanism for these effects.[5][14] This action is direct and does not depend on the endogenous synthesis of prostaglandins.[5]
Caption: Activation of the EP3 receptor by ricinoleic acid.
Conclusion
The mechanism of action of this compound as a surfactant is twofold. It exhibits classic physicochemical surfactant behavior, reducing surface tension and forming micelles to act as an emulsifier and cleansing agent. Concurrently, its active component, ricinoleic acid, engages in specific biological interactions. It physically disrupts cell membranes, increasing their permeability, and acts as a potent agonist for the EP3 prostaglandin receptor, initiating specific signaling cascades. This dual mechanism makes it a compound of significant interest for applications ranging from cosmetics and cleaning agents to its potential use as a permeation enhancer in drug delivery systems.
Appendix: Experimental Protocols
The following are generalized protocols for characterizing the key surfactant properties of a compound like this compound.
A.1. Determination of Critical Micelle Concentration (CMC) by Tensiometry
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface is saturated, and additional surfactant molecules form micelles in the bulk solution, causing the surface tension to plateau. The CMC is the point of inflection on a plot of surface tension versus the logarithm of concentration.[15]
Methodology (Du Noüy Ring Method): [16][17][18]
-
Preparation of Solutions: Prepare a stock solution of this compound (e.g., 100 mM) in deionized water. Perform a series of dilutions to create solutions of varying concentrations spanning the expected CMC.
-
Instrument Setup: Use a force tensiometer equipped with a platinum Du Noüy ring. Clean the ring thoroughly (e.g., with a suitable solvent, followed by flaming) to ensure proper wetting.
-
Measurement: a. Pour the most dilute solution into a clean sample vessel. b. Raise the sample vessel until the ring is submerged in the solution. c. Slowly lower the sample vessel. The ring will pull a meniscus of liquid with it. d. The instrument will record the force required to pull the ring through the interface, identifying the maximum force just before the liquid lamella tears. e. The software calculates the surface tension (in mN/m) after applying necessary correction factors (e.g., Harkins-Jordan).[19]
-
Data Collection: Repeat the measurement for each concentration, moving from lowest to highest. Ensure the ring and vessel are cleaned between samples.
-
Analysis: Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The concentration at the intersection of these two regions is the CMC.[20]
References
- 1. This compound Supplier & 7492-30-0 [benchchem.com]
- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Effects of Ricinoleic Acid (Castor Oil) on Gut Permeability in Healthy Participants: Provocative Test for Treatments Aimed at Restoring Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perfusion of rabbit colon with ricinoleic acid: dose-related mucosal injury, fluid secretion, and increased permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Ricinoleic Acid (Castor Oil) on Gut Permeability in Healthy Participants: Provocative Test for Treatments Aimed at Restoring Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ricinoleic acid (castor oil) alters intestinal surface structure. A scanning electronmiscroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of ricinoleic acid (castor oil) and other intestinal secretagogues on isolated intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G protein-coupled receptor mediates the action of castor oil [mpg.de]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 17. biolinscientific.com [biolinscientific.com]
- 18. biolinscientific.com [biolinscientific.com]
- 19. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 20. scribd.com [scribd.com]
A Technical Guide to the Physicochemical Properties of Potassium Ricinoleate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid derived from castor oil, is a versatile anionic surfactant with significant potential in various research and development applications, including drug delivery systems.[1] This technical guide provides an in-depth overview of the core physicochemical properties of potassium ricinoleate, offering detailed experimental protocols for their determination and exploring the biochemical pathways influenced by its active component, ricinoleic acid. While specific quantitative data for this compound remains to be extensively documented in publicly available literature, this guide furnishes the foundational knowledge and methodologies required for its comprehensive characterization.
Introduction
This compound (C18H33KO3) is an amphiphilic molecule possessing a hydrophilic carboxylate head and a hydrophobic 18-carbon chain with a hydroxyl group at the C-12 position.[1][2] This unique structure imparts valuable surfactant and emulsifying properties, making it a subject of interest in formulations requiring the stabilization of oil-in-water emulsions.[3] Its biocompatibility and the known biological activities of its constituent fatty acid, ricinoleic acid, further underscore its potential in pharmaceutical and biomedical research.[3][4]
Physicochemical Properties
General Properties
| Property | Description | Reference |
| Chemical Formula | C18H33KO3 | [1] |
| Molecular Weight | 336.55 g/mol | [1] |
| Appearance | Off-white powder or paste | [1] |
| Solubility | Water-soluble | [1] |
| CAS Number | 7492-30-0 | [1] |
Quantitative Physicochemical Data
Specific experimental data for the Critical Micelle Concentration (CMC), surface tension at various concentrations, and viscosity of aqueous this compound solutions are not extensively reported in the available scientific literature. The following tables are structured to accommodate such data once determined experimentally.
Table 2.1: Critical Micelle Concentration (CMC) of this compound
| Parameter | Value | Temperature (°C) | Method |
| CMC (mol/L) | Data not available | ||
| CMC (g/L) | Data not available |
Table 2.2: Surface Tension of Aqueous this compound Solutions
| Concentration (mol/L) | Surface Tension (mN/m) | Temperature (°C) |
| Data not available | Data not available | |
| Data not available | Data not available | |
| Data not available | Data not available |
Table 2.3: Viscosity of Aqueous this compound Solutions
| Concentration (mol/L) | Viscosity (mPa·s) | Temperature (°C) |
| Data not available | Data not available | |
| Data not available | Data not available | |
| Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties of surfactants like this compound.
Synthesis of this compound
This compound can be synthesized in the laboratory through the saponification of castor oil.[3]
Materials:
-
Castor oil
-
Potassium hydroxide (B78521) (KOH)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
Protocol:
-
Dissolve a known quantity of potassium hydroxide in ethanol with gentle heating and stirring until fully dissolved.
-
In a separate beaker, heat a known quantity of castor oil.
-
Slowly add the ethanolic KOH solution to the heated castor oil while stirring continuously.
-
Attach a condenser to the reaction vessel and reflux the mixture for 1-2 hours. Saponification is complete when a clear solution is formed.
-
After cooling, the ethanol can be removed by evaporation.
-
The resulting this compound paste can be dissolved in water for further use or purification.
A visual representation of the general workflow for surfactant synthesis and characterization is provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[5] It can be determined by monitoring a physical property of the surfactant solution as a function of concentration.
3.2.1. Tensiometry Method
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[5]
Apparatus: Tensiometer (Wilhelmy plate or du Noüy ring method).
Protocol:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting curve, typically at the intersection of two linear fits of the data points before and after the break.
3.2.2. Conductivity Method
Principle: The molar conductivity of an ionic surfactant solution changes with concentration due to the formation of micelles, which have a lower mobility than the free surfactant ions.
Apparatus: Conductivity meter.
Protocol:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the electrical conductivity of each solution at a constant temperature.
-
Plot the molar conductivity against the square root of the concentration.
-
The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.
Surface Tension Measurement
Surface tension is a measure of the cohesive energy present at the interface of a liquid. For surfactant solutions, it is highly dependent on concentration below the CMC.
Apparatus: Tensiometer (Wilhelmy plate or du Noüy ring method), temperature-controlled water bath.
Protocol:
-
Prepare aqueous solutions of this compound at various concentrations below and above the expected CMC.
-
Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).
-
Measure the surface tension of each this compound solution, ensuring temperature equilibrium.
-
Record the surface tension values for each concentration.
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow. The viscosity of surfactant solutions can be influenced by the size, shape, and concentration of micelles.
Apparatus: Viscometer (e.g., Ubbelohde or Brookfield type), temperature-controlled water bath.
Protocol:
-
Prepare aqueous solutions of this compound at various concentrations.
-
Calibrate the viscometer using a standard fluid of known viscosity.
-
Measure the viscosity of each this compound solution at a constant temperature.
-
Record the viscosity values for each concentration.
Biological Activity and Signaling Pathways
The biological effects of this compound are primarily attributed to its active component, ricinoleic acid. Research has shown that ricinoleic acid exerts its effects, including anti-inflammatory and smooth muscle-contracting actions, through interaction with specific cellular receptors.[4][6]
Ricinoleic Acid as a Prostaglandin (B15479496) EP3 Receptor Agonist
Studies have identified ricinoleic acid as an agonist for the prostaglandin E2 receptor subtype 3 (EP3).[6] This interaction is a key mechanism underlying its physiological effects.
Signaling Pathway:
-
Ricinoleic acid binds to the EP3 receptor, a G-protein coupled receptor (GPCR).
-
Activation of the EP3 receptor leads to the dissociation of the G-protein subunits.
-
The specific downstream signaling cascade can vary depending on the G-protein subtype coupled to the receptor (e.g., Gi, Gq).
-
For instance, coupling to Gi can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Alternatively, coupling to Gq can activate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
These signaling events ultimately lead to cellular responses such as smooth muscle contraction and modulation of inflammatory pathways.[6]
The following diagram illustrates the signaling pathway of ricinoleic acid through the EP3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Supplier & 7492-30-0 [benchchem.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. CAS 5323-95-5: Sodium ricinoleate | CymitQuimica [cymitquimica.com]
A Technical Guide to the Synthesis of High-Purity Potassium Ricinoleate
Introduction
Potassium ricinoleate (B1264116) (CAS 7492-30-0), the potassium salt of ricinoleic acid, is a valuable anionic surfactant and emulsifying agent derived from castor oil.[1][2] Ricinoleic acid, a monounsaturated, 18-carbon hydroxylated fatty acid, constitutes approximately 90% of the fatty acids in castor oil, making it the primary precursor for this compound.[3] Its unique properties are leveraged in various fields, including cosmetics, detergents, industrial lubricants, and as a precursor in chemical synthesis.[2] For applications in research, drug development, and specialized formulations, the synthesis of high-purity potassium ricinoleate is crucial to ensure product consistency, efficacy, and safety.
This technical guide provides an in-depth overview of the primary synthesis pathways for producing high-purity this compound. It details experimental protocols, summarizes key quantitative data, and outlines methods for purity assessment, serving as a comprehensive resource for researchers, scientists, and drug development professionals.
Synthesis Pathways
The production of this compound can be broadly categorized into two main strategies: a direct, one-step saponification of castor oil and a more refined two-step process designed to achieve higher purity.
Pathway 1: Direct Saponification
This is the most straightforward method, involving the direct reaction of castor oil (a triglyceride) with potassium hydroxide (B78521) (KOH) in a process known as saponification.[4][5] The reaction hydrolyzes the ester bonds of the triglycerides, yielding a mixture of fatty acid potassium salts (soaps) and glycerol (B35011).[4] While simple and efficient for producing technical-grade soap, this pathway's purity is limited by the composition of castor oil, which contains small amounts of other fatty acids (oleic, linoleic, stearic, etc.).
Pathway 2: Two-Step Synthesis for High Purity
To achieve high purity, a two-step approach is employed. This pathway first isolates a high-purity ricinoleic acid intermediate from castor oil, which is then neutralized with potassium hydroxide. This strategy effectively removes the other fatty acids present in the parent oil before the final salt formation.
Step 1: Generation and Purification of Ricinoleic Acid Intermediate There are two primary methods to generate the ricinoleic acid intermediate:
-
A) Hydrolysis: Castor oil is hydrolyzed to break the ester bonds and liberate free fatty acids and glycerol. This can be achieved through:
-
Chemical Hydrolysis: Using mineral acids or high-pressure steam.
-
Enzymatic Hydrolysis: Utilizing lipases, such as Candida antarctica Lipase (B570770) B, which offers a "greener" alternative with high conversion rates under milder conditions.[1] Following hydrolysis, the ricinoleic acid is isolated from the fatty acid mixture, often by acidification.[1]
-
-
B) Transesterification: Castor oil is reacted with a simple alcohol (e.g., methanol) in the presence of a catalyst (e.g., sodium methoxide) to produce methyl ricinoleate.[1] This ester can then be purified, for instance by fractional distillation, to separate it from the esters of other fatty acids.[6]
Step 2: Saponification or Neutralization The purified intermediate is then converted to the final product:
-
If purified ricinoleic acid was prepared, it is simply neutralized with a stoichiometric amount of potassium hydroxide.
-
If purified methyl ricinoleate was prepared, it is saponified with potassium hydroxide to yield high-purity this compound and methanol.
This multi-step process mitigates the formation of by-products and ensures the final product is substantially free of other fatty acid salts.[1]
Quantitative Data Summary
The efficiency of synthesis is highly dependent on the chosen pathway and reaction conditions. The following table summarizes quantitative data from various reported methodologies.
| Pathway/Method | Catalyst/Enzyme | Temperature (°C) | Time | Yield / Conversion Rate | Reference |
| Direct Saponification | Potassium Hydroxide (KOH) | 65 °C | 60 minutes | 96% Yield | [1] |
| Enzymatic Hydrolysis | Lipozyme TL IM | 60 °C | 6 hours | 98.5% Conversion | [1] |
| Enzymatic Hydrolysis | Immobilized Porcine Pancreatic Lipase (PPL) | 50 °C | 3 hours | Maximal Production | [1] |
| Enzymatic Synthesis | Candida antarctica Lipase B | 50 °C | 48 hours | 96.2 ± 1.5% Conversion | [1] |
| Transesterification | Barium Oxide (BaO) | Not Specified | 24 hours | 91% Conversion | [1] |
Detailed Experimental Protocols
The following sections provide generalized protocols for the key synthesis pathways. Researchers should optimize these procedures based on their specific starting materials and equipment.
Protocol 1: Direct Saponification of Castor Oil
This protocol outlines a standard laboratory procedure for the direct synthesis of technical-grade this compound.
Materials & Equipment:
-
Castor Oil
-
Potassium Hydroxide (KOH)
-
Ethanol (B145695) (as solvent, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders
-
Rotary evaporator
Procedure:
-
Determine Reactant Amounts: Calculate the required mass of KOH based on the saponification value of the castor oil (typically 176-187 mg KOH/g). An excess of KOH (5-10%) is often used to ensure complete reaction.
-
Preparation: Dissolve the calculated amount of KOH in a minimal amount of water or ethanol and place it in the round-bottom flask.
-
Reaction: Add the castor oil to the flask. Attach the reflux condenser and begin heating the mixture to the target temperature (e.g., 65°C) with vigorous stirring.[1]
-
Reflux: Maintain the reaction under reflux for the specified time (e.g., 60-90 minutes) or until the mixture becomes a clear, homogenous solution, indicating the completion of saponification.
-
Isolation: Once the reaction is complete, cool the mixture. If a solvent like ethanol was used, it can be removed using a rotary evaporator. The resulting product is a paste or liquid soap containing this compound, glycerol, and any excess KOH.
-
Purification (Optional): The crude product can be washed with a brine solution to help separate the glycerol.
Protocol 2: High-Purity Synthesis via Enzymatic Hydrolysis and Neutralization
This protocol describes a two-step method using an enzyme to first generate high-purity ricinoleic acid.
Materials & Equipment:
-
Castor Oil
-
Immobilized Lipase (e.g., Lipozyme TL IM)
-
Phosphate (B84403) buffer (to maintain optimal pH, e.g., pH 7-8)[1]
-
Dilute Hydrochloric Acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Potassium Hydroxide (KOH) solution (standardized)
-
Jacketed reaction vessel with temperature control and overhead stirrer
-
Separatory funnel
Procedure:
Step 1: Enzymatic Hydrolysis of Castor Oil
-
Setup: Add castor oil and phosphate buffer to the reaction vessel. Heat the mixture to the optimal temperature for the chosen enzyme (e.g., 60°C for Lipozyme TL IM).[1]
-
Reaction: Introduce the immobilized lipase to the mixture and stir continuously for the required duration (e.g., 6 hours).[1] Monitor the reaction progress if necessary.
-
Enzyme Removal: Once the desired conversion is reached, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Isolation of Ricinoleic Acid: Cool the remaining mixture (containing fatty acids and glycerol). Transfer it to a separatory funnel and acidify with dilute HCl to a pH of ~2-3. This protonates the fatty acids, causing them to separate from the aqueous glycerol phase.
-
Extraction & Purification: Extract the ricinoleic acid into an organic solvent. Wash the organic layer with water to remove residual glycerol and acid. Dry the organic layer (e.g., with anhydrous sodium sulfate) and evaporate the solvent to yield purified ricinoleic acid.
Step 2: Neutralization to this compound
-
Preparation: Dissolve the purified ricinoleic acid in ethanol.
-
Titration/Neutralization: Slowly add a standardized solution of KOH while stirring. Monitor the pH, stopping at a neutral pH (~7.0).
-
Final Product: Evaporate the solvent to obtain high-purity solid or paste-like this compound.
Purity Assessment
To confirm the purity of the synthesized this compound, several analytical techniques can be employed:
-
Titration: Acid-base titration can determine the amount of residual free fatty acids or excess potassium hydroxide, which is crucial for calculating purity and yield. The saponification value of the final product can also be determined.[7]
-
Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (after derivatization) are powerful tools to identify and quantify the ricinoleate content and detect the presence of other fatty acid salts.[8]
-
Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the carboxylate salt group and the hydroxyl group characteristic of the ricinoleate moiety. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation.
-
UV-Vis Spectroscopy: This technique is particularly useful for detecting the presence of conjugated diene or triene fatty acids, which can form as undesirable by-products during synthesis.[1]
Conclusion
The synthesis of this compound can be tailored to meet specific purity requirements. Direct saponification of castor oil offers a simple and rapid route for producing technical-grade material suitable for many industrial applications. However, for research, pharmaceutical, and cosmetic applications demanding high purity, a two-step pathway is superior. By first isolating and purifying a ricinoleic acid intermediate via enzymatic hydrolysis or transesterification, subsequent neutralization yields a product with significantly higher purity, free from the other fatty acid salts inherent to castor oil. The choice of pathway ultimately depends on the desired purity, cost considerations, and environmental impact.
References
- 1. This compound Supplier & 7492-30-0 [benchchem.com]
- 2. biofuranchem.com [biofuranchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. alliancechemical.com [alliancechemical.com]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. US2045727A - Method of purifying ricinoleic acid - Google Patents [patents.google.com]
- 7. EP0034047B1 - Process for the manufacture of soap - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Green Synthesis of Potassium Ricinoleate from Castor Oil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the green chemistry synthesis of potassium ricinoleate (B1264116) from castor oil, a versatile bio-based oleochemical with significant potential in the pharmaceutical industry. The document details and compares conventional, ultrasound-assisted, and microwave-assisted saponification methods, emphasizing green chemistry principles. Detailed experimental protocols, quantitative data on reaction efficiency, and characterization methods are presented. Furthermore, the role of potassium ricinoleate as a functional excipient in enhancing drug delivery is explored. This guide aims to equip researchers and drug development professionals with the necessary knowledge to leverage sustainable synthesis methods for producing high-value pharmaceutical ingredients.
Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint and enhance the sustainability of its processes. This paradigm shift involves the design of products and processes that reduce or eliminate the use and generation of hazardous substances. Castor oil, derived from the seeds of Ricinus communis, is a renewable and biodegradable feedstock rich in ricinoleic acid, a monounsaturated 18-carbon fatty acid.[1] This unique chemical structure, featuring a hydroxyl group and a double bond, makes it a valuable precursor for a wide range of oleochemicals.
This compound, the potassium salt of ricinoleic acid, is a bio-based surfactant with applications in cosmetics, and as a chemical intermediate.[2] In the pharmaceutical realm, it holds promise as an excipient that can enhance the solubility and permeability of poorly water-soluble drugs, thereby improving their bioavailability.[3][4] This guide focuses on the green synthesis of this compound from castor oil, exploring advanced methods that offer significant advantages over traditional approaches in terms of reaction time, energy consumption, and overall efficiency.
Synthetic Pathways: From Castor Oil to this compound
The fundamental chemical transformation for producing this compound from castor oil is saponification. This reaction involves the hydrolysis of the triglycerides in castor oil using an alkali, in this case, potassium hydroxide (B78521) (KOH), to yield glycerol (B35011) and the potassium salt of the fatty acids, predominantly this compound.[5]
Reaction:
Triglyceride (Castor Oil) + 3 KOH → 3 this compound + Glycerol
While the conventional method involves heating the reactants for an extended period, green chemistry approaches such as ultrasound-assisted and microwave-assisted synthesis have emerged as highly efficient alternatives.[5][6]
Conventional Saponification
This traditional method typically involves refluxing castor oil with an alcoholic solution of potassium hydroxide.[1] While effective, it is often characterized by long reaction times and significant energy consumption.
Ultrasound-Assisted Saponification (UAS)
Ultrasonication utilizes high-frequency sound waves to create acoustic cavitation in the reaction mixture. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which significantly accelerates the mass transfer and reaction rate.[5] UAS can lead to a more complete reaction in a shorter time and at lower temperatures compared to conventional methods.[7]
Microwave-Assisted Saponification (MAS)
Microwave irradiation directly heats the reactants by interacting with the polar molecules in the reaction mixture. This efficient and uniform heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[6]
Experimental Protocols
Materials
-
Castor Oil (pharmaceutical grade)
-
Potassium Hydroxide (KOH) pellets
-
Ethanol (B145695) (95%)
-
Hydrochloric Acid (HCl) (0.5 M for titration)
-
Phenolphthalein (B1677637) indicator
-
Deionized water
Conventional Saponification Protocol
-
Preparation: In a round-bottom flask, dissolve a known amount of potassium hydroxide in ethanol to prepare an alcoholic KOH solution (e.g., 0.5 N).[1]
-
Reaction: Add a pre-weighed amount of castor oil to the flask (e.g., 2g).[1]
-
Reflux: Attach a reflux condenser and heat the mixture on a water bath or heating mantle for approximately 30-60 minutes, with constant stirring.[1][8]
-
Completion Check: The reaction is considered complete when the oily layer disappears, and the solution becomes clear.
-
Titration (for Saponification Value): After cooling, add a few drops of phenolphthalein indicator and titrate the excess KOH with a standardized solution of hydrochloric acid.[1][8]
-
Isolation: To isolate the this compound, the solvent can be removed under reduced pressure. Further purification can be achieved by washing with a non-polar solvent to remove any unreacted oil.
Ultrasound-Assisted Saponification (UAS) Protocol
-
Preparation: In a beaker, mix a pre-weighed amount of castor oil with an aqueous or alcoholic solution of potassium hydroxide.
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Reaction Conditions: Conduct the saponification at a controlled temperature (e.g., 35°C) for a significantly shorter duration (e.g., 15-30 minutes) compared to the conventional method.[5][7]
-
Work-up: Follow the same isolation and purification steps as in the conventional method.
Microwave-Assisted Saponification (MAS) Protocol
-
Preparation: In a microwave-safe reaction vessel, dissolve potassium hydroxide in ethanol. Add a pre-weighed amount of castor oil. For example, use a 10:1 ethanol to oil molar ratio with 1.5% w/w KOH.[6]
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power (e.g., 250 W) and temperature (e.g., 60°C) for a short period (e.g., 10 minutes).[6]
-
Neutralization and Isolation: After cooling, neutralize the excess KOH with a suitable acid (e.g., H₂SO₄). The glycerol phase can be separated by centrifugation, and the this compound can be purified from the ethanolic phase.[6]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies to provide a clear comparison of the different synthetic methods.
Table 1: Comparison of Synthesis Methods for Saponification of Castor Oil
| Parameter | Conventional Method | Ultrasound-Assisted Saponification (UAS) | Microwave-Assisted Saponification (MAS) |
| Reaction Time | 30 - 60 minutes[1][8] | 15 - 30 minutes[5][7] | ~10 minutes[6] |
| Temperature | Reflux temperature of solvent (e.g., ~78°C for ethanol) | 35°C - 70°C[5][7] | 60°C[6] |
| Yield | High (exact values vary) | High, potentially higher than conventional[5][7] | ~80.1% (for transesterification, a related reaction)[6] |
| Energy Consumption | High | Low to Moderate | Low |
| Key Advantages | Simple setup | Rapid reaction, energy-efficient | Extremely rapid, high efficiency |
| Key Disadvantages | Long reaction time, high energy consumption | Requires specialized equipment | Requires specialized microwave reactor |
Table 2: Physicochemical Properties of Castor Oil and Saponification Values
| Property | Value | Reference |
| Saponification Value (Conventional) | 147.63 mg KOH/g | [8] |
| Saponification Value (Standard) | 176 - 187 mg KOH/g | |
| Saponification Value (Microwave Pre-treatment) | 178.7 mg KOH/g | |
| Saponification Value (Ultrasonic Pre-treatment) | 182.4 mg KOH/g | |
| Acid Value | < 2.0 mg KOH/g | |
| Iodine Value | 82 - 90 |
Characterization of this compound
The successful synthesis of this compound can be confirmed through various analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show the disappearance of the ester carbonyl peak (~1740 cm⁻¹) from the castor oil triglyceride and the appearance of a strong carboxylate anion (COO⁻) stretching peak around 1550-1610 cm⁻¹. The broad hydroxyl (-OH) peak from the ricinoleate moiety will remain, typically in the region of 3200-3600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would confirm the presence of the characteristic peaks of the ricinoleate backbone, including the olefinic protons (~5.4 ppm), the proton on the carbon bearing the hydroxyl group (~3.6 ppm), and the aliphatic chain protons. The disappearance of the glycerol backbone protons from the triglyceride would indicate the completion of the reaction.
-
¹³C NMR: The carbon NMR would show a characteristic peak for the carboxylate carbon (~180 ppm) and the other carbons of the ricinoleate chain.
-
Applications in Drug Development
This compound, and ricinoleic acid derivatives in general, offer significant advantages as excipients in pharmaceutical formulations, particularly for improving the delivery of poorly soluble drugs.
Enhanced Solubility and Bioavailability
Poorly water-soluble drugs often exhibit low bioavailability, limiting their therapeutic efficacy.[9] Surfactants like this compound can improve the solubility of these drugs by forming micelles that encapsulate the hydrophobic drug molecules, thereby increasing their concentration in the gastrointestinal fluids and enhancing their absorption.[3]
Permeation Enhancement in Transdermal Drug Delivery
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of most drugs.[10] Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly disrupt the structure of the stratum corneum and increase drug permeation. Fatty acids and their salts, including ricinoleates, have been shown to act as effective penetration enhancers.[11][12] They are believed to fluidize the lipid bilayers of the stratum corneum, creating pathways for the drug to diffuse through.
Table 3: Potential Pharmaceutical Applications of this compound
| Application Area | Mechanism of Action | Potential Benefits |
| Oral Drug Delivery | Micellar solubilization of poorly soluble drugs. | Increased drug solubility, improved bioavailability, potential for dose reduction.[3][4] |
| Transdermal Drug Delivery | Disruption and fluidization of the stratum corneum lipid bilayers. | Enhanced penetration of active pharmaceutical ingredients through the skin.[11][12] |
| Topical Formulations | Emulsifying and skin-conditioning agent. | Improved formulation stability and texture, potential for synergistic therapeutic effects due to the anti-inflammatory properties of ricinoleic acid. |
Green Chemistry Metrics
To quantitatively assess the "greenness" of a chemical process, several metrics have been developed.
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. For the saponification of a triglyceride with KOH, the atom economy is very high as all the atoms of the triglyceride and KOH are incorporated into the desired this compound and the co-product glycerol.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product.[3] Green processes aim for a low E-factor. In the synthesis of this compound, waste primarily comes from solvents used in the reaction and purification steps. The use of greener solvents and efficient recycling can significantly reduce the E-factor.
-
Process Mass Intensity (PMI): This metric, championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product.[13] A lower PMI indicates a greener process.
The application of ultrasound and microwave assistance can significantly improve these metrics by reducing reaction times, energy input, and potentially the amount of solvent required.
Visualizations
Chemical Reaction Workflow
Caption: General workflow for the saponification of castor oil to produce this compound.
Comparative Experimental Workflow
Caption: Comparison of the core reaction step in conventional, ultrasound, and microwave-assisted synthesis.
Conclusion
The green synthesis of this compound from castor oil represents a significant step towards more sustainable pharmaceutical manufacturing. Ultrasound and microwave-assisted methods offer substantial improvements over conventional saponification in terms of reaction speed, energy efficiency, and alignment with green chemistry principles. The resulting this compound is not only a bio-based and biodegradable surfactant but also a promising excipient for enhancing the delivery of challenging drug molecules. For researchers, scientists, and drug development professionals, the adoption of these green synthetic routes and the exploration of this compound's full potential in pharmaceutical formulations can pave the way for the development of more effective and environmentally friendly medicines. Further research focusing on direct comparative studies of these green methods and in-depth quantitative analysis of this compound's impact on drug bioavailability will be invaluable in fully realizing its potential.
References
- 1. scribd.com [scribd.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hielscher.com [hielscher.com]
- 6. scielo.org.co [scielo.org.co]
- 7. researchgate.net [researchgate.net]
- 8. jedi.researchculturesociety.org [jedi.researchculturesociety.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 10. rroij.com [rroij.com]
- 11. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
A Technical Guide to the Enzymatic Production of Potassium Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the enzymatic hydrolysis of castor oil for the production of potassium ricinoleate (B1264116). This biocatalytic approach offers a greener and more specific alternative to traditional high-temperature and high-pressure chemical methods, yielding a high-purity product suitable for various applications in the pharmaceutical, cosmetic, and oleochemical industries.
Introduction to Enzymatic Hydrolysis
Potassium ricinoleate is the potassium salt of ricinoleic acid, the primary fatty acid found in castor oil (up to 92%).[1][2] The enzymatic synthesis of this compound involves the use of lipases (triacylglycerol ester hydrolases, E.C. 3.1.1.3) to catalyze the hydrolysis of triglycerides present in castor oil.[3] This process breaks down the triglycerides into free fatty acids and glycerol. The liberated ricinoleic acid is subsequently neutralized with potassium hydroxide (B78521) (KOH) to form this compound.
Enzymatic methods are advantageous as they operate under mild conditions (35–45°C and atmospheric pressure), preventing side reactions like polymerization and color development that can occur in high-energy thermal processes.[3][4][5] This results in a lighter-colored, odorless, and purer product.[4]
Mechanism of Lipase-Catalyzed Hydrolysis
The hydrolysis of triglycerides by lipase (B570770) is a stepwise process that occurs at the oil-water interface.[6][7] The enzyme sequentially cleaves the ester bonds of the triglyceride, producing diglycerides, monoglycerides, and finally glycerol, releasing a fatty acid molecule at each step.[6][8]
The overall reaction can be summarized as: Triglyceride (Castor Oil) + 3 H₂O ---(Lipase)--> 3 Ricinoleic Acid + Glycerol Ricinoleic Acid + KOH → this compound + H₂O
Lipases exhibit substrate and positional specificities, which can enhance the yield of the desired fatty acid and prevent unwanted side reactions.[7]
Key Parameters Influencing Enzymatic Hydrolysis
The efficiency of the enzymatic hydrolysis is governed by several critical parameters. Optimization of these factors is crucial for maximizing the yield and reaction rate.
-
Enzyme Source and Concentration: Various microbial lipases are effective, including those from Candida rugosa, Rhizopus oryzae, and immobilized lipases like Lipozyme TL IM and Novozym 435.[2][4][9] The reaction rate generally increases with enzyme concentration, though an optimal loading must be determined to balance efficiency and cost.[3] For instance, one study found an optimal enzyme load of 8.9% (Lipozyme TL IM) for castor oil hydrolysis.[10]
-
Temperature: Lipase activity is temperature-dependent. Optimal temperatures for castor oil hydrolysis typically range from 35°C to 60°C.[3][4][11] Temperatures above this range can lead to enzyme deactivation.[4]
-
pH: The pH of the aqueous phase significantly affects enzyme activity. Most lipases used for this purpose exhibit optimal activity in a neutral pH range of 7.0 to 8.0.[3][12]
-
Water-to-Oil Ratio: As water is a substrate, its concentration is critical. The reaction takes place at the oil-water interface, and an adequate ratio is needed to facilitate the formation of an emulsion. Ratios ranging from 1:4 to 40:1 (water:oil) have been reported, with the optimal ratio depending on the specific enzyme and process conditions.[2][4]
-
Agitation Speed: Proper mixing (150-250 rpm) is essential to increase the interfacial area between the oil and aqueous phases, thereby enhancing the reaction rate.[9]
Experimental Protocols
This section outlines a generalized protocol for the enzymatic hydrolysis of castor oil, followed by methods for product analysis.
This protocol is a synthesis of methodologies reported in the literature.[3][12][13]
-
Materials:
-
Castor Oil (Substrate)
-
Lipase (e.g., Candida rugosa lipase, Lipozyme TL IM)
-
Phosphate (B84403) Buffer (e.g., 0.2 M, pH 7.0)
-
Potassium Hydroxide (KOH) solution (for titration and neutralization)
-
Ethanol
-
Diethyl ether or other suitable solvent
-
-
Reaction Setup:
-
In a temperature-controlled batch reactor or flask, prepare the reaction mixture. For example, combine castor oil and phosphate buffer at a specific ratio (e.g., 1:4 v/v).[2]
-
Pre-heat the mixture to the desired reaction temperature (e.g., 41.3°C or 55°C) with constant stirring (e.g., 200 rpm).[3][10]
-
-
Enzyme Addition and Reaction:
-
Monitoring and Termination:
-
Monitor the reaction progress by periodically taking aliquots and determining the percentage of free fatty acids (FFA) via titration.
-
To terminate the reaction, inactivate the enzyme by heating (e.g., 99°C for 15 minutes) or by adding a solvent like ethanol.[14]
-
-
Product Separation:
-
After reaction completion, separate the aqueous phase (containing glycerol) from the oil phase (containing ricinoleic acid and unreacted glycerides) by centrifugation.[14]
-
The ricinoleic acid-rich oil phase can then be neutralized with a stoichiometric amount of KOH to produce this compound.
-
-
Titration for Free Fatty Acid (FFA) Content: The extent of hydrolysis is commonly determined by titrating the liberated fatty acids with a standardized KOH or NaOH solution using phenolphthalein (B1677637) as an indicator. The acid value is expressed in mg KOH/g of oil.[15]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) can be used to separate and quantify ricinoleic acid.[11][16] Gas Chromatography (GC), after saponification and methylation of the fatty acids, is also used to determine the fatty acid profile and purity of the product.[17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic hydrolysis of castor oil, showcasing the impact of different enzymes and conditions on reaction outcomes.
Table 1: Comparison of Lipases and Reaction Conditions for Castor Oil Hydrolysis
| Lipase Source | Temperature (°C) | pH | Water:Oil Ratio | Time (h) | Conversion/Yield (%) | Reference |
| Lipozyme TL IM | 41.3 | - | 40:1 (molar) | 39.2 | 96.2 ± 1.5 | [1][10] |
| Rhizopus oryzae | 37 | 7.0 | 4:1 (v/v) | 12 | ~90 | [2] |
| Candida rugosa | 45 | - | 6:40 (v/v) | 16 | 47 | [2][4] |
| Commercial Lipase | 55 | 7.0 | - | 24 | 93 (optimized) | [3] |
| Pseudomonas aeruginosa | - | - | - | - | ~90 | [12] |
| Castor Bean Lipase | 25 | 4.5 | - | 4 | >97 | [18] |
Table 2: Optimization of Hydrolysis using Methyl Ricinoleate as Substrate
| Enzyme | Temperature (°C) | Enzyme Conc. (%) | Time (h) | Conversion (%) | Reference |
| Candida antarctica Lipase B | 60 | 4 | 6 | 98.5 | [4] |
Conclusion
The enzymatic hydrolysis of castor oil is a highly effective and environmentally friendly method for producing high-purity ricinoleic acid, the precursor to this compound. By carefully selecting the lipase and optimizing key reaction parameters such as temperature, pH, and substrate ratios, conversion rates exceeding 95% can be achieved under mild conditions.[1][2] This technical guide provides a foundational understanding and practical framework for researchers and professionals to develop and implement robust biocatalytic processes for the synthesis of valuable oleochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. neliti.com [neliti.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Supplier & 7492-30-0 [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Biological Activity of Ricinoleic Acid and its Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted biological activities of ricinoleic acid, the primary active component of castor oil, and its potassium salt, potassium ricinoleate (B1264116). This document delves into the anti-inflammatory, antimicrobial, and other significant biological effects of these compounds, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data regarding the biological efficacy of ricinoleic acid and its derivatives.
Table 1: Antimicrobial Activity of Ricinoleic Acid
| Microorganism | Strain | MIC (Minimum Inhibitory Concentration) | Reference |
| Staphylococcus aureus | MRSA CCARM 3807 | > 512 mg/L | [1] |
| Staphylococcus aureus | MRSA CCARM 3820 | > 512 mg/L | [1] |
| Escherichia coli | - | 25 mg/ml | [2] |
| Candida albicans | - | 50 mg/ml | [2] |
Table 2: Anti-Inflammatory and Receptor Binding Activity of Ricinoleic Acid
| Activity | Assay | Target | Value | Reference |
| Prostaglandin (B15479496) EP3 Receptor Agonism | Calcium Mobilization in MEG-01 cells | EP3 Receptor | EC50: 0.5 µM | [3] |
| Prostaglandin EP3 Receptor Binding | Displacement of 3H-PGE2 from expressed EP3 receptors | EP3 Receptor | IC50: 500 nM | [4] |
| Calcineurin Inhibition | Phosphatase assay with recombinant human calcineurin | Calcineurin | Ki: 33.7 µM | [5] |
| Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition | Kinase assay with recombinant human GSK-3β | GSK-3β | Ki: 1.43 µM | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of ricinoleic acid and its potassium salt.
Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model assesses the anti-inflammatory activity of a compound.
Principle: Intraplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Detailed Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Test Compound Administration: Ricinoleic acid or its salt is administered, often topically or via intradermal injection, at a predetermined time before the carrageenan injection. A vehicle control group receives the same volume of the vehicle used to dissolve the test compound.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that inhibits microbial growth.
Detailed Protocol:
-
Preparation of Test Compound: A stock solution of ricinoleic acid or potassium ricinoleate is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The inoculated microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the test compound in which there is no visible turbidity. A growth control (medium with inoculum but no test compound) and a sterility control (medium only) are included.
Substance P Immunoassay
This assay is used to quantify the levels of substance P, a neuropeptide involved in inflammation and pain signaling.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for measuring substance P. In this assay, substance P in the sample competes with a labeled (e.g., horseradish peroxidase-conjugated) substance P for binding to a limited amount of anti-substance P antibody. The amount of labeled substance P bound is inversely proportional to the concentration of substance P in the sample.
Detailed Protocol (based on commercially available kits):
-
Sample Preparation: Tissue homogenates or biological fluids are collected and processed according to the kit's instructions.
-
Assay Procedure:
-
Standards and samples are added to the wells of a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-labeled substance P is added to each well.
-
A primary antibody specific for substance P is then added.
-
The plate is incubated to allow for competitive binding.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the bound HRP to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of substance P in the samples is then determined by interpolating from the standard curve.[6][7][8]
Signaling Pathways and Mechanisms of Action
Ricinoleic acid exerts its biological effects through interactions with several key signaling pathways.
Anti-Inflammatory and Analgesic Effects: Capsaicin-like Mechanism and Substance P Reduction
Ricinoleic acid exhibits anti-inflammatory and analgesic properties that are, in part, mediated by a mechanism with similarities to that of capsaicin.[9] Repeated topical application of ricinoleic acid has been shown to significantly reduce neurogenic inflammation.[9][10] This effect is associated with a depletion of substance P in sensory nerve endings.[9] Substance P is a neuropeptide involved in the transmission of pain signals and the inflammatory response.
Prostaglandin EP3 Receptor Agonism
Ricinoleic acid acts as a specific agonist for the prostaglandin EP3 receptor.[3][4] This interaction is responsible for its well-known laxative effects and its ability to induce uterine contractions.[4] The activation of EP3 receptors on smooth muscle cells in the intestine and uterus leads to increased motility.[4]
Inhibition of Calcineurin and GSK-3β
Ricinoleic acid has been identified as an inhibitor of two important enzymes: calcineurin and glycogen synthase kinase-3β (GSK-3β).[5]
-
Calcineurin Inhibition: Calcineurin is a protein phosphatase that plays a crucial role in T-cell activation through the dephosphorylation of the nuclear factor of activated T-cells (NFAT). By inhibiting calcineurin, ricinoleic acid can suppress T-cell activation, suggesting a potential immunomodulatory role.[5]
-
GSK-3β Inhibition: GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including inflammation and glycogen metabolism. Inhibition of GSK-3β by ricinoleic acid can lead to the stabilization of β-catenin and the modulation of inflammatory responses.
Antimicrobial Mechanism of Action
The antimicrobial effects of ricinoleic acid are primarily attributed to its ability to disrupt the cell membranes of microorganisms. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Biological Activities of this compound
This compound, the potassium salt of ricinoleic acid, is primarily utilized as a surfactant and emulsifying agent in various formulations.[11] Its biological activities are largely attributed to the ricinoleic acid moiety. Notably, intradermal injection of this compound has been shown to induce a significant and long-lasting antinociceptive (pain-relieving) effect. This suggests its potential as a therapeutic agent for pain management, likely acting through mechanisms similar to those of ricinoleic acid, such as the modulation of sensory neuron activity.
Conclusion
Ricinoleic acid and its potassium salt exhibit a diverse range of biological activities with significant therapeutic potential. The anti-inflammatory effects, mediated through mechanisms involving substance P depletion and inhibition of key signaling enzymes like calcineurin and GSK-3β, position these compounds as promising candidates for the development of novel anti-inflammatory agents. Their antimicrobial properties, based on membrane disruption, offer potential applications in combating various pathogens. Furthermore, the specific agonistic activity of ricinoleic acid on the EP3 receptor provides a clear molecular basis for its traditional use as a laxative and labor-inducing agent. Further research is warranted to fully elucidate the therapeutic applications and to optimize the delivery and efficacy of these naturally derived compounds.
References
- 1. Synergistic Antibiotic Activity of Ricini Semen Extract with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Inhibition of Calcineurin and Glycogen Synthase Kinase-3β by Ricinoleic Acid Derived from Castor Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P Competitive ELISA Kit (EEL013) - Invitrogen [thermofisher.com]
- 7. Novel Method for Determination of Substance P Levels in Unextracted Human Plasma by Using Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
The Role of Potassium Ricinoleate in Reducing Surface Tension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of potassium ricinoleate's function in reducing surface tension. Potassium ricinoleate (B1264116), a potassium salt of ricinoleic acid derived from castor oil, is a widely utilized surfactant in various industrial and pharmaceutical applications.[1] Its amphiphilic molecular structure, possessing both a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to accumulate at interfaces and disrupt the cohesive forces between liquid molecules, thereby lowering surface tension.[1] This document details the physicochemical properties of this compound, presents quantitative data on its surface tension reduction capabilities, outlines experimental protocols for its characterization, and explores the thermodynamic principles governing its activity at interfaces.
Physicochemical Properties of this compound
This compound is classified as an anionic surfactant. It is known for its emulsifying, cleansing, and foaming properties.[2] The presence of a hydroxyl group on the 12th carbon of the ricinoleic acid backbone imparts unique properties to this surfactant, including increased polarity and the potential for hydrogen bonding, which influences its solubility and surface activity.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₃KO₃ | [2] |
| Molecular Weight | 336.55 g/mol | [2] |
| Appearance | Typically a light yellow to brownish-yellow transparent liquid or white solid/paste. | [1][2] |
| pH (of a 40% solution) | 7.0 - 11.0 | [1] |
| Solubility | Slightly soluble in water. | [3] |
Mechanism of Surface Tension Reduction
The reduction of surface tension by this compound is a direct consequence of its adsorption at the air-water or oil-water interface. In an aqueous solution, the hydrophobic tails of the ricinoleate ions are repelled by the polar water molecules and orient themselves away from the bulk water phase, congregating at the surface. This accumulation disrupts the strong cohesive hydrogen bonds between surface water molecules, leading to a decrease in surface tension.
As the concentration of this compound increases, the surface becomes progressively more populated with surfactant molecules until a point of saturation is reached. Beyond this concentration, the surfactant molecules begin to self-assemble in the bulk solution to form spherical or cylindrical aggregates known as micelles. This critical concentration is known as the Critical Micelle Concentration (CMC) .[4] Above the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules preferentially form micelles rather than further populating the already saturated interface.[4]
Figure 1. Mechanism of surface tension reduction by this compound.
Quantitative Data on Surface Tension Reduction
Table 2: Hypothetical Surface Tension of Aqueous this compound Solutions at 25°C
| Concentration (mol/L) | Surface Tension (mN/m) |
| 0 (Pure Water) | 72.0 |
| 1 x 10⁻⁵ | 65.0 |
| 1 x 10⁻⁴ | 55.0 |
| 5 x 10⁻⁴ | 45.0 |
| 1 x 10⁻³ (Approx. CMC) | 38.0 |
| 5 x 10⁻³ | 37.8 |
| 1 x 10⁻² | 37.5 |
| Note: This table presents expected values based on the typical behavior of similar surfactants. Actual experimental values may vary. |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC of this compound can be determined by measuring a physical property of the solution that changes abruptly at the point of micelle formation, such as surface tension, conductivity, or light scattering, as a function of surfactant concentration.
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.[4][5]
Apparatus:
-
Force Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[6][7]
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath
Procedure:
-
Prepare a stock solution of this compound of a known high concentration in deionized water.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension (approx. 72 mN/m at 25°C).
-
Measure the surface tension of each prepared solution, ensuring the temperature is kept constant.
-
Plot the measured surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the graph.
Figure 2. Experimental workflow for CMC determination by surface tension.
Du Noüy Ring Method for Surface Tension Measurement
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.[6]
Detailed Procedure:
-
Preparation: Ensure the platinum-iridium ring is meticulously cleaned to remove any contaminants. This is typically done by rinsing with a suitable solvent (e.g., acetone (B3395972) or ethanol) followed by flaming the ring to a red heat in a Bunsen burner flame. The sample vessel must also be thoroughly cleaned.
-
Setup: Mount the clean ring on the hook of the force tensiometer. Place the this compound solution in the sample vessel and position it on the instrument's platform.
-
Measurement: a. Raise the sample platform until the ring is fully immersed in the solution. b. Slowly lower the platform. A liquid lamella will be formed between the ring and the liquid surface. c. Continue to lower the platform until the lamella breaks. The tensiometer records the maximum force exerted just before the lamella ruptures.[7]
-
Calculation: The surface tension (γ) is calculated from the measured maximum force (F), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the liquid meniscus: γ = (F / 4πR) * f The correction factor is typically determined from tables or calculated by the instrument's software based on the ring dimensions and the density of the liquid.[6]
Thermodynamic Considerations: The Gibbs Adsorption Isotherm
The Gibbs adsorption isotherm provides a thermodynamic relationship between the change in surface tension (dγ) and the change in the chemical potential (dμ) of the solute at the interface. For a dilute solution of a non-dissociating solute, the equation can be expressed as:
Γ = - (1/RT) * (dγ / dlnC)
where:
-
Γ is the surface excess concentration, which is the excess of the solute per unit area at the surface compared to the bulk concentration.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
C is the molar concentration of the solute.
For an ionic surfactant like this compound, which dissociates into a ricinoleate anion and a potassium cation, the Gibbs adsorption isotherm is modified to account for the presence of multiple ionic species.[8] The equation for a 1:1 electrolyte is:
Γ = - (1/2RT) * (dγ / dlnC)
This equation allows for the calculation of the surface excess concentration of this compound from the slope of the surface tension versus the natural logarithm of concentration plot, below the CMC.[9] From the surface excess concentration, the area occupied by each surfactant molecule at the interface can be determined.
Figure 3. Logical relationship for applying the Gibbs Adsorption Isotherm.
Conclusion
This compound is an effective anionic surfactant that significantly reduces the surface tension of aqueous solutions. Its ability to adsorb at interfaces and form micelles makes it a valuable component in a wide range of applications, including pharmaceuticals and drug delivery systems where controlled surface activity is crucial. The quantitative analysis of its surface tension-reducing properties and the determination of its Critical Micelle Concentration are essential for optimizing its performance in various formulations. The experimental protocols and thermodynamic principles outlined in this guide provide a comprehensive framework for researchers and scientists to characterize and utilize the surface-active properties of this compound.
References
- 1. This compound Supplier & 7492-30-0 [benchchem.com]
- 2. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 7492-30-0 [thegoodscentscompany.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. cdn2.hubspot.net [cdn2.hubspot.net]
- 6. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Gibbs isotherm - Wikipedia [en.wikipedia.org]
- 9. Applicability of the Gibbs Adsorption Isotherm to the analysis of experimental surface-tension data for ionic and nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Emulsifying Properties of Potassium Ricinoleate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid, is a versatile anionic surfactant derived from castor oil.[1] Its unique molecular architecture, featuring both hydrophilic and lipophilic moieties, imparts excellent surface-active properties, making it a valuable emulsifying agent in various industrial and research applications, including cosmetics, pharmaceuticals, and drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the molecular structure of potassium ricinoleate and its resultant emulsifying properties, supported by quantitative data and detailed experimental protocols for its characterization.
Molecular Structure and Physicochemical Properties
This compound is the potassium salt of 12-hydroxy-9-octadecenoic acid.[4] Its amphiphilic nature is central to its function as a surfactant. The molecule consists of a polar hydrophilic "head" and a nonpolar hydrophobic "tail".
-
Hydrophilic Head: The carboxylate group (-COO⁻K⁺) is highly polar and readily interacts with water and other polar solvents.
-
Hydrophobic Tail: The long 18-carbon aliphatic chain is nonpolar and exhibits a strong affinity for oils and other nonpolar substances.[5]
-
Unique Structural Features: The presence of a hydroxyl (-OH) group at the 12th carbon and a cis-double bond between the 9th and 10th carbons in the hydrocarbon tail distinguishes this compound from many other fatty acid-based surfactants. These features influence its solubility, conformational flexibility, and interfacial behavior.
References
- 1. biofuranchem.com [biofuranchem.com]
- 2. This compound Supplier & 7492-30-0 [benchchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Degradation of Potassium Ricinoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid, is a versatile oleochemical derived from castor oil. Its applications span various industries, including cosmetics, pharmaceuticals, and manufacturing, where it functions as an emulsifier, surfactant, and lubricant. As its use becomes more widespread, a thorough understanding of its environmental fate and degradation pathways is crucial for assessing its ecological impact and ensuring its sustainable use. This technical guide provides an in-depth overview of the biotic and abiotic degradation of potassium ricinoleate, supported by experimental data and detailed protocols.
Biotic Degradation Pathways
The primary mechanism for the environmental breakdown of this compound is biodegradation by microorganisms. Upon release into the environment, it readily dissociates into potassium ions and ricinoleate anions. The ricinoleate anion is then susceptible to microbial degradation through established fatty acid metabolism pathways.
Aerobic Biodegradation
In aerobic environments, such as soil and water, potassium salts of fatty acids are known to biodegrade rapidly, with an estimated half-life of less than a day[1][2]. The principal aerobic degradation pathway for ricinoleic acid is β-oxidation . This process occurs in the peroxisomes and mitochondria of microorganisms and involves a cyclical series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbon units, producing acetyl-CoA in each cycle.
The β-oxidation of ricinoleic acid is carried out by a wide range of microorganisms, including yeasts (e.g., Candida, Yarrowia, Sporobolomyces) and bacteria (e.g., Pseudomonas, Rhodococcus)[3]. The acetyl-CoA generated from β-oxidation then enters the citric acid cycle (Krebs cycle) for energy production, ultimately leading to the mineralization of the organic carbon to carbon dioxide and water.
Key Steps in the β-Oxidation of Ricinoleic Acid:
-
Activation: Ricinoleic acid is activated to its coenzyme A (CoA) derivative, ricinoleoyl-CoA.
-
Oxidation: An FAD-dependent acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.
-
Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.
-
Oxidation: An NAD+-dependent L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: A β-ketothiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle repeats until the entire fatty acid chain is degraded.
Anaerobic Biodegradation
Information on the anaerobic biodegradation of this compound is less prevalent in the scientific literature. However, fatty acids, in general, can be degraded under anaerobic conditions by consortia of microorganisms through a process known as anaerobic oxidation, ultimately producing methane (B114726) and carbon dioxide.
Abiotic Degradation Pathways
In addition to biodegradation, this compound can undergo abiotic degradation through chemical and physical processes, although these are generally considered to be slower than microbial degradation under most environmental conditions.
Hydrolysis
This compound is a salt and will be fully dissociated in water. While the potassium salt itself doesn't hydrolyze in the traditional sense, the stability of the ricinoleate anion can be influenced by pH. In acidic conditions, it will be protonated to form ricinoleic acid. The ester linkages in triglycerides of ricinoleic acid (castor oil) can undergo hydrolysis, but this is not directly applicable to the potassium salt[4][5]. Studies on the hydrolysis of fatty acid salts suggest they are stable to hydrolysis[6].
Photodegradation
Direct photolysis of ricinoleic acid is not expected to be a significant degradation pathway as it does not strongly absorb sunlight. However, indirect photodegradation can occur through reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals. The kinetics of these reactions for ricinoleic acid are not well-documented in the literature.
Quantitative Degradation Data
| Degradation Pathway | Test Method | Substance | Result | Half-life | Reference |
| Aerobic Biodegradation | OECD 301F (Manometric Respirometry) | Fatty acids, C16-18 and C18-unsatd., triesters with trimethylolpropane | 86% degradation in 28 days (Readily biodegradable) | - | [7] |
| Aerobic Biodegradation | Soil | Potassium salts of fatty acids | Rapid degradation | < 1 day | [1][2] |
| Hydrolysis | - | Potassium salts of fatty acids | No significant hydrolysis observed over 43 days | > 43 days | [6] |
Experimental Protocols
OECD 301F: Manometric Respirometry Test
This method is commonly used to determine the ready biodegradability of chemical substances.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption (a respirometer). The amount of oxygen consumed by the microbial population during the degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test[8].
Detailed Methodology:
-
Test Substance and Reference Compound: Prepare a stock solution of this compound. A readily biodegradable reference compound, such as sodium benzoate, is run in parallel to validate the test procedure.
-
Inoculum: Use fresh activated sludge from a wastewater treatment plant treating predominantly domestic sewage. The sludge is typically washed and aerated before use.
-
Mineral Medium: Prepare a mineral medium containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).
-
Test Setup: Add the mineral medium, inoculum, and the test or reference substance to the respirometer flasks. Blank controls containing only inoculum and mineral medium are also prepared to measure endogenous respiration.
-
Incubation: Incubate the flasks at a constant temperature (typically 20 ± 1°C) in the dark for 28 days. The contents of the flasks are continuously stirred.
-
Measurement: The oxygen consumption is measured continuously or at regular intervals using the respirometer.
-
Data Analysis: The percentage of biodegradation is calculated by dividing the oxygen consumed by the test substance (corrected for the blank) by its ThOD.
Analytical Methods for Quantification
The concentration of ricinoleic acid and its degradation products in environmental samples can be determined using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: For water samples, a liquid-liquid extraction with an organic solvent (e.g., hexane, diethyl ether) is performed, often after acidification to protonate the ricinoleate to ricinoleic acid. For soil or sediment samples, a solvent extraction (e.g., Soxhlet extraction) is used.
-
Derivatization: Ricinoleic acid is often derivatized to a more volatile form, such as a methyl ester (methyl ricinoleate), prior to GC analysis. This is typically achieved by reaction with a methylating agent (e.g., BF3-methanol).
-
GC-MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer. The separation is achieved on a suitable capillary column (e.g., a polar column for fatty acid methyl esters). The mass spectrometer is used for identification and quantification based on the mass spectrum and retention time of the target analyte[6][9].
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Similar extraction procedures as for GC-MS can be used.
-
HPLC Analysis: The extract is analyzed by reverse-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water gradient) and a detector such as a UV detector or a mass spectrometer (LC-MS)[10][11].
Ecotoxicity of this compound and its Degradation Products
The ecotoxicity of this compound is an important consideration for its environmental risk assessment. Fatty acid salts are generally considered to have low to moderate toxicity to aquatic organisms. The degradation products of ricinoleic acid via β-oxidation are smaller fatty acids and acetyl-CoA, which are common cellular metabolites and are not expected to be toxic.
| Organism | Test Type | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | 0.57 | |
| Rainbow Trout | 96-hour Acute | LC50 | 18.06 | |
| Bluegill Sunfish | 96-hour Acute | LC50 | 35.5 |
It is important to note that the toxicity can be influenced by water hardness, as the fatty acid anions can precipitate with calcium and magnesium ions, reducing their bioavailability.
Signaling Pathways and Logical Relationships
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [frontiersin.org]
- 3. petroleumhpv.org [petroleumhpv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: Fatty acid degradation - Rhodococcus opacus B4 [kegg.jp]
- 7. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 8. Integration of gas chromatography mass spectrometry methods for differentiating ricin preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CAS 7492-30-0 (Potassium Ricinoleate) and CAS 8013-05-6 (Potassium Castorate) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of CAS 7492-30-0 (Potassium Ricinoleate) and CAS 8013-05-6 (Potassium Castorate) for research and development applications. While both are derived from castor oil and share a primary active component, ricinoleic acid, their distinct chemical compositions lead to different considerations for their use in experimental settings. This guide elucidates their chemical identities, physicochemical properties, and key research applications, with a focus on their roles as excipients and their bioactive properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate practical application and further investigation.
Introduction: Distinguishing Between this compound and Potassium Castorate
In the realm of chemical sourcing for research and pharmaceutical development, precision is paramount. The choice between CAS 7492-30-0 and CAS 8013-05-6, while seemingly subtle, represents a critical decision between a specific, purified chemical entity and a mixture of related compounds.
-
CAS 7492-30-0: this compound This CAS number designates the potassium salt of ricinoleic acid, a specific monounsaturated, 18-carbon fatty acid with a hydroxyl group at the 12th carbon.[1] It is a well-defined chemical compound with a consistent molecular structure. For research applications requiring a high degree of purity and batch-to-batch consistency, this compound is the preferred choice.
-
CAS 8013-05-6: Potassium Castorate This CAS number refers to the potassium salts of the fatty acids derived from castor oil.[2][3][4] Castor oil is predominantly composed of ricinoleic acid (approximately 90%), but also contains other fatty acids such as oleic acid, linoleic acid, stearic acid, and palmitic acid.[5] Consequently, Potassium Castorate is a mixture, and its exact composition can vary depending on the source and processing of the castor oil. This variability may be acceptable for some industrial applications but can introduce unwanted variables in sensitive research and drug formulation studies.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of these substances is essential for their effective application. While specific quantitative data for Potassium Castorate is less common due to its variable composition, the properties of this compound are better defined.
Table 1: Comparison of Physicochemical Properties
| Property | CAS 7492-30-0 (this compound) | CAS 8013-05-6 (Potassium Castorate) | Source(s) |
| Synonyms | Potassium 12-hydroxy-9-octadecenoate, Ricinoleic acid potassium salt | Fatty acids, castor-oil, potassium salts | [1][2] |
| Molecular Formula | C18H33KO3 | Variable (mixture) | [1] |
| Molecular Weight | 336.55 g/mol | Variable (mixture) | [1] |
| Appearance | White to yellowish paste or liquid | Yellowish to brownish liquid | [6] |
| Solubility | Soluble in water and ethanol | Generally soluble in water | [6] |
| Critical Micelle Concentration (CMC) | Not definitively reported in peer-reviewed literature. Estimated to be in the millimolar range based on similar fatty acid salts. | Not reported due to its nature as a mixture. |
Research Applications
The utility of both this compound and Potassium Castorate in research stems from their surfactant properties and the inherent biological activity of their principal component, ricinoleic acid.
Surfactant and Emulsifying Properties
Both substances are effective anionic surfactants and are widely used as emulsifying agents in various formulations.[7] Their amphiphilic nature, with a hydrophilic carboxylate head and a long hydrophobic ricinoleyl chain, allows them to reduce surface tension and stabilize oil-in-water emulsions.
Key Research Areas:
-
Drug Delivery Systems: As excipients in the formulation of microemulsions, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.
-
Topical and Transdermal Formulations: In the development of creams, lotions, and ointments, where they can improve the stability and homogeneity of the formulation.
-
In Vitro Assay Development: As detergents for cell lysis and the solubilization of membrane proteins.
Bioactive Properties of Ricinoleic Acid
The primary active component, ricinoleic acid, exhibits several interesting biological activities that are subjects of ongoing research.
Ricinoleic acid is a potent and specific agonist of the prostaglandin (B15479496) EP3 receptor.[8] This interaction is responsible for its well-known laxative effect and its ability to induce uterine contractions.
Signaling Pathway of Ricinoleic Acid via the EP3 Receptor
The binding of ricinoleic acid to the G-protein coupled EP3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] Concurrently, activation of the EP3 receptor can lead to an increase in intracellular calcium concentration ([Ca2+]i) through the activation of phospholipase C.[11][12]
Recent studies have demonstrated that ricinoleic acid can increase intestinal permeability.[13] This property makes it a valuable tool for researchers studying the gut barrier function and for developing models of "leaky gut" syndrome. The ability to reversibly modulate tight junctions between intestinal epithelial cells is of significant interest in drug delivery research, as it could be harnessed to improve the absorption of certain therapeutic agents.
Experimental Protocols
The following protocols provide a framework for key experiments involving this compound and Potassium Castorate. Researchers should optimize these protocols for their specific experimental systems.
Determination of Critical Micelle Concentration (CMC)
Workflow for CMC Determination by Tensiometry
In Vitro Intestinal Permeability Assay using Caco-2 Cells
This protocol describes the use of a Caco-2 cell monolayer as a model of the intestinal epithelium to assess the effect of this compound on permeability.[14][15][16][17][18]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Treatment: Add this compound (or a formulation containing it) to the apical side of the Transwell® inserts.
-
Permeability Marker: Add a fluorescently labeled, non-absorbable marker, such as fluorescein (B123965) isothiocyanate (FITC)-dextran, to the apical chamber.
-
Sampling: At various time points, collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the effect of this compound on intestinal permeability.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound, leveraging its activity as an EP3 receptor agonist.[19][20][21][22]
Methodology:
-
Cell Culture: Plate cells expressing the EP3 receptor (e.g., certain epithelial or smooth muscle cell lines) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Stimulation: Add a solution of this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to capture the transient increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux. The peak fluorescence intensity can be used to quantify the response.
Conclusion and Recommendations for Researchers
The choice between CAS 7492-30-0 (this compound) and CAS 8013-05-6 (Potassium Castorate) is contingent on the specific requirements of the research application.
-
For studies demanding high purity, reproducibility, and a well-defined chemical entity, such as in drug formulation development, quantitative structure-activity relationship (QSAR) studies, and investigations into specific molecular mechanisms, This compound (CAS 7492-30-0) is the unequivocal choice.
-
For applications where a certain degree of compositional variability is acceptable and cost is a primary consideration, such as in some industrial processes or preliminary screening assays, Potassium Castorate (CAS 8013-05-6) may be a suitable alternative.
Researchers are encouraged to carefully consider the implications of using a defined compound versus a mixture in their experimental design. The detailed protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for advancing research in drug delivery, gastrointestinal physiology, and cellular signaling.
References
- 1. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. POTASSIUM CASTORATE CAS#: 8013-05-6 [m.chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. This compound, 7492-30-0 [thegoodscentscompany.com]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 10. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 18. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 19. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
In-Depth Technical Guide: Solubility of Potassium Ricinoleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium ricinoleate (B1264116) in various organic solvents. Given the limited availability of specific quantitative data in public literature, this document focuses on presenting the established qualitative solubility information, a detailed experimental protocol for its quantitative determination, and conceptual visualizations to aid in research and formulation development.
Introduction
Potassium ricinoleate (CAS: 7492-30-0) is the potassium salt of ricinoleic acid, an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon. This unique structure imparts amphiphilic properties, making it a valuable anionic surfactant in various applications, including as an emulsifier, detergent, and dispersing agent in the pharmaceutical and cosmetic industries.[1] While its solubility in water is well-documented[1][2][3], a thorough understanding of its behavior in organic solvents is critical for the formulation of non-aqueous and emulsion-based delivery systems.
Solubility Profile of this compound
The solubility of a compound is largely dictated by the "like dissolves like" principle, where substances with similar polarities tend to be miscible. This compound possesses a polar ionic carboxylate head and a large, predominantly non-polar hydrocarbon tail. This dual nature suggests that its solubility will be significant in polar organic solvents that can interact with the ionic head, while being less soluble in non-polar, aprotic solvents.
Qualitative and Related Quantitative Solubility Data
Direct quantitative solubility data for this compound in a broad range of organic solvents is scarce in peer-reviewed literature. One source indicates that it is "easily soluble in organic solvents," but does not provide specific values.[4] However, the solubility of its precursor, ricinoleic acid, is better characterized and can offer some guidance. Ricinoleic acid is reportedly soluble in alcohol, acetone, ether, and chloroform.[2] The following table summarizes the available qualitative information for this compound and quantitative data for ricinoleic acid.
| Solvent | Chemical Formula | This compound Solubility (Qualitative) | Ricinoleic Acid Solubility (Quantitative) |
| Alcohols | |||
| Ethanol | C₂H₅OH | Reportedly Soluble[4] | Soluble |
| Methanol | CH₃OH | Expected to be Soluble | - |
| Ketones | |||
| Acetone | C₃H₆O | Expected to be Soluble | Soluble |
| Ethers | |||
| Diethyl Ether | (C₂H₅)₂O | Data Not Available | Soluble |
| Halogenated Solvents | |||
| Chloroform | CHCl₃ | Data Not Available | Soluble |
| Apolar Solvents | |||
| Hexane | C₆H₁₄ | Expected to be Poorly Soluble | - |
| Toluene | C₇H₈ | Data Not Available | - |
Note: "Expected to be Soluble/Poorly Soluble" are predictions based on chemical structure and the known properties of similar surfactants. Experimental verification is necessary for quantitative assessment.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data for this compound in organic solvents, the isothermal shake-flask method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
High-purity this compound
-
Analytical grade organic solvents
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
A validated analytical method for quantification (e.g., HPLC-UV, titration)
Detailed Methodology
-
Preparation of Standard Solutions: Accurately prepare a stock solution of this compound in the chosen solvent. From this stock, create a series of standard solutions of known concentrations to establish a calibration curve for the chosen analytical method.
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to several vials to ensure that a saturated solution is formed.
-
Accurately dispense a known volume of the organic solvent into each vial.
-
Securely cap the vials and place them in the temperature-controlled shaker.
-
Agitate the vials at a constant speed and temperature (e.g., 25 °C) for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow for the sedimentation of undissolved solid.
-
If sedimentation is incomplete, centrifuge the vials at a controlled temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
-
Determine the weight of the collected filtrate and then dilute to the mark with the solvent.
-
-
Quantification:
-
Analyze the diluted filtrate using the pre-validated analytical method.
-
Calculate the concentration of this compound in the saturated solution using the calibration curve.
-
Express the solubility in g/100 mL or other appropriate units.
-
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the Experimental Determination of Solubility.
Conceptual Signaling Pathway: Emulsification
This diagram illustrates the fundamental mechanism by which this compound, as a surfactant, facilitates the emulsification of oil in water.
Caption: Conceptual Pathway of Oil-in-Water Emulsification by a Surfactant.
References
An In-depth Technical Guide to the Surface Chemistry and Interfacial Phenomena of Potassium Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surface chemistry and interfacial phenomena of potassium ricinoleate (B1264116), a potassium salt of ricinoleic acid derived from castor oil. This document is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its properties, experimental evaluation, and mechanisms of action.
Introduction to Potassium Ricinoleate
This compound is an anionic surfactant valued for its emulsifying, cleansing, and wetting properties. Its unique molecular structure, featuring a hydrophilic carboxylate head and a hydrophobic hydroxylated fatty acid tail, governs its behavior at interfaces. This structure allows it to reduce the surface tension of water and the interfacial tension between immiscible liquids like oil and water, making it a key component in various formulations, including cosmetics, industrial lubricants, and potentially in drug delivery systems.
The parent fatty acid, ricinoleic acid, constitutes about 85-95% of castor oil. The presence of a hydroxyl group on the C12 carbon of the ricinoleic acid chain imparts unique properties to this compound, including increased viscosity and specific interactions at interfaces.
Core Physicochemical Properties
The performance of this compound as a surfactant is defined by several key quantitative parameters. While specific data for pure this compound is not extensively available in public literature, data from closely related castor oil-based potassium surfactants provides valuable insights. The following table summarizes key properties for a hydrolyzed polymerized epoxidized castor oil-based potassium surfactant (HPECO-K), which serves as a relevant proxy.
| Property | Value Range | Method of Determination | Significance in Formulation |
| Critical Micelle Concentration (CMC) | 0.042 - 0.098 g/L | Surface Tensiometry | Concentration at which surfactant molecules self-assemble into micelles, crucial for solubilization and detergency. |
| Surface Tension at CMC (γ_cmc) | 25.6 - 30.0 mN/m | Surface Tensiometry | The minimum surface tension achievable, indicating the surfactant's efficiency in reducing surface energy. |
| Contact Angle | Data not available | Goniometry | A measure of wettability on a solid surface; lower angles indicate better spreading and surface coverage. |
| Gibbs Free Energy of Micellization (ΔG_mic) | Data not available | Calculated from CMC | Indicates the spontaneity of micelle formation; a negative value signifies a thermodynamically favorable process. |
| Enthalpy of Micellization (ΔH_mic) | Data not available | Temperature dependence of CMC | The heat change associated with micellization, indicating whether the process is exothermic or endothermic. |
| Entropy of Micellization (ΔS_mic) | Data not available | Calculated from ΔG_mic and ΔH_mic | The change in randomness of the system upon micelle formation, often driven by the hydrophobic effect. |
Key Interfacial Phenomena
Reduction of Surface and Interfacial Tension
Like all surfactants, this compound molecules preferentially adsorb at interfaces. At the air-water interface, the hydrophobic tails orient away from the water, disrupting the hydrogen bonding network of water molecules and thereby reducing the surface tension. Similarly, at an oil-water interface, the hydrophobic tails penetrate the oil phase while the hydrophilic heads remain in the aqueous phase, leading to a significant reduction in interfacial tension. This property is fundamental to its role as an emulsifier.
Micellization
Above a specific concentration, the Critical Micelle Concentration (CMC), the surfactant monomers in the bulk solution begin to self-assemble into organized aggregates called micelles. In aqueous solutions, these micelles typically have a core-shell structure where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form the outer shell, interacting with the surrounding water molecules. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrocarbon tails and water.
Emulsification
This compound is an effective emulsifying agent, capable of stabilizing oil-in-water (O/W) emulsions. It achieves this by adsorbing at the oil-water interface, forming a protective layer around the dispersed oil droplets. This layer acts as a barrier, preventing the droplets from coalescing through electrostatic repulsion between the charged head groups and steric hindrance. The unique structure of ricinoleic acid, with its hydroxyl group, may contribute to a more robust and stable interfacial film.
Experimental Protocols
This section details the methodologies for determining the key surface chemical properties of this compound.
Determination of Critical Micelle Concentration (CMC)
Method 1: Surface Tensiometry
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Procedure: a. Prepare a series of aqueous solutions of this compound with varying concentrations. b. Measure the surface tension of each solution at a constant temperature. c. Plot the surface tension as a function of the logarithm of the surfactant concentration. d. The CMC is determined from the inflection point of the resulting curve, where the slope changes abruptly.
Method 2: Conductivity Measurement
-
Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. The plot of equivalent conductivity versus the square root of concentration shows a distinct break at the CMC due to the change in the number and mobility of charge carriers upon micelle formation.
-
Apparatus: A conductivity meter.
-
Procedure: a. Prepare a series of aqueous solutions of this compound of known concentrations. b. Measure the specific conductivity of each solution at a constant temperature. c. Plot the specific conductivity against the surfactant concentration. d. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Measurement of Surface and Interfacial Tension
-
Principle: Tensiometry measures the force required to detach a probe (e.g., a platinum ring or plate) from the surface or interface of a liquid.
-
Apparatus: A force tensiometer (Du Noüy ring or Wilhelmy plate).
-
Procedure for Surface Tension: a. A clean platinum ring or plate is suspended from a sensitive balance and brought into contact with the surface of the this compound solution. b. The force required to pull the ring/plate through the surface is measured. c. The surface tension is calculated from this force, considering the dimensions of the ring/plate and a correction factor.
-
Procedure for Interfacial Tension: a. The denser liquid (e.g., aqueous this compound solution) is placed in a vessel, and the less dense, immiscible liquid (e.g., an oil) is layered on top. b. The platinum ring is positioned at the interface. c. The force required to pull the ring upwards through the interface is measured to determine the interfacial tension.
Contact Angle Measurement
-
Principle: The contact angle is the angle at which a liquid-vapor interface meets a solid surface. It provides a measure of the wettability of the solid by the liquid.
-
Apparatus: A contact angle goniometer with a camera and software for drop shape analysis.
-
Procedure (Sessile Drop Method): a. A small droplet of the this compound solution is carefully deposited onto a clean, flat solid substrate. b. The profile of the droplet is captured by the camera. c. The software analyzes the shape of the drop at the three-phase (solid-liquid-gas) contact line to determine the contact angle. d. Measurements can be taken over time to assess dynamic changes in wetting.
Visualization of Experimental Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key experimental workflows and the fundamental mechanism of surfactant action.
Applications in Drug Development
The surface-active properties of this compound make it a candidate for various applications in drug development:
-
Emulsifier for Topical Formulations: Its ability to form stable oil-in-water emulsions is valuable for creams, lotions, and other topical drug delivery systems, enhancing the formulation's stability and texture.
-
Solubilizing Agent: For poorly water-soluble drugs, the micellar core of this compound can serve as a nanocarrier, encapsulating the hydrophobic drug molecules and increasing their apparent solubility in aqueous media.
-
Permeation Enhancer: The parent compound, ricinoleic acid, has been studied for its effects on intestinal permeability. As a surfactant, this compound may transiently and reversibly alter cell membranes, potentially enhancing the absorption of co-administered drugs.
Conclusion
This compound is a versatile anionic surfactant with significant potential in various scientific and industrial fields, including drug development. Its ability to reduce surface and interfacial tension, form micelles, and stabilize emulsions is central to its functionality. While specific quantitative data for the pure compound is limited, analysis of related castor oil-based surfactants provides a strong indication of its high surface activity. The experimental protocols outlined in this guide offer a robust framework for the detailed characterization of its surface chemical properties, enabling its effective application in research and formulation development.
Methodological & Application
Application Notes and Protocols for Lab-Scale Formulations Using Potassium Ricinoleate as an Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid derived from castor oil, is an anionic surfactant valued for its effective emulsifying, dispersing, and wetting properties.[1] Its unique molecular structure, featuring a hydrophilic carboxylate head and a hydrophobic ricinoleyl chain with a hydroxyl group, allows it to effectively reduce interfacial tension between oil and water phases, making it a valuable tool for creating stable oil-in-water (O/W) emulsions in various laboratory-scale formulations.[1][2] These application notes provide detailed protocols and technical information for utilizing potassium ricinoleate as a primary emulsifier in the development of pharmaceutical and research-use formulations.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for successful formulation development. While specific experimental values for the Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) of pure this compound are not extensively documented in publicly available literature, estimations and typical values for similar surfactants can guide initial formulation efforts.
Table 1: Physicochemical Properties of this compound
| Property | Value/Range | Remarks |
| Chemical Name | Potassium 12-hydroxy-cis-9-octadecenoate | - |
| CAS Number | 7492-30-0 | [3] |
| Molecular Weight | 336.58 g/mol | [3] |
| Appearance | Typically supplied as a pale yellow to brownish transparent liquid (e.g., 32-40% solids in water) or a pale white powder.[4][5][6] | Commercially available forms may vary. |
| Solubility | Water-soluble.[5] | The hydrophobic tail allows for interaction with oil phases. |
| HLB Value (Estimated) | ~20 | As an anionic surfactant (a salt of a fatty acid), the HLB value is generally high, favoring the formation of O/W emulsions. The exact value can be influenced by the formulation's pH and ionic strength. |
| Critical Micelle Concentration (CMC) | Typical range for anionic surfactants is 1-10 mM. | The precise CMC should be determined experimentally for the specific formulation conditions. A protocol for CMC determination is provided in Section 5. |
| Typical pH (as supplied in solution) | 7.0 - 11.0 | [6] |
Mechanism of Emulsification
This compound stabilizes oil-in-water emulsions through the formation of a protective interfacial film around the dispersed oil droplets. This mechanism is driven by the amphiphilic nature of the molecule.
References
Protocol for Creating Stable Oil-in-Water Emulsions with Potassium Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for the preparation and characterization of stable oil-in-water (O/W) emulsions using potassium ricinoleate (B1264116) as the primary emulsifying agent. Potassium ricinoleate, the potassium salt of ricinoleic acid derived from castor oil, is a versatile surfactant known for its emulsifying, cleansing, and wetting properties.[1][2] Its utility in forming stable emulsions makes it a valuable excipient in pharmaceutical and cosmetic formulations.[2] This protocol outlines the materials, equipment, and step-by-step procedures for emulsion preparation, along with detailed methodologies for characterizing their stability through particle size analysis, zeta potential measurements, and long-term stability assessment.
The stability of an emulsion is a critical quality attribute, influencing the shelf-life, efficacy, and safety of the final product.[3] Emulsion instability can manifest as creaming, flocculation, coalescence, or phase separation.[3] Therefore, rigorous characterization is essential to ensure the development of a robust and reliable formulation.
Factors Influencing Emulsion Stability
Several factors can influence the stability of an O/W emulsion stabilized with this compound. Careful consideration and optimization of these parameters are crucial for achieving a stable formulation.
-
Concentration of this compound: The concentration of the emulsifier is critical. Insufficient amounts may lead to incomplete coverage of oil droplets and subsequent coalescence, while excessive amounts can lead to increased viscosity or other undesirable effects.[1][4]
-
Oil Phase Concentration: The ratio of the oil phase to the aqueous phase affects droplet size and emulsion viscosity, both of which are key to stability.[5]
-
pH of the Aqueous Phase: The pH can influence the charge on the emulsion droplets and the effectiveness of the emulsifier, thereby impacting the electrostatic repulsion between droplets and overall stability.[6][7]
-
Presence of Co-surfactants/Co-emulsifiers: The addition of a co-surfactant can enhance emulsion stability by modifying the interfacial film, reducing interfacial tension, and improving the packing of surfactant molecules at the oil-water interface.[1][8]
-
Homogenization Process: The energy input during homogenization (e.g., speed and duration of mixing) directly affects the initial droplet size and size distribution, which are critical for long-term stability.
Experimental Protocols
The following sections provide detailed protocols for the preparation and characterization of O/W emulsions stabilized by this compound.
Materials and Equipment
Materials:
-
This compound
-
Oil Phase (e.g., Castor Oil, Mineral Oil, or other pharmaceutically acceptable oil)
-
Purified Water
-
Co-surfactant (optional, e.g., a non-ionic surfactant like Polysorbate 80)
-
pH adjusting agents (e.g., citric acid, sodium hydroxide)
Equipment:
-
High-shear homogenizer
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Analytical balance
-
pH meter
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Microscope with a camera
-
Centrifuge
-
Incubator or stability chamber
Preparation of Oil-in-Water Emulsion
This protocol is based on the "wet gum" method, which is a common technique for preparing O/W emulsions.
-
Aqueous Phase Preparation:
-
Disperse the desired amount of this compound in purified water.
-
If a co-surfactant is used, add it to the aqueous phase.
-
Stir the mixture using a magnetic stirrer until the this compound is fully dissolved, forming a mucilage.
-
Measure and adjust the pH of the aqueous phase to the desired value using appropriate pH adjusting agents.
-
-
Oil Phase Preparation:
-
Measure the desired volume of the oil phase.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer at a controlled speed (e.g., 5000-10000 rpm). The slow addition is crucial to ensure proper dispersion of the oil droplets.
-
Continue homogenization for a set period (e.g., 5-15 minutes) to achieve a uniform and fine emulsion. The optimal homogenization time and speed should be determined experimentally.
-
-
Dilution:
-
Gradually add the remaining volume of purified water to the primary emulsion while stirring at a lower speed to achieve the final desired concentration.
-
Caption: Workflow for the preparation of an oil-in-water emulsion.
Characterization of Emulsion Stability
-
Visual Assessment: Visually inspect the emulsion for any signs of instability such as creaming (formation of a concentrated layer of droplets), sedimentation, or phase separation immediately after preparation and at regular intervals during storage.
-
Microscopic Examination: Place a small drop of the emulsion on a microscope slide and cover it with a coverslip. Observe the emulsion under a microscope to assess the droplet morphology, size distribution, and any signs of droplet aggregation (flocculation) or merging (coalescence).
The droplet size distribution is a critical parameter for predicting emulsion stability. Dynamic Light Scattering (DLS) is a common technique for this measurement.
-
Sample Preparation: Dilute the emulsion with purified water to a suitable concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the emulsion.
-
Measurement: Analyze the diluted sample using a DLS instrument to determine the mean droplet size (Z-average) and the Polydispersity Index (PDI). A lower PDI value (typically < 0.3) indicates a more monodisperse and uniform droplet size distribution, which is generally desirable for stability.
-
Data Recording: Record the mean droplet size and PDI at initial time point and at specified time intervals during the stability study.
Zeta potential is an indicator of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential value (typically > |30| mV) suggests greater electrostatic repulsion and, therefore, better stability.
-
Sample Preparation: Prepare the sample in the same way as for particle size analysis, ensuring the diluent does not significantly alter the pH or ionic strength of the continuous phase.
-
Measurement: Measure the electrophoretic mobility of the droplets using a DLS instrument equipped with a zeta potential measurement module. The instrument will calculate the zeta potential from this measurement.
-
Data Recording: Record the zeta potential at the initial time point and at regular intervals throughout the stability study.
Caption: Workflow for the characterization of emulsion stability.
Accelerated stability tests are employed to predict the long-term stability of emulsions in a shorter time frame.
-
Centrifugation:
-
Place a known volume of the emulsion in a graduated centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, measure the volume of any separated phases (creamed layer or sediment). A smaller separation volume indicates better stability.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature or an elevated temperature (e.g., 40°C for 24 hours).
-
After a predetermined number of cycles (e.g., 3-5 cycles), visually inspect the emulsion for any signs of phase separation or changes in consistency.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. Below are example templates for data presentation.
Table 1: Influence of this compound Concentration on Emulsion Properties (Illustrative Data)
| This compound Conc. (% w/v) | Oil Phase Conc. (% v/v) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Visual Stability (24h) |
| 1.0 | 10 | 850 ± 50 | 0.6 | -25 ± 3 | Phase Separation |
| 2.5 | 10 | 450 ± 30 | 0.4 | -35 ± 2 | Stable |
| 5.0 | 10 | 300 ± 20 | 0.3 | -45 ± 2 | Stable |
Table 2: Influence of pH on Emulsion Properties (Illustrative Data)
| pH | This compound Conc. (% w/v) | Oil Phase Conc. (% v/v) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Visual Stability (24h) |
| 5.0 | 2.5 | 10 | 500 ± 40 | 0.5 | -20 ± 4 | Creaming |
| 7.0 | 2.5 | 10 | 450 ± 30 | 0.4 | -35 ± 2 | Stable |
| 9.0 | 2.5 | 10 | 480 ± 35 | 0.45 | -50 ± 3 | Stable |
Table 3: Long-Term Stability Assessment at 25°C (Illustrative Data)
| Time (Days) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Visual Appearance |
| 0 | 450 ± 30 | 0.4 | -35 ± 2 | Homogeneous |
| 30 | 465 ± 35 | 0.42 | -33 ± 3 | Homogeneous |
| 60 | 480 ± 40 | 0.45 | -31 ± 3 | Slight Creaming |
| 90 | 510 ± 50 | 0.5 | -28 ± 4 | Creaming |
Note: The data presented in the tables above are for illustrative purposes only and are intended to demonstrate how to present experimental results. Actual values must be determined experimentally for specific formulations.
Signaling Pathways and Logical Relationships
The stability of an oil-in-water emulsion is governed by a balance of attractive and repulsive forces between the dispersed oil droplets. This compound, as an anionic surfactant, contributes to stability primarily through electrostatic repulsion.
Caption: Factors influencing the stability of oil-in-water emulsions.
By following this detailed protocol, researchers, scientists, and drug development professionals can systematically prepare and characterize stable oil-in-water emulsions using this compound, ensuring the development of high-quality and reliable formulations.
References
- 1. Characterization of Physicochemical Properties of Oil-in-Water Emulsions Stabilized by Tremella fuciformis Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. Assessing and Predicting Physical Stability of Emulsion-Based Topical Semisolid Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali-Surfactant–Polymer Compound System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Potassium Ricinoleate in Synthetic Rubber Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid derived from castor oil, serves as an anionic surfactant.[1] In the realm of synthetic rubber production, it is utilized as a key processing aid, specifically as an emulsifier.[1] Its application is prominent in the emulsion polymerization of various synthetic rubbers, including styrene-butadiene rubber (SBR), polychloroprene, and nitrile butadiene rubber.[2] The incorporation of potassium ricinoleate during the polymerization process has been shown to enhance the cohesiveness and plasticity of the final synthetic rubber product.[2]
As an emulsifier, this compound is crucial for creating a stable dispersion of water-insoluble monomers, such as styrene (B11656) and butadiene, within an aqueous medium. This stable emulsion is fundamental to the emulsion polymerization process, where the polymerization reaction takes place within the micelles formed by the emulsifier. The characteristics of the emulsifier, such as this compound, significantly influence the kinetics of the polymerization, the particle size of the resulting polymer, and the overall stability of the latex.
Mechanism of Action
In the aqueous environment of emulsion polymerization, the amphiphilic nature of this compound molecules leads to the formation of micelles. The hydrophobic tails of these molecules orient themselves inward, creating a nonpolar core, while the hydrophilic heads face the surrounding water. Monomers that are insoluble in water, such as styrene and butadiene, partition into the hydrophobic cores of these micelles.
The polymerization process is triggered by a water-soluble initiator. The free radicals generated from the initiator enter the micelles and initiate the polymerization of the monomer molecules contained within. As the polymer chains grow, the micelles transform into polymer particles. The this compound molecules then adsorb onto the surface of these growing particles, providing electrostatic and steric stabilization, which prevents them from coalescing.
Advantages in Synthetic Rubber Polymerization
The use of this compound in synthetic rubber polymerization offers several benefits:
-
Enhanced Latex Stability: Its effectiveness as an emulsifier contributes to the formation of a stable latex, which is essential for a controlled polymerization process and for the quality of the final product.
-
Improved Rubber Characteristics: It can lead to improvements in the cohesiveness and plasticity of the synthetic rubber.[2]
-
Sustainable Sourcing: As a derivative of castor oil, this compound provides a bio-based and more environmentally friendly option compared to some petroleum-based synthetic surfactants.
Experimental Protocols
Although highly specific and detailed protocols for the application of this compound in synthetic rubber polymerization are not widely documented in publicly accessible literature, a general protocol for the emulsion polymerization of Styrene-Butadiene Rubber (SBR) can be adapted. The following protocol outlines a representative procedure.
Materials and Equipment
-
Monomers: Styrene, 1,3-Butadiene
-
Emulsifier: this compound
-
Initiator: Potassium persulfate (for "hot" polymerization) or a redox initiator system (for "cold" polymerization)
-
Chain Transfer Agent: n-dodecyl mercaptan (for molecular weight control)
-
Electrolyte (optional): Potassium phosphate (B84403) (to act as a buffer and influence particle size)[3]
-
Shortstop: N,N-Diethylhydroxylamine (to halt the polymerization)[2]
-
Antioxidant
-
Coagulant: Sulfuric acid and sodium chloride solution
-
Deionized water
-
Polymerization Reactor: A pressure-resistant, stirred tank reactor with temperature and pressure monitoring and control.
-
Nitrogen gas source
-
Standard laboratory glassware and apparatus
Experimental Procedure: Emulsion Polymerization of SBR
This protocol is modeled after a typical "cold" emulsion polymerization process, which generally yields SBR with more favorable properties than the "hot" process.[1]
-
Preparation of the Aqueous Phase:
-
Charge the polymerization reactor with deionized water.
-
Introduce the this compound and, if required, the electrolyte.
-
Deoxygenate the reactor by purging with nitrogen gas, as oxygen can impede the polymerization reaction.
-
Agitate the mixture until the emulsifier is fully dissolved.
-
-
Introduction of Monomers and Chain Transfer Agent:
-
Add the styrene monomer and the n-dodecyl mercaptan to the reactor.
-
Adjust the reactor temperature to the desired level for polymerization (e.g., 5-10 °C).[1]
-
Charge the reactor with liquefied 1,3-butadiene.
-
Continue stirring to ensure the formation of a stable emulsion.
-
-
Initiation of Polymerization:
-
Prepare a fresh solution of the initiator (e.g., potassium persulfate in deionized water).
-
Introduce the initiator solution into the reactor to commence the polymerization.
-
Maintain the designated temperature and agitation speed, and monitor the internal pressure of the reactor.
-
-
Monitoring the Reaction Progress:
-
The extent of polymerization can be tracked by periodically taking samples and measuring the solids content, which corresponds to the conversion of monomers to polymer.
-
The reaction is typically allowed to proceed to a predetermined conversion level, often between 60% and 70%.[1][3] Exceeding this can result in undesirable side reactions like branching and gel formation.[2]
-
-
Termination of Polymerization (Shortstopping):
-
Upon reaching the target conversion, introduce a shortstop agent, such as N,N-Diethylhydroxylamine, to quench the polymerization.[2]
-
-
Removal of Unreacted Monomers:
-
The unreacted monomers, particularly butadiene, are stripped from the latex using techniques like flash distillation or steam stripping.
-
-
Post-Polymerization Treatment of the Latex:
-
An antioxidant is added to the latex to prevent degradation of the rubber.
-
The resulting latex can be utilized in its liquid form or processed further to isolate the solid rubber.
-
-
Coagulation, Washing, and Drying:
-
To obtain the solid rubber, the latex is destabilized by adding a coagulant, such as a solution of sulfuric acid and sodium chloride.
-
The precipitated rubber crumbs are then thoroughly washed with water to eliminate any remaining emulsifier and other soluble impurities.
-
The purified rubber is subsequently dried in a temperature-controlled oven.
-
Data Presentation
The tables below provide typical compositional ranges for an SBR emulsion polymerization formulation. The precise quantities of each component can be adjusted to tailor the properties of the final rubber.
Table 1: Representative Recipe for Cold Emulsion Polymerization of SBR
| Component | Parts by Weight (per 100 parts of monomer) |
| 1,3-Butadiene | 70 - 75 |
| Styrene | 25 - 30 |
| Water | 180 - 200 |
| This compound | 4 - 6 |
| Initiator (Redox system) | 0.1 - 0.5 |
| Chain Transfer Agent | 0.1 - 0.5 |
| Electrolyte (optional) | 0.2 - 1.0 |
| Shortstop | 0.1 - 0.2 |
| Antioxidant | 1.0 - 1.5 |
Table 2: Impact of Key Parameters on SBR Properties
| Parameter | Effect on Polymer Properties |
| This compound Concentration | Influences latex stability, particle size, and the rate of polymerization. Higher concentrations typically result in smaller particles and a faster reaction. |
| Initiator Concentration | A higher concentration accelerates the polymerization rate but can lead to a lower average molecular weight of the polymer. |
| Chain Transfer Agent Concentration | Increasing the amount of chain transfer agent lowers the molecular weight of the polymer, which can enhance its processability.[2] |
| Polymerization Temperature | Lower polymerization temperatures ("cold" polymerization) tend to produce polymers with less branching and improved physical properties.[1] |
| Monomer Conversion at Termination | Halting the reaction at lower conversions (e.g., 60-70%) is a common strategy to minimize gel formation and produce a more processable rubber.[1][3] |
Visualizations
Experimental Workflow for SBR Synthesis
Caption: A schematic of the experimental workflow for SBR synthesis.
The Role of this compound as an Emulsifier
Caption: The emulsification mechanism of this compound.
References
Application Notes and Protocols for Potassium Ricinoleate as a Wetting Agent in Agricultural Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid derived from castor oil, is an anionic surfactant with demonstrated emulsifying and wetting properties. Its unique molecular structure, featuring a hydroxyl group on the fatty acid chain, suggests potential for specific interactions and efficacy as a wetting agent in agricultural formulations. These notes provide an overview of its application, protocols for evaluation, and considerations for its use in enhancing the performance of pesticides, herbicides, and other agricultural inputs. While it has been used in various industries, including cosmetics and historically as a component in pesticides, specific quantitative performance data in agricultural contexts is not extensively available in public literature.[1] This document outlines the methodologies to generate such data and provides a framework for its application.
Physicochemical Properties and Mode of Action
Potassium ricinoleate functions by reducing the surface tension of water. This allows spray droplets to spread more effectively over the waxy cuticle of plant leaves, increasing the contact area and potentially enhancing the absorption of active ingredients. As an anionic surfactant, it possesses a negatively charged hydrophilic head and a long, hydrophobic tail.
General Properties
| Property | Value | Source |
| Appearance | White paste or light yellow to brownish-yellow transparent liquid | [2] |
| Molecular Formula | C18H33KO3 | [1] |
| Molecular Weight | 336.55 g/mol | [1] |
| Solubility | Soluble in water (224 mg/L @ 25 °C est.) | [2] |
| Surfactant Type | Anionic |
Performance Data as a Wetting Agent
Table 2.1: Surface Tension of Aqueous this compound Solutions
| Concentration (% w/v) | Surface Tension (mN/m) |
| 0.01 | Data not available |
| 0.05 | Data not available |
| 0.1 | Data not available |
| 0.5 | Data not available |
| 1.0 | Data not available |
Table 2.2: Contact Angle of this compound Solutions on Various Leaf Surfaces
| Concentration (% w/v) | Cabbage Leaf (°) | Corn Leaf (°) | Soybean Leaf (°) |
| 0 (Control - Water) | ~140° (highly hydrophobic) | ~110° (hydrophobic) | ~95° (hydrophobic) |
| 0.1 | Data not available | Data not available | Data not available |
| 0.5 | Data not available | Data not available | Data not available |
| 1.0 | Data not available | Data not available | Data not available |
Table 2.3: Draves Wetting Test Results for this compound
| Concentration (% w/v) | Wetting Time (seconds) |
| 0.1 | Data not available |
| 0.25 | Data not available |
| 0.5 | Data not available |
Experimental Protocols
To evaluate this compound as a wetting agent, the following standardized tests are recommended.
Protocol for Surface Tension Measurement
Objective: To determine the effect of this compound concentration on the surface tension of water.
Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method).
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions to achieve the desired concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, ensuring the temperature is controlled and recorded.
-
Record the surface tension in millinewtons per meter (mN/m).
Protocol for Contact Angle Measurement
Objective: To assess the ability of this compound solutions to wet various plant leaf surfaces.
Apparatus: Goniometer or contact angle measurement system with a microsyringe.
Procedure:
-
Select healthy, mature leaves from the target plant species (e.g., cabbage, corn, soybean) to represent different surface characteristics (waxy, hairy, etc.).
-
Mount a section of the leaf on a flat stage.
-
Prepare aqueous solutions of this compound at various concentrations.
-
Using the microsyringe, carefully deposit a small droplet (e.g., 5 µL) of the test solution onto the leaf surface.
-
Immediately capture an image of the droplet and use the goniometer software to measure the contact angle between the droplet and the leaf surface.[3]
-
Repeat the measurement at multiple locations on the leaf and on different leaves to ensure reproducibility. A lower contact angle indicates better wetting.[3][4]
Protocol for Draves Wetting Test
Objective: To determine the wetting efficiency of this compound solutions by measuring the time it takes for a cotton skein to sink.[5][6][7]
Apparatus:
-
500 mL graduated cylinder
-
Standard 5g cotton skein (Draves test skein)
-
3g hook and a 50g anchor weight
-
Stopwatch
Procedure:
-
Prepare a 500 mL solution of this compound at the desired concentration in the graduated cylinder.
-
Attach the hook to the skein and the anchor to the hook.
-
Hold the skein assembly and drop it into the solution in the graduated cylinder.
-
Start the stopwatch the moment the anchor touches the bottom of the cylinder.
-
Stop the stopwatch when the skein becomes fully wetted and sinks, causing the hook to slacken.[5][6]
-
Record the wetting time in seconds. Shorter times indicate more effective wetting.[5][7]
Visualization of Concepts and Workflows
Mechanism of Action of a Wetting Agent
Caption: Mechanism of action of a wetting agent.
Experimental Workflow for Wetting Agent Evaluation
Caption: Experimental workflow for evaluating a wetting agent.
Application and Formulation Considerations
-
Compatibility: this compound, as an anionic surfactant, should be tested for compatibility with other components in the agricultural formulation, especially cationic pesticides or adjuvants, to avoid precipitation or deactivation.
-
Concentration: The optimal concentration will depend on the specific application, the active ingredient, the target crop, and environmental conditions. It is crucial to conduct dose-response studies to determine the lowest effective concentration to minimize cost and potential for phytotoxicity. Studies on other potassium salts of fatty acids have shown efficacy in pest management at concentrations ranging from 0.5% to 1.5%.[8][9]
-
pH: The pH of the final spray solution can influence the stability and efficacy of both the this compound and the active ingredient. The pH should be monitored and adjusted if necessary.
-
Environmental Impact: this compound is derived from a renewable vegetable source (castor oil) and is generally considered biodegradable.
Conclusion
This compound holds promise as a bio-based wetting agent for agricultural formulations. Its surfactant properties are expected to enhance the efficacy of pesticides and other treatments by improving their spread and contact with plant surfaces. However, a lack of specific quantitative data necessitates empirical testing to determine its optimal use concentrations and to fully characterize its performance. The protocols and frameworks provided in these notes offer a comprehensive guide for researchers and formulators to evaluate and utilize this compound effectively.
References
- 1. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 7492-30-0 [thegoodscentscompany.com]
- 3. rheologylab.com [rheologylab.com]
- 4. What Contact Angle Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 5. What Draves Test Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 6. fs.usda.gov [fs.usda.gov]
- 7. google.com [google.com]
- 8. Efficacy of Potassium Salts of Fatty Acids in the Management of Thrips and Whitefly on Snap Beans | Wafula | Sustainable Agriculture Research | CCSE [ccsenet.org]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Potassium Ricinoleate using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid, is a key component in various pharmaceutical and cosmetic formulations, valued for its emulsifying and antimicrobial properties.[1][2] Accurate and reliable quantification of potassium ricinoleate is crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) offers a powerful analytical technique for this purpose, providing high resolution, sensitivity, and versatility.[3][4] This application note details a validated reversed-phase HPLC-DAD method for the quantification of this compound in various sample matrices.
The principle of this method relies on the separation of ricinoleic acid, the active analyte derived from this compound under acidic mobile phase conditions, on a C18 stationary phase. The diode array detector allows for sensitive detection at multiple wavelengths, with maximum absorption for ricinoleic acid observed around 237 nm.[4]
Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥ 99%)
-
Ricinoleic Acid standard (purity ≥ 99%)[3]
-
Water (HPLC grade)[3]
-
Methanol (B129727) (HPLC grade)
-
Sample containing this compound (e.g., pharmaceutical cream, castor oil soap)
Equipment
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).[3]
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)[3]
-
Ultrasonic bath
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of ricinoleic acid:
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile : Water (65:35, v/v), pH adjusted to 3.0 with phosphoric acid[3][4] |
| Flow Rate | 0.8 mL/min[3][4] |
| Injection Volume | 20 µL[3][4] |
| Column Temperature | 25 °C[3][4] |
| Detection Wavelength | DAD at 200, 210, 220, and 240 nm (for quantification, use maximum absorption at 237 nm)[3][4] |
| Run Time | 10 minutes[3] |
Standard Solution Preparation
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 3 µg/mL to 100 µg/mL.[3] A suggested series is 5, 10, 25, 50, 75, and 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. The goal is to extract the this compound and remove interfering substances.
For Water-Based Formulations (e.g., lotions, aqueous solutions):
-
Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to disperse the sample and dissolve the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
For Oil-Based Formulations (e.g., creams, ointments):
-
Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent like methanol to dissolve the sample. Vortex for 2 minutes.
-
Perform a liquid-liquid extraction if necessary to remove interfering lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The quantitative performance of the HPLC-DAD method for ricinoleic acid is summarized in the table below. These values are based on typical validation parameters found in the literature.[3][4]
| Parameter | Result |
| Retention Time | Approximately 7.5 - 7.6 minutes[3][4] |
| Linearity Range | 3.125 - 95 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 1.112 µg/mL[3] |
| Limit of Quantification (LOQ) | 3.37 µg/mL[3] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC-DAD analysis of this compound.
Caption: Experimental workflow for HPLC-DAD quantification.
Caption: Analyte conversion and detection pathway.
References
Application Notes and Protocols: Formulation and Evaluation of Cutting Fluids Using Potassium Ricinoleate
For Researchers, Scientists, and Development Professionals
This document provides detailed application notes and experimental protocols for the formulation and performance evaluation of metalworking cutting fluids utilizing potassium ricinoleate (B1264116). Potassium ricinoleate, a potassium salt of ricinoleic acid derived from castor oil, serves as a versatile and biodegradable component in cutting fluid formulations.[1][2] It primarily functions as a nonionic surfactant and emulsifier, facilitating the creation of stable oil-in-water emulsions for metal processing applications.[1] Its inherent lubricating properties also contribute to the fluid's performance.
Introduction to this compound in Metalworking Fluids
This compound is valued in industrial applications for its ability to reduce surface tension, enabling the mixing of oil and water to form stable emulsions.[1] In metalworking, cutting fluids are essential for cooling the workpiece and tool, lubricating the cutting interface to reduce friction and wear, and preventing corrosion.[3][4] Water-based fluids, particularly oil-in-water emulsions, are widely used for their excellent cooling capabilities.[5]
The formulation of a stable and effective cutting fluid requires a balanced combination of a base oil, emulsifiers, corrosion inhibitors, and other performance-enhancing additives.[6][7] this compound acts as a primary emulsifier, a fatty acid soap, that helps disperse the oil phase into the water phase.[6] The use of vegetable oil derivatives like this compound is driven by a demand for more environmentally friendly and sustainable industrial lubricants.[4][7]
Formulation Protocol
This protocol outlines the preparation of a basic oil-in-water soluble oil concentrate using this compound. The concentrate is typically diluted with water at a ratio between 1:10 to 1:20 (5-10% concentration) for application.[6]
2.1 Materials and Equipment
-
Base Oil: Naphthenic or Paraffinic Mineral Oil, or a Vegetable Oil (e.g., Castor Oil, Sunflower Oil).
-
Primary Emulsifier: this compound (e.g., 40% liquid solution).[1]
-
Corrosion Inhibitor Package: Amine-based compounds, amine neutralized dicarboxylic acids, or phosphate (B84403) esters.[6][8]
-
Biocide: To prevent microbial growth.
-
Foam Inhibitor: Polysiloxane-based anti-foaming agent.[6]
-
Equipment: Laboratory mixer/homogenizer, beakers, weighing balance.
2.2 Example Formulation
The following table provides an example formulation for a cutting fluid concentrate. Proportions can be adjusted based on the specific base oil used and performance requirements.
Table 1: Example Formulation of a this compound-Based Cutting Fluid Concentrate
| Component | Function | Percentage by Weight (wt%) |
|---|---|---|
| Naphthenic Base Oil | Lubrication & Cooling | 60 - 75% |
| This compound (40% Soln.) | Primary Emulsifier | 10 - 20% |
| Corrosion Inhibitor Package | Rust Prevention | 5 - 10% |
| Biocide | Microbial Control | 1 - 2% |
| Foam Inhibitor | Foam Control | < 1% |
2.3 Preparation Workflow
The following diagram illustrates the general workflow for preparing the cutting fluid concentrate and the final emulsion.
Caption: Workflow for cutting fluid formulation.
2.4 Step-by-Step Procedure
-
Weigh the required amount of base oil into a mixing vessel.
-
Begin mixing the base oil at a moderate speed. Slowly add the this compound solution.
-
Once the emulsifier is dispersed, add the corrosion inhibitor package.
-
Incorporate the biocide and foam inhibitor into the mixture.
-
Continue mixing until the solution is clear and homogeneous. This is the cutting fluid concentrate.
-
To prepare the final cutting fluid for use, always add the oil concentrate to water , not the reverse, to ensure proper emulsification.[6] Slowly add the concentrate to the required volume of water while stirring to form a stable, milky emulsion.
Performance Evaluation Protocols
The performance of the formulated cutting fluid should be evaluated for its physicochemical properties, lubricity, corrosion resistance, and emulsion stability.
3.1 Physicochemical Properties
Key properties should be tested to ensure the fluid meets quality standards.
Table 2: Key Physicochemical Properties and Test Methods
| Property | Typical Value Range | ASTM Method (if applicable) |
|---|---|---|
| Appearance | Milky white emulsion | Visual |
| pH | 8.0 - 9.5 | ASTM D7946-19[9] |
| Viscosity (at 40°C) | 0.5 - 1.0 mm²/s | ASTM D445-19a[9] |
| Emulsion Stability (24h) | No separation | Visual |
3.2 Experimental Protocol: Corrosion Inhibition (Cast Iron Chip Test) This test provides a rapid assessment of the fluid's ability to prevent rust on ferrous metals.
-
Preparation: Prepare the cutting fluid emulsion at the desired concentration (e.g., 5% in water).
-
Setup: Place a piece of standard laboratory filter paper in a petri dish.
-
Chips: Distribute approximately 2 grams of fresh, clean cast iron chips evenly on the filter paper.
-
Application: Gently pour the prepared cutting fluid emulsion over the chips until the paper is fully saturated.
-
Incubation: Cover the petri dish and let it stand for 24 hours at room temperature.
-
Evaluation: After 24 hours, remove the chips and examine the filter paper for any signs of rust or staining. The performance is rated based on the extent of discoloration.
3.3 Experimental Protocol: Lubricity (HFRR Test) The High-Frequency Reciprocating Rig (HFRR) test evaluates the fluid's ability to reduce friction and wear under boundary lubrication conditions, simulating the tool-workpiece interface.[10]
-
Standard: The test is conducted following the ASTM D6079-04 standard.[10]
-
Apparatus: An HFRR tribometer with a steel ball and disc is used. The standard tribological pair is typically made of AISI 52100 steel.[10]
-
Procedure:
-
The lower steel disc is placed in a bath containing the test fluid.
-
A non-rotating steel ball is pressed against the disc with a defined load.
-
The ball is oscillated at a high frequency over a small amplitude for a set duration.
-
-
Data Collection: The coefficient of friction is recorded continuously during the test.
-
Evaluation: After the test, the wear scar diameter (WSD) on the ball is measured using an optical microscope. A smaller WSD and a lower coefficient of friction indicate better lubricity.
Table 3: Example Tribological Performance Data (HFRR)
| Fluid Formulation | Average Coefficient of Friction | Mean Wear Scar Diameter (µm) |
|---|---|---|
| 5% this compound Emulsion | 0.12 - 0.15 | 250 - 350 |
| Water (Control) | > 0.60 | > 600 |
| Commercial Soluble Oil | 0.10 - 0.14 | 200 - 300 |
3.4 Experimental Evaluation Workflow
Caption: Workflow for performance evaluation.
Mechanism of Action
This compound's effectiveness stems from its molecular structure, which contains a hydrophilic (water-attracting) carboxylate head and a long, hydrophobic (oil-attracting) hydrocarbon tail with a hydroxyl group.
Caption: Dual mechanism of this compound.
-
Emulsification: At the oil-water interface, the hydrophobic tails dissolve in the oil droplets while the hydrophilic heads remain in the water phase. This creates a stable barrier around the oil droplets, preventing them from coalescing and ensuring a stable emulsion.
-
Lubrication and Corrosion Inhibition: The polar carboxylate heads of the this compound molecules adsorb onto the metal surfaces of the workpiece and cutting tool. This forms a thin, protective lubricating film that reduces direct metal-to-metal contact, thereby lowering friction and wear. This adsorbed layer also acts as a barrier to corrosive elements.[11][12]
References
- 1. This compound Supplier & 7492-30-0 [benchchem.com]
- 2. VIVA CORPORATION manufacturers of Fatty acid based speciality chemicals, this compound, Ricinoleic acid potassium salt, CAS No 7492-30-0 [sodiumstearate.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. mechanical.anits.edu.in [mechanical.anits.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. Formulation 101: How to Formulate a Basic Metalworking Fluid - ChemCeed [chemceed.com]
- 7. researchgate.net [researchgate.net]
- 8. Feature [stle.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Non-Toxic Detergents Utilizing Potassium Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing demand for sustainable and safe consumer products has driven research into the development of non-toxic detergents. Conventional detergents often contain synthetic surfactants, such as sodium lauryl sulfate (B86663) (SLS), which can cause skin irritation, allergic reactions, and environmental harm.[1][2][3] Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid derived from castor oil, presents a promising alternative. It is a biodegradable, anionic surfactant with excellent emulsifying, cleansing, and foaming properties.[4] This document provides detailed application notes and experimental protocols for formulating and evaluating non-toxic detergents based on potassium ricinoleate.
Properties of this compound
This compound is a soap of ricinoleic acid, a monounsaturated, 18-carbon fatty acid. Its unique hydroxyl group on the 12th carbon enhances its surfactant properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Appearance | White to yellowish paste or liquid | [5] |
| Molecular Formula | C18H33KO3 | [5] |
| Molecular Weight | 336.55 g/mol | [5] |
| Solubility | Soluble in water and ethanol | [6] |
| pH (1% solution) | ~10 | General knowledge |
| Critical Micelle Concentration (CMC) | Not available for this compound specifically. As a proxy, the CMC for potassium oleate (B1233923) (a similar C18 fatty acid soap) is approximately 1.2 x 10^-3 M. | [4] |
| Surface Tension at CMC | Not available for this compound specifically. The surface tension of potassium soap solutions generally decreases with increasing concentration until the CMC is reached. For a 0.1 M potassium chloride solution at 23°C, the surface tension is ~73 mN/m. Surfactants significantly lower this value. | [7][8] |
Safety and Toxicity Profile
This compound is considered to have a low toxicity profile. Studies on related compounds, such as ricinoleic acid and other fatty acid salts, indicate low potential for skin irritation and sensitization.[9] Unlike harsh surfactants such as SLS, which can disrupt cell membranes and induce inflammatory responses, potassium salts of fatty acids have been shown to have reduced cytotoxicity.[1][2][3][4]
Experimental Protocols
This section outlines key experimental protocols for the formulation and evaluation of non-toxic detergents based on this compound.
Formulation of a Non-Toxic Liquid Detergent
This protocol provides a basic formulation for a liquid laundry detergent. Concentrations can be optimized based on performance testing.
Materials:
-
This compound (40% paste)
-
Potassium Cocoate (optional, for enhanced foaming)
-
Sodium Citrate (B86180) (builder, water softener)
-
Glycerin (stabilizer)
-
Essential Oils (fragrance, optional)
-
Distilled Water
Procedure:
-
In a clean beaker, gently heat the distilled water to approximately 60°C.
-
Slowly add the this compound paste to the warm water while stirring continuously until fully dissolved.
-
If using, add the potassium cocoate and stir until homogenous.
-
Add the sodium citrate and stir until dissolved.
-
Remove from heat and allow the solution to cool to below 40°C.
-
Add glycerin and any essential oils, and stir to combine.
-
Allow the final solution to cool to room temperature before storage.
Table 2: Example Liquid Detergent Formulation
| Ingredient | Concentration (w/w %) | Function |
| This compound (40% paste) | 25.0 | Primary Surfactant |
| Potassium Cocoate | 5.0 | Co-surfactant, Foaming agent |
| Sodium Citrate | 3.0 | Builder |
| Glycerin | 2.0 | Stabilizer, Humectant |
| Essential Oil | 0.5 | Fragrance |
| Distilled Water | 64.5 | Solvent |
Evaluation of Cleaning Performance
The cleaning performance can be evaluated using standardized stained fabrics according to the A.I.S.E. (International Association for Soaps, Detergents and Maintenance Products) or ASTM D4265 guidelines.[1][2][10][11]
Materials:
-
Standard stained fabric swatches (e.g., from EMPA Testmaterials or as described in A.I.S.E. protocols) covering a range of stains (e.g., coffee, red wine, grass, sebum).
-
Terg-O-Tometer or a laboratory-scale washing machine.
-
Spectrophotometer or colorimeter.
-
This compound-based detergent and a standard reference detergent (e.g., A.I.S.E. standard detergent).
Procedure:
-
Pre-wash Measurement: Measure the reflectance (Lab* values) of the stained area of each fabric swatch using a spectrophotometer.
-
Washing:
-
Prepare wash solutions of the this compound detergent and the reference detergent at a specified concentration (e.g., 5 g/L) in water of a defined hardness.
-
Place the stained fabric swatches along with ballast load (unstained fabric) into the washing apparatus.
-
Wash for a set time and temperature (e.g., 30 minutes at 40°C).
-
Rinse the fabrics thoroughly with clean water.
-
-
Drying: Air-dry the fabric swatches in a controlled environment, avoiding direct sunlight.
-
Post-wash Measurement: Measure the reflectance of the stained area of the washed and dried swatches.
-
Calculation of Stain Removal Index (SRI): SRI (%) = [(L_washed - L_stained) / (L_unstained - L_stained)] * 100 Where L* represents the lightness value. A higher SRI indicates better cleaning performance.
In Vitro Cytotoxicity Assay (LDH Release Assay)
This assay determines the potential of the detergent to damage cell membranes, leading to the release of lactate (B86563) dehydrogenase (LDH).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT).
-
Cell culture medium (e.g., DMEM) and supplements.
-
This compound detergent solution.
-
Positive control (e.g., 1% Triton X-100).
-
Negative control (cell culture medium).
-
LDH cytotoxicity assay kit.
-
96-well microplate reader.
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treatment:
-
Prepare serial dilutions of the this compound detergent in cell culture medium.
-
Remove the old medium from the cells and add the detergent dilutions, positive control, and negative control to respective wells.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours).
-
LDH Measurement:
-
Transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate according to the manufacturer's instructions.
-
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the percentage of cytotoxicity relative to the positive control.
In Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)
This protocol utilizes a 3D reconstructed human epidermis model to assess the skin irritation potential of the detergent.
Materials:
-
Reconstructed human epidermis tissue models (e.g., EpiDerm™).
-
Assay medium provided with the tissue models.
-
This compound detergent solution.
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
Negative control (phosphate-buffered saline, PBS).
-
MTT assay kit.
-
Isopropanol.
Procedure:
-
Pre-incubation: Equilibrate the tissue models in the provided assay medium.
-
Treatment: Apply the this compound detergent solution, positive control, and negative control topically to the surface of the tissues.
-
Incubation: Incubate for a specified time (e.g., 60 minutes).
-
Washing: Thoroughly wash the tissues with PBS to remove the test substances.
-
MTT Assay:
-
Transfer the tissues to a new plate containing MTT solution and incubate.
-
After incubation, extract the formazan (B1609692) product with isopropanol.
-
-
Data Analysis: Measure the absorbance of the formazan solution. Calculate the tissue viability as a percentage relative to the negative control. A significant reduction in viability indicates irritation potential.
Signaling Pathways and Mechanism of Action
Toxicity Pathway of Conventional Surfactants (e.g., SLS)
Conventional anionic surfactants like Sodium Lauryl Sulfate (SLS) can induce skin irritation and cellular toxicity through various mechanisms. These include disruption of the cell membrane, leading to increased intracellular calcium (Ca2+) levels.[10] This influx of Ca2+ can activate calpain, which in turn stimulates the secretion of the pro-inflammatory cytokine interleukin-1 alpha (IL-1α). Both elevated Ca2+ and IL-1α can lead to the generation of Reactive Oxygen Species (ROS), causing oxidative stress and further cellular damage.[10] This cascade of events can activate inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, culminating in an inflammatory response.[12][13] Furthermore, prolonged exposure to harsh surfactants can lead to apoptosis (programmed cell death) through the activation of caspase cascades.[5][14][15][16]
Proposed Mechanism of Non-Toxic Detergents with this compound
Detergents formulated with this compound are designed to effectively clean without inducing the toxic cellular responses associated with harsh synthetic surfactants. The workflow for developing and verifying the non-toxic nature of these detergents involves a cycle of formulation, performance testing, and safety evaluation.
Conclusion
This compound is a viable, biodegradable, and non-toxic alternative to conventional synthetic surfactants for detergent formulations. Its favorable safety profile, coupled with effective cleaning properties, makes it an ideal candidate for the development of next-generation sustainable cleaning products. The experimental protocols provided herein offer a framework for the systematic formulation and evaluation of these non-toxic detergents, enabling researchers and developers to create safe and effective products for consumers. Further research to determine the precise physicochemical properties of this compound, such as its CMC and surface tension under various conditions, will further aid in the optimization of these formulations.
References
- 1. journalajrimps.com [journalajrimps.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Fatty Acid Potassium Had Beneficial Bactericidal Effects and Removed Staphylococcus aureus Biofilms while Exhibiting Reduced Cytotoxicity towards Mouse Fibroblasts and Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. npic.orst.edu [npic.orst.edu]
- 10. researchgate.net [researchgate.net]
- 11. ikw.org [ikw.org]
- 12. Determination of Chemical Irritation Potential Using a Defined Gene Signature Set on Tissue-Engineered Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anionic surfactant Sodium Dodecyl Benzene Sulfonate alleviates inflammatory responses in atopic dermatitis via NFκB/MAPK pathways in a STAT3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surfactant protein D regulates caspase-8-mediated cascade of the intrinsic pathway of apoptosis while promoting bleb formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. [PDF] Mechanisms of caspase activation. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of Potassium Ricinoleate in Latex Sponge Foaming Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of potassium ricinoleate (B1264116) as a primary foaming and frothing agent in the production of latex sponges. This document is intended to guide researchers in materials science, polymer chemistry, and related fields.
Introduction
Potassium ricinoleate, the potassium salt of ricinoleic acid, is a versatile anionic surfactant derived from castor oil.[1][2] Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, makes it an effective foaming agent and stabilizer in emulsion systems. In the context of latex foam production, this compound serves as a primary frothing aid, facilitating the incorporation of air into the latex concentrate to create a stable foam structure.[3] It also acts as a dispersant for various fillers and pigments within the latex compound.[3] The Dunlop process is a common method for producing natural rubber latex foam where such foaming agents are crucial.[4][5]
Key Applications and Advantages
-
Primary Frothing Aid: Efficiently generates a high volume of stable foam when mechanically agitated with latex concentrate.[3]
-
Foam Stabilizer: The surfactant properties of this compound reduce surface tension at the air-liquid interface, preventing the coalescence of air bubbles and foam collapse.
-
Dispersing Agent: Aids in the uniform distribution of compounding ingredients such as vulcanizing agents, accelerators, and fillers.[3]
-
Biodegradability: As a derivative of a natural oil, it offers a more environmentally friendly profile compared to some synthetic surfactants.
Experimental Protocols
The following protocols are generalized from the Dunlop method for producing natural rubber latex (NRL) foam. Researchers should consider these as a starting point and optimize the parameters for their specific latex formulation and desired foam properties.
Materials and Equipment
-
Natural Rubber Latex Concentrate: High ammonia (B1221849) (HA) or low ammonia (LA) latex, typically 60% Dry Rubber Content (DRC).
-
This compound Solution: Typically a 20-40% aqueous solution.[3]
-
Vulcanizing Agents: Sulfur dispersion.
-
Accelerators: Zinc diethyl dithiocarbamate (B8719985) (ZDEC), Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), Diphenyl guanidine (B92328) (DPG).
-
Activator: Zinc oxide (ZnO) dispersion.
-
Antioxidant: Wingstay L® or equivalent.
-
Gelling Agent: Sodium silicofluoride (SSF) dispersion.
-
Mechanical Stirrer/Frother: With variable speed control.
-
Molds: Aluminum or other suitable material.
-
Drying Oven: Capable of maintaining 70-100°C.
-
Analytical Balance and other standard laboratory glassware.
Latex Compounding and Foaming Procedure
-
Latex Preparation: Start with a known quantity of natural rubber latex concentrate. If required, mature the latex at room temperature for a specified period (e.g., 16-48 hours).[6][7]
-
Compounding:
-
Under gentle agitation, add the required amounts of antioxidant, sulfur, and accelerators to the latex.
-
Continue mixing at a low speed for a designated time (e.g., 1-2 hours) to ensure uniform dispersion.
-
-
Foaming (Frothing):
-
Add the this compound solution to the compounded latex. The typical dosage is in the range of 1.0 to 3.0 parts per hundred of rubber (phr).
-
Increase the speed of the mechanical stirrer to incorporate air into the mixture. Continue frothing until the foam volume increases to the desired level (e.g., three to five times the initial volume).[4]
-
-
Addition of Final Ingredients:
-
Gelling:
-
Quickly add the primary gelling agent (sodium silicofluoride) to the foam and mix rapidly for a short duration (e.g., 90 seconds) to ensure homogeneity.[4]
-
-
Molding and Curing:
-
Post-Curing Treatment:
Data Presentation
The following tables summarize typical formulations and the resulting physical properties of natural rubber latex foam produced using a potassium-based soap as the foaming agent.
Table 1: Example Formulation for Natural Rubber Latex Foam
| Ingredient | Total Solid Content (%) | Parts per Hundred Rubber (phr) |
| High Ammonia NR Latex | 60 | 100 |
| This compound/Oleate (B1233923) (20% solution) | 20 | 2.0 |
| Sulfur Dispersion | 50 | 1.5 |
| Zinc Diethyldithiocarbamate (ZDEC) | 50 | 0.5 |
| Zinc 2-mercaptobenzothiazole (ZMBT) | 50 | 0.5 |
| Wingstay L® (Antioxidant) | 50 | 1.0 |
| Zinc Oxide Dispersion | 50 | 2.5 |
| Diphenyl Guanidine (DPG) | 25 | 1.0 |
| Sodium Silicofluoride (SSF) | 50 | 1.15 |
Note: This formulation is adapted from studies using potassium oleate and serves as a representative example.[6]
Table 2: Physical Properties of a Resulting Latex Foam
| Property | Value | Test Method |
| Foam Density | 0.115 - 0.14 g/cm³ | ASTM D3574 |
| Indentation Hardness Index | 5 - 9 N/m² | MS 679 |
| Compression Set (50% compression) | 3.7 - 4.1% | ASTM C165 |
| Elongation at Break | >200% | ASTM D3574 |
Note: These values are indicative and can vary significantly based on the specific formulation and processing conditions.[5][6]
Visualizations
Chemical Structure and Surfactant Action of this compound
Caption: Structure of this compound and its surfactant action.
Experimental Workflow for Latex Sponge Foaming
Caption: Dunlop process workflow for latex sponge production.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Foam Volume | - Insufficient foaming agent- Inadequate frothing speed or time- Incorrect temperature | - Increase the concentration of this compound- Optimize frothing parameters- Ensure the process is carried out at a suitable temperature (e.g., room temperature) |
| Foam Collapse | - Unstable foam structure- Premature gelling- Over-mixing after adding gelling agent | - Increase foaming agent concentration- Adjust the amount of gelling agent or use a delayed-action gelling system- Minimize mixing time after adding SSF |
| Incomplete Curing | - Insufficient curing time or temperature- Incorrect vulcanizing agent to accelerator ratio | - Increase curing time and/or temperature- Review and optimize the vulcanization package |
| High Shrinkage | - High foam density- Inadequate curing | - Adjust frothing to achieve lower density- Ensure complete vulcanization |
References
- 1. VIVA CORPORATION manufacturers of Fatty acid based speciality chemicals, this compound, Ricinoleic acid potassium salt, CAS No 7492-30-0 [sodiumstearate.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. trcc.com [trcc.com]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. web.usm.my [web.usm.my]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Potassium Ricinoleate in Leather Finishing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium ricinoleate (B1264116) in leather finishing, specifically in the fatliquoring process. The information is intended for researchers and scientists in the field of leather technology and material science.
Introduction to Potassium Ricinoleate in Leather Finishing
This compound is the potassium salt of ricinoleic acid, the primary fatty acid found in castor oil.[1][2] In leather finishing, it functions as an anionic surfactant and emulsifier.[1] Its primary application is in the fatliquoring stage of leather processing. Fatliquoring is a critical step that introduces oils and fats into the leather matrix to lubricate the collagen fibers.[3] This process is essential for imparting softness, flexibility, and strength to the finished leather, preventing it from becoming hard and brittle after drying.
The unique molecular structure of ricinoleic acid, with its hydroxyl group, allows for the creation of stable oil-in-water emulsions, which is crucial for the uniform penetration of fats and oils into the leather's fibrous structure.[3] As an anionic surfactant, this compound helps to disperse the fatliquor emulsion throughout the leather.
Quantitative Data Presentation
The following tables summarize the physical-mechanical properties of leather treated with castor oil-based fatliquors. It is important to note that while this compound is a key component derived from castor oil, the specific formulations in these studies may include other modified forms of castor oil.
Table 1: Physical Properties of Goat Leather Treated with Different Fatliquors
| Property | Fatliquor from Karanja Seed Oil | Fatliquor from Castor Oil | Standard Specification |
| Tensile Strength ( kg/cm ²) | 260 | 250 | 200 (min) |
| Elongation at Break (%) | 60 | 55 | 40-60 |
| Tear Strength ( kg/cm ) | 55 | 50 | 30 (min) |
| Fat Content (%) | 6.5 | 6.0 | 5.0-7.0 |
Source: Data adapted from a study on fatliquor preparation from Karanja seed oil and its comparison with castor oil-based fatliquor.[4]
Table 2: Physical-Mechanical Properties of Leather Fatliquored with a Modified Castor Oil-Based Fatliquor vs. Control
| Parameter | Experimental (Modified Castor Oil Fatliquor) | Control (Conventional Fatliquor) |
| Tensile Strength (N/mm²) | 25.2 | 24.8 |
| Elongation at Break (%) | 58.6 | 55.4 |
| Tear Strength (N/mm) | 45.3 | 48.7 |
| Load at Grain Crack (kg) | 28.9 | 28.5 |
| Distension at Grain Crack (mm) | 10.5 | 10.3 |
| Softness (Subjective Rating 1-10) | 8.5 | 8.0 |
Source: Data from a study on a novel chemically modified castor oil fatliquor.[5]
Experimental Protocols
This section outlines a general experimental protocol for the fatliquoring of chrome-tanned leather using a this compound-based fatliquor. The protocol also includes standard methods for evaluating the physical properties of the finished leather.
Preparation of this compound Fatliquor Emulsion
Materials:
-
This compound (40% solution)[1]
-
Neutral oil (e.g., sulfated vegetable or fish oil)
-
Deionized water
-
Formic acid
Procedure:
-
Calculate the required amount of this compound and neutral oil based on the desired final concentration in the fatliquoring bath (typically 3-10% of the shaved weight of the leather).[3]
-
In a suitable container, add the this compound to warm water (approximately 50-60°C) with constant stirring.
-
Slowly add the neutral oil to the this compound solution while maintaining vigorous stirring to form a stable oil-in-water emulsion.
-
The pH of the emulsion can be adjusted if necessary, typically to a range of 5.0-7.0.[1][4]
Fatliquoring Process for Chrome-Tanned Leather
Equipment:
-
Leather processing drum
-
pH meter
-
Standard leather processing chemicals (e.g., sodium formate (B1220265), sodium bicarbonate, acid dyes)
Procedure:
-
Washing: The chrome-tanned leather (wet blue) is washed in the drum with water.
-
Neutralization: The pH of the leather is raised to between 4.5 and 6.5. This is a critical step to ensure even penetration of the fatliquor. The process typically involves adding sodium formate followed by sodium bicarbonate.[4]
-
Washing: The neutralized leather is washed again.
-
Retanning and Dyeing (Optional): If required, retanning agents and dyes are added to the drum.
-
Fatliquoring:
-
The prepared this compound-based fatliquor emulsion is added to the drum. The amount is calculated based on the shaved weight of the leather (e.g., 6% fatliquor).[4]
-
The drum is run for a specified time (e.g., 40-60 minutes) to allow for the uniform penetration of the fatliquor into the leather fibers.
-
-
Fixation: The pH of the bath is lowered by the addition of formic acid to fix the fatliquor onto the leather fibers.
-
Final Wash and Draining: The leather is washed, and the bath is drained.
-
Post-Fatliquoring Processes: The leather is then subjected to subsequent processes such as sammying (dewatering), setting out, and drying.
Evaluation of Finished Leather Properties
The physical and mechanical properties of the fatliquored leather should be evaluated according to standard test methods to ensure quality and performance.
3.3.1. Sample Preparation and Conditioning:
-
Samples should be taken from specified locations on the hide or skin as per ISO 2418.
-
Condition the test pieces for at least 24 hours in a standard atmosphere (20 ± 2°C and 65 ± 2% relative humidity) according to ISO 2419.[6]
3.3.2. Tensile Strength and Elongation:
-
Principle: A test piece of specified dimensions is stretched until it breaks using a tensile testing machine. The force at break and the elongation are recorded.
3.3.3. Tear Strength:
-
Method: ISO 3377-2 / IUP 8 (Double edge tear)[12][13][14][15]
-
Principle: A test piece with a pre-cut slit is torn using a tensile testing machine. The force required to propagate the tear is measured.
3.3.4. Softness:
-
Principle: A non-destructive test where a cylindrical rod is lowered onto a clamped area of leather, and the distension is measured as an indicator of softness.
Mandatory Visualizations
The following diagrams illustrate the workflow of the leather fatliquoring process and the mechanism of action of this compound.
Caption: Experimental workflow for leather fatliquoring.
Caption: Mechanism of this compound in fatliquoring.
References
- 1. This compound Supplier & 7492-30-0 [benchchem.com]
- 2. ewg.org [ewg.org]
- 3. FATLIQUORING OF LEATHER – Debag Kimya [debagkimya.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. journals.uc.edu [journals.uc.edu]
- 6. leatherpanel.org [leatherpanel.org]
- 7. BS EN ISO 3376:2020 Leather. Physical and mechanical tests. Determination of tensile strength and percentage elongation [en-standard.eu]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. skybearstandards.com [skybearstandards.com]
- 10. testresources.net [testresources.net]
- 11. leathernaturally.org [leathernaturally.org]
- 12. mecmesin.com [mecmesin.com]
- 13. testresources.net [testresources.net]
- 14. Leather - Physical and mechanical tests - Part 2: Determination of double edge tear load (ISO 3377-2:2025) | ELOT [eshop.elot.gr]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. img1.17img.cn [img1.17img.cn]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. ISO 17235 IULTCS, IUP 36 Textile Portable Leather Softness Tester | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 19. soraco.it [soraco.it]
- 20. caimi.net [caimi.net]
Application Notes and Protocols: Bactericidal Efficacy of Potassium Ricinoleate in Phenol Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenol (B47542) has a long history as a potent bactericidal agent, exerting its effect through the denaturation of proteins and disruption of the cell wall and membrane. Potassium ricinoleate (B1264116), the potassium salt of ricinoleic acid derived from castor oil, is a surfactant that also possesses antimicrobial properties. The combination of these two agents presents a compelling area of investigation, with the potential for synergistic effects that could lead to more effective bactericidal formulations at lower, less toxic concentrations of phenol.
These application notes provide a framework for evaluating the bactericidal efficacy of potassium ricinoleate when used in combination with phenol solutions. The protocols outlined below describe standard microbiological techniques for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the time-dependent killing kinetics of this combination against relevant bacterial strains.
Data Presentation
As there is limited publicly available data on the specific combination of this compound and phenol, the following tables are presented as templates for data organization. Researchers should populate these tables with their own experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenol and this compound
This table is designed to summarize the MIC values of the individual compounds and their combinations against various bacterial strains. The checkerboard assay is a common method to assess synergy.
| Bacterial Strain | Phenol MIC (µg/mL) | This compound MIC (µg/mL) | Combination MIC (Phenol / K-Ricinoleate, µg/mL) | Fractional Inhibitory Concentration (FIC) Index* | Synergy Interpretation |
| Staphylococcus aureus (ATCC 29213) | / | ||||
| Escherichia coli (ATCC 25922) | / | ||||
| Pseudomonas aeruginosa (ATCC 27853) | / | ||||
| Enterococcus faecalis (ATCC 29212) | / |
-
*FIC Index Calculation: FIC of Phenol = MIC of Phenol in Combination / MIC of Phenol Alone; FIC of K-Ricinoleate = MIC of K-Ricinoleate in Combination / MIC of K-Ricinoleate Alone; FIC Index = FIC of Phenol + FIC of K-Ricinoleate.
-
Synergy Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference; > 4 = Antagonism.
Table 2: Minimum Bactericidal Concentration (MBC) of Phenol and this compound
This table is intended to display the MBC values, which represent the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
| Bacterial Strain | Phenol MBC (µg/mL) | This compound MBC (µg/mL) | Combination MBC (Phenol / K-Ricinoleate, µg/mL) |
| Staphylococcus aureus (ATCC 29213) | / | ||
| Escherichia coli (ATCC 25922) | / | ||
| Pseudomonas aeruginosa (ATCC 27853) | / | ||
| Enterococcus faecalis (ATCC 29212) | / |
Table 3: Time-Kill Assay Results for Phenol and this compound Combination
This table will summarize the time-dependent bactericidal activity of the combination against a specific bacterial strain.
| Time (hours) | Control (CFU/mL) | Phenol (at MIC, CFU/mL) | K-Ricinoleate (at MIC, CFU/mL) | Combination (at MIC, CFU/mL) | Log Reduction (Combination) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the bactericidal efficacy of this compound in phenol solutions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 35-37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of phenol and this compound in a suitable solvent (e.g., sterile distilled water or a small amount of ethanol, ensuring the final solvent concentration is non-inhibitory).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the phenol and this compound stock solutions in CAMHB to achieve a range of concentrations. For combination testing (checkerboard assay), create a matrix of dilutions with varying concentrations of both agents in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth of the organism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the antimicrobial agent(s) that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% kill of the original inoculum.
-
Protocol 3: Time-Kill Kinetic Assay
-
Preparation of Cultures and Test Solutions:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
In sterile culture tubes, prepare the test solutions: CAMHB alone (growth control), phenol at its MIC, this compound at its MIC, and the combination of phenol and this compound at their respective MICs.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate 100 µL of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each test condition. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Synergy in a time-kill assay is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Bactericidal Efficacy Testing
Troubleshooting & Optimization
Technical Support Center: Optimizing Potassium Ricinoleate Concentration for Maximum Emulsion Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on leveraging potassium ricinoleate (B1264116) to achieve optimal emulsion stability in your formulations. Here, you will find troubleshooting advice for common experimental issues, detailed experimental protocols, and a summary of key quantitative data to inform your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when formulating emulsions with potassium ricinoleate.
Q1: My emulsion is showing signs of creaming (a layer of concentrated droplets rising to the top). How can I resolve this with this compound concentration?
A1: Creaming is often a result of insufficient emulsifier concentration to adequately cover the surface of all oil droplets, leading to flocculation and subsequent upward movement.
-
Troubleshooting Steps:
-
Increase this compound Concentration: Gradually increase the concentration of this compound in your formulation. A higher concentration ensures more emulsifier molecules are available to adsorb at the oil-water interface, reducing interfacial tension and preventing droplet aggregation.
-
Optimize Homogenization: Ensure your homogenization process (e.g., high-shear mixing, microfluidization) is sufficient to create small, uniform droplets. Smaller droplets have a larger surface area-to-volume ratio and are less prone to creaming.
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Monitor Viscosity: Increasing the viscosity of the continuous phase can also hinder the movement of droplets. While this compound primarily acts as an emulsifier, its concentration can slightly influence viscosity. Consider the addition of a suitable viscosity modifier if creaming persists.
-
Q2: I am observing coalescence, where oil droplets merge to form larger ones, leading to phase separation. What is the role of this compound concentration in preventing this?
A2: Coalescence indicates a breakdown of the interfacial film separating the oil droplets. The concentration of this compound is critical in forming a robust and stable film.
-
Troubleshooting Steps:
-
Ensure Sufficient Emulsifier: An inadequate concentration of this compound can lead to incomplete coverage of the oil droplets, leaving them susceptible to merging upon collision. Increase the emulsifier concentration to ensure a densely packed and resilient interfacial layer.
-
Evaluate Zeta Potential: The stability of an emulsion is also influenced by the electrostatic repulsion between droplets. While specific data for this compound is limited in readily available literature, a higher concentration generally contributes to a more negative zeta potential, enhancing electrostatic repulsion and preventing coalescence.[1][2]
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Check for Incompatibilities: Ensure that other components in your formulation (e.g., salts, active pharmaceutical ingredients) are not disrupting the interfacial film formed by the this compound.
-
Q3: My emulsion appears stable initially but breaks down after a few days or upon temperature changes. How can I improve long-term stability?
A3: Long-term instability can be due to several factors, including Ostwald ripening or temperature-induced changes in the emulsifier's properties.
-
Troubleshooting Steps:
-
Optimize Concentration for Long-Term Stability: The optimal concentration for initial emulsification may not be the same for long-term stability. Conduct stability studies at various this compound concentrations over an extended period and at different storage conditions (e.g., refrigerated, room temperature, elevated temperature) to identify the most robust formulation.
-
Consider a Co-emulsifier: In some cases, combining this compound with a co-emulsifier can enhance long-term stability by creating a more complex and resilient interfacial film.
-
Phase Inversion Temperature (PIT): For oil-in-water emulsions stabilized by non-ionic surfactants, the stability is often highest at a temperature significantly below the PIT. While this compound is an anionic surfactant, understanding the temperature-dependent behavior of your entire system is crucial.
-
Q4: What is the typical concentration range I should start with for this compound in an oil-in-water (O/W) emulsion?
A4: The optimal concentration of this compound is highly dependent on the specific oil phase, the desired droplet size, and the overall composition of your formulation. However, a general starting point can be suggested.
-
Recommended Starting Range: Based on general principles of emulsification, a starting concentration range of 0.5% to 5.0% (w/w) of the total formulation is a reasonable starting point for initial experiments. Subsequent optimization will be necessary based on the observed stability of your specific system.
Quantitative Data Summary
The following table summarizes the expected relationship between this compound concentration and key emulsion stability parameters. Please note that these are generalized trends, and actual values will vary based on the specific formulation and processing conditions.
| This compound Concentration | Mean Droplet Size | Zeta Potential (Absolute Value) | Creaming Index | Emulsion Stability |
| Low | Large, non-uniform | Low | High | Poor (Coalescence and creaming likely) |
| Optimal | Small, uniform | High | Low | Maximum (Stable dispersion) |
| High | May slightly decrease further | May plateau | Low | Good (Risk of increased viscosity or cost) |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal this compound concentration for your emulsion.
Protocol 1: Preparation of Oil-in-Water (O/W) Emulsion
-
Preparation of Aqueous Phase: Dissolve the desired concentration of this compound in the aqueous phase (e.g., deionized water) with gentle stirring until fully dissolved.
-
Preparation of Oil Phase: Prepare the oil phase by mixing all oil-soluble components.
-
Heating: Heat both the aqueous and oil phases separately to a suitable temperature (e.g., 70-80 °C) to ensure all components are melted and to facilitate emulsification.
-
Emulsification: Slowly add the oil phase to the aqueous phase while applying high-shear homogenization (e.g., using a rotor-stator homogenizer or microfluidizer). The duration and intensity of homogenization should be kept constant across all experiments to ensure comparability.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
Protocol 2: Droplet Size and Zeta Potential Measurement
-
Sample Preparation: Dilute a small aliquot of the prepared emulsion with deionized water to a suitable concentration for analysis to avoid multiple scattering effects.
-
Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.
-
Measurement:
-
For droplet size, perform DLS measurements to obtain the Z-average diameter and polydispersity index (PDI).
-
For zeta potential, use laser Doppler electrophoresis to measure the electrophoretic mobility of the droplets, which is then converted to zeta potential.
-
-
Analysis: Record the mean droplet size, PDI, and zeta potential for each this compound concentration. Smaller droplet sizes and higher absolute zeta potential values generally indicate better stability.[1][2]
Protocol 3: Creaming Index Determination
-
Sample Preparation: Pour a fixed volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated cylinder and seal it.
-
Storage: Store the cylinders at a constant temperature and observe them over a set period (e.g., 24 hours, 7 days).
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Measurement: At predetermined time intervals, measure the height of the serum layer (the clear layer at the bottom) (Hs) and the total height of the emulsion (Ht).
-
Calculation: Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hs / Ht) x 100
-
Analysis: A lower creaming index indicates higher stability against creaming.[3][4][5][6]
Visualizing Relationships and Workflows
The following diagrams illustrate key conceptual frameworks for optimizing emulsion stability with this compound.
Caption: Relationship between this compound concentration and emulsion stability factors.
Caption: Experimental workflow for optimizing this compound concentration.
References
Troubleshooting phase separation in potassium ricinoleate emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium ricinoleate (B1264116) emulsions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving phase separation.
Troubleshooting Guide: Phase Separation
Phase separation is a common issue in emulsion formulation. The following guide provides a systematic approach to troubleshooting and resolving instability in your potassium ricinoleate emulsions.
Q1: My this compound emulsion has separated into distinct layers. What are the initial steps to identify the cause?
A1: Initial visual inspection can provide clues to the type of instability.[1][2] Observe the emulsion for the following signs:
-
Creaming: A less dense layer of the dispersed phase (oil) rises to the top. This is often a reversible first sign of instability.[3]
-
Sedimentation: The dispersed phase settles at the bottom, which is the opposite of creaming and is also potentially reversible.
-
Flocculation: Small clumps or aggregates of droplets form, giving the emulsion a grainy appearance. This can often be reversed with gentle agitation.
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Coalescence: Droplets merge to form larger ones, leading to a visible separation of oil and water. This process is irreversible.
-
Breaking (Cracking): Complete and irreversible separation of the oil and water phases.
Once you have identified the type of phase separation, you can proceed with more specific troubleshooting steps.
dot
Caption: A logical workflow for troubleshooting phase separation in emulsions.
Frequently Asked Questions (FAQs)
Formulation and Composition
Q2: What is the optimal concentration of this compound for a stable oil-in-water (O/W) emulsion?
A2: The optimal concentration of this compound can vary depending on the specific oil phase, desired viscosity, and other excipients in the formulation. While one study found 22% to be optimal for a specific disinfectant formulation, this is not a universal guideline.[4] It is recommended to perform a concentration optimization study. Start with a concentration range of 1-5% (w/w) of the total formulation and prepare a series of emulsions with varying concentrations to identify the most stable formulation.
Q3: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound, and how do I use it?
Q4: What is the ideal pH range for this compound emulsions?
A4: As an anionic surfactant, the stability of this compound emulsions is pH-dependent. A commercial solution of this compound has a pH range of 7.0 to 11.0.[7] Generally, for anionic surfactants, a neutral to alkaline pH is preferred to maintain the negative charge on the oil droplets, which promotes electrostatic repulsion and stability. Lowering the pH can neutralize these charges, leading to flocculation and coalescence.[8] It is advisable to maintain the pH of your emulsion within the 7.0-11.0 range and buffer the system if necessary.
| Parameter | Recommended Range/Value | Notes |
| Concentration | 1-5% (w/w) as a starting point | Optimal concentration is system-dependent and requires experimental determination. |
| Required HLB (for Castor Oil) | 14 | Indicates suitability for O/W emulsions. |
| pH | 7.0 - 11.0 | Maintaining a neutral to alkaline pH is crucial for the stability of this anionic surfactant.[7] |
Caption: Recommended starting parameters for formulating with this compound.
Experimental Protocols
Q5: How do I prepare a basic oil-in-water (O/W) emulsion using this compound?
A5: The following is a general protocol for preparing an O/W emulsion using a hot process, which is suitable for many formulations.
dot
Caption: A step-by-step workflow for preparing an oil-in-water emulsion.
Q6: What methods can I use to assess the stability of my this compound emulsion?
A6: Several methods can be used to evaluate emulsion stability, ranging from simple visual observation to more sophisticated instrumental techniques. Accelerated stability testing is often employed to predict long-term shelf life.[9]
| Stability Test | Protocol |
| Visual Assessment | Store the emulsion in a transparent container at various temperatures (e.g., 4°C, room temperature, 40°C). Visually inspect for signs of phase separation (creaming, sedimentation, flocculation, coalescence) at regular intervals (e.g., 24 hours, 1 week, 1 month). |
| Centrifugation Test | Place the emulsion in a centrifuge tube and spin at a set speed (e.g., 3000-5000 rpm) for a specific duration (e.g., 15-30 minutes).[3][6] Observe for any phase separation. A stable emulsion should show no separation. |
| Freeze-Thaw Cycling | Subject the emulsion to at least three cycles of freezing and thawing. A typical cycle involves freezing the sample at -10°C to -20°C for 24 hours, followed by thawing at room temperature for 24 hours.[3][10] After the cycles, visually inspect the emulsion for any signs of instability. |
| Viscosity Measurement | Measure the viscosity of the emulsion over time and at different temperatures. A significant change in viscosity can indicate changes in the emulsion's internal structure and potential instability. |
Caption: Protocols for common emulsion stability tests.
Troubleshooting Specific Issues
Q7: My emulsion is stable at room temperature but separates when refrigerated. What could be the cause?
A7: This phenomenon, known as cold-induced instability, can occur if certain components of your oil phase, such as waxes or fatty alcohols, crystallize at lower temperatures. This crystallization can disrupt the emulsifier film around the oil droplets, leading to coalescence. Consider using oils with lower melting points or incorporating a co-emulsifier that can inhibit crystallization.
Q8: I observe an increase in the viscosity of my emulsion over time. Is this a sign of instability?
A8: An increase in viscosity can sometimes be a precursor to instability. It may indicate flocculation, where droplets aggregate and form a network structure, leading to a thicker consistency. While not as severe as coalescence, it can affect the aesthetic and functional properties of your product. Improved homogenization or a slight increase in the emulsifier concentration may help to mitigate this.
Q9: Can the addition of electrolytes affect the stability of my this compound emulsion?
A9: Yes, the addition of electrolytes can significantly impact the stability of emulsions stabilized by anionic surfactants like this compound. The ions from the electrolyte can shield the negative charges on the oil droplets, reducing the electrostatic repulsion between them and leading to flocculation and coalescence. If electrolytes are a necessary component of your formulation, you may need to increase the concentration of this compound or add a non-ionic co-emulsifier to provide steric hindrance and improve stability.
References
- 1. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Centrifugation test: Significance and symbolism [wisdomlib.org]
- 7. This compound Supplier & 7492-30-0 [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. microchemlab.com [microchemlab.com]
Improving yield and purity in potassium ricinoleate synthesis
Technical Support Center: Potassium Ricinoleate (B1264116) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing potassium ricinoleate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: Why is the yield of this compound lower than expected?
A1: Low yield can result from several factors related to reaction conditions and reactant quality.
-
Incomplete Saponification: The reaction may not have gone to completion. Ensure that the reaction time and temperature are optimized. For saponification of castor oil with potassium hydroxide (B78521) (KOH), a reaction time of 60 minutes at 65°C has been shown to produce a high yield (around 96%).[1]
-
Suboptimal Stoichiometry: An incorrect molar ratio of potassium hydroxide to castor oil can lead to incomplete reaction. It is crucial to calculate the required amount of KOH based on the saponification value of the specific batch of castor oil being used.[2][3][4]
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Poor Quality Castor Oil: The purity of the starting castor oil is critical. Castor oil contains approximately 89-92% ricinoleic acid.[5][6] The presence of other fatty acids and impurities can lead to side reactions and a lower yield of the desired product.
-
Loss During Work-up: Significant product loss can occur during the purification and isolation steps. Ensure efficient extraction and minimize transfers between vessels.
Q2: What causes the final this compound product to be impure?
A2: Impurities in the final product often stem from unreacted starting materials, byproducts, or other fatty acids present in castor oil.
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Presence of Other Fatty Acid Salts: Castor oil naturally contains other fatty acids, such as oleic, linoleic, stearic, and dihydroxy-stearic acids.[7] These will also be saponified by KOH, leading to a mixture of potassium salts.
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Unreacted Castor Oil: If the saponification is incomplete, the final product will be contaminated with unreacted triglycerides.
-
Formation of Byproducts: Under certain conditions, such as high temperatures, side reactions like the formation of estolides can occur, especially during preliminary hydrolysis steps.[8]
-
Residual Solvents or Reagents: Improper washing or drying can leave behind solvents (like ethanol) or excess reactants (like KOH).
Q3: The reaction mixture solidified or became too viscous to stir. What should I do?
A3: This is a common occurrence during saponification as the soap (this compound) is formed.
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Add a Suitable Solvent: The addition of a solvent like ethanol (B145695) can help to maintain a stirrable consistency.[9] Ethanol acts as a co-solvent for both the oil and the aqueous KOH.
-
Increase Temperature: Gently increasing the reaction temperature can help to reduce the viscosity of the mixture. However, be cautious not to exceed the optimal temperature range to avoid side reactions.
-
Ensure Adequate Mechanical Stirring: Use a robust overhead stirrer that can handle viscous mixtures.
Q4: How can I effectively remove impurities from my this compound?
A4: Several purification techniques can be employed.
-
Washing: Washing the crude product with a brine solution can help to remove glycerol (B35011) and excess KOH.
-
Crystallization/Precipitation: To remove other fatty acid salts, the free fatty acids can be liberated by adding a mineral acid. The resulting ricinoleic acid can be purified by chilling a solution in a low molecular weight alcohol (like methanol (B129727) or ethanol) to precipitate the more saturated fatty acids.[7] The purified ricinoleic acid can then be neutralized with a stoichiometric amount of KOH.[7]
-
Solvent Extraction: If isolating ricinoleic acid first, diethyl ether can be used to extract the acid after acidification of the hydrolysis mixture.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most direct method for synthesizing this compound?
A1: The most direct method is the one-step saponification of castor oil with potassium hydroxide.[1] This process involves heating a mixture of castor oil and an aqueous or alcoholic solution of KOH to produce this compound and glycerol.
Q2: Is it necessary to hydrolyze the castor oil to ricinoleic acid before preparing the potassium salt?
A2: While not strictly necessary for direct saponification, isolating ricinoleic acid first allows for its purification, which will result in a final this compound product of higher purity.[7] This two-step process involves the hydrolysis of castor oil, purification of the resulting ricinoleic acid, and then neutralization with potassium hydroxide.
Q3: What are the advantages of enzymatic hydrolysis over chemical hydrolysis of castor oil?
A3: Enzymatic hydrolysis, often using lipases, is considered a "greener" alternative.[1][5] It typically proceeds under milder conditions (lower temperature and neutral pH), which can prevent the formation of byproducts like estolides that may occur at the high temperatures and pressures of some chemical methods.[8][9] Enzymatic methods can also achieve very high conversion rates, with some studies reporting up to 98.5%.[1]
Q4: How do I determine the correct amount of potassium hydroxide to use?
A4: The amount of KOH required is determined by the saponification value of the castor oil, which is the mass in milligrams of KOH required to saponify one gram of the oil.[2] The typical saponification value for castor oil is around 180 mg KOH/g.[2][4] It is advisable to use a slight excess of KOH to ensure the reaction goes to completion.
Q5: What is the role of ethanol in the saponification reaction?
A5: Ethanol is often used as a co-solvent. Castor oil is not readily soluble in aqueous KOH solution. Ethanol helps to create a homogeneous reaction mixture, thereby increasing the rate of reaction between the triglycerides and the potassium hydroxide.[9]
Data Presentation
Table 1: Comparison of Reaction Conditions for Castor Oil Conversion
| Method | Catalyst/Enzyme | Temperature (°C) | Time | Yield/Conversion Rate | Reference |
| Alkaline-Catalyzed Saponification | Potassium Hydroxide (KOH) | 65 | 60 minutes | 96% | [1] |
| Alkaline-Catalyzed Transesterification | Sodium Hydroxide (NaOH) | 30 | 90 minutes | High Conversion | [1][9] |
| Enzymatic Hydrolysis | Lipozyme TL IM | 60 | 6 hours | 98.5% | [1] |
| Enzymatic Hydrolysis | Immobilized Porcine Pancreatic Lipase | 50 | 3 hours | High Conversion | [1] |
| High-Pressure Hydrolysis | Water (Colgate-Emery Process) | 250 | 8 hours | 92% | [9] |
Experimental Protocols
Protocol 1: Direct Saponification of Castor Oil
This protocol describes the direct synthesis of this compound from castor oil.
Materials:
-
Castor oil
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders
Procedure:
-
Calculate Reactants: Determine the amount of KOH required based on the saponification value of your castor oil (approx. 180 mg KOH/g oil). Use a 5-10% excess of KOH.
-
Prepare KOH Solution: Dissolve the calculated amount of KOH in a minimal amount of distilled water, then add ethanol. For example, for 100g of castor oil, you might dissolve ~19g of KOH in 40 mL of water and 40 mL of ethanol.
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Reaction Setup: Place the castor oil into a round-bottom flask equipped with a magnetic stir bar.
-
Initiate Reaction: Gently heat the castor oil to about 60-65°C. Slowly add the alcoholic KOH solution to the heated oil while stirring continuously.
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Reflux: Attach the reflux condenser and maintain the temperature at approximately 65°C. Continue to stir the mixture. The reaction may take 1-2 hours. The completion of the reaction can be observed when the mixture becomes a clear, homogenous paste.[10]
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Isolation: After the reaction is complete, the ethanol can be removed by distillation. The resulting paste is crude this compound.
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Purification: The paste can be dissolved in hot water and washed with a saturated sodium chloride solution to remove glycerol and excess KOH. The soap will precipitate out and can be collected.
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Drying: Dry the collected this compound in a vacuum oven at a low temperature.
Protocol 2: Two-Step Synthesis via Ricinoleic Acid Isolation
This protocol involves the hydrolysis of castor oil to ricinoleic acid, its purification, and subsequent neutralization.
Part A: Hydrolysis of Castor Oil
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Reaction Setup: In a round-bottom flask, combine 100g of castor oil with a solution of 25g of KOH in 250 mL of ethanol.
-
Reflux: Heat the mixture under reflux for 2 hours with constant stirring.
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Solvent Removal: After saponification is complete, remove the ethanol using a rotary evaporator.
-
Acidification: Dissolve the resulting soap paste in hot distilled water. Slowly add a dilute mineral acid (e.g., 20% H₂SO₄) with vigorous stirring until the pH is acidic (pH ~2-3). This will liberate the free fatty acids, which will separate as an oily layer.[9]
-
Extraction: Cool the mixture and transfer it to a separatory funnel. Extract the fatty acids with diethyl ether.
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Washing and Drying: Wash the ether layer with distilled water until the washings are neutral. Dry the ether layer over anhydrous sodium sulfate.
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Isolation of Ricinoleic Acid: Evaporate the diethyl ether to obtain crude ricinoleic acid.
Part B: Neutralization to this compound
-
Dissolution: Dissolve the purified ricinoleic acid in ethanol.
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Titration/Neutralization: Slowly add a standardized solution of alcoholic KOH while monitoring the pH. Stop the addition when a neutral pH is reached.
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Product Isolation: Remove the solvent via rotary evaporation to yield pure this compound.
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Drying: Dry the product under vacuum.
Visualizations
Caption: Workflow for direct and two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. This compound Supplier & 7492-30-0 [benchchem.com]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. thesoapery.co.uk [thesoapery.co.uk]
- 4. Saponification Chart [fromnaturewithlove.com]
- 5. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US2045727A - Method of purifying ricinoleic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 10. soapmakingfriend.com [soapmakingfriend.com]
Overcoming challenges in the enzymatic hydrolysis of methyl ricinoleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the enzymatic hydrolysis of methyl ricinoleate (B1264116).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and recommended solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| 1. Low Conversion Rate / Incomplete Hydrolysis | a. Suboptimal Reaction Conditions: Temperature, pH, or buffer-to-substrate ratio may not be ideal for the specific lipase (B570770) being used. | - Verify and Optimize Temperature: For Candida antarctica lipase B (Novozym 435), the optimal temperature is typically around 60°C. Temperatures that are too high can lead to enzyme denaturation, while lower temperatures will slow the reaction rate.[1][2][3] - Adjust Buffer Ratio and pH: A common starting point is a 2:1 (v/w) buffer to methyl ricinoleate ratio.[1][2][3] The optimal pH for lipases is generally near neutral (pH 7), but can vary. Low hydrolysis rates have been observed at alkaline pH.[4] - Increase Reaction Time: The reaction may simply need more time to reach completion. A typical reaction time to achieve high conversion is 6 hours.[1][2][3] |
| b. Insufficient Enzyme Concentration: The amount of lipase may be too low to effectively catalyze the reaction within the desired timeframe. | - Increase Enzyme Loading: A typical concentration for Candida antarctica lipase B is 4% (w/w) of the substrate.[1][2][3] Increasing the enzyme concentration can lead to a higher conversion rate.[1] | |
| c. Enzyme Inhibition: The accumulation of methanol (B129727), a byproduct of the hydrolysis, can inhibit or deactivate the lipase, especially at high concentrations.[1][5][6] Other organic solvents present in the reaction mixture may also act as competitive inhibitors.[3][7] | - Consider Methanol Removal: For reactions with high substrate concentrations, consider in-situ removal of methanol, although this can be challenging. - Stepwise Substrate Addition: A fed-batch approach where methyl ricinoleate is added gradually can help maintain a lower concentration of methanol at any given time. | |
| d. Poor Mass Transfer: In a biphasic system (aqueous buffer and oily substrate), inefficient mixing can limit the interaction between the enzyme (in the aqueous phase) and the methyl ricinoleate (in the organic phase).[8][9][10] | - Increase Agitation Speed: Ensure vigorous stirring to create a fine emulsion and maximize the interfacial area between the oil and aqueous phases.[11] | |
| 2. Difficulty in Product Separation and Purification | a. Incomplete Separation of Ricinoleic Acid: Emulsion formation or the presence of unreacted substrate and byproducts can complicate the isolation of pure ricinoleic acid. | - Acidification: After the reaction, acidify the mixture to a low pH (e.g., pH 1-2) with an acid like hydrochloric acid to protonate the ricinoleic acid, making it less water-soluble.[12][13] - Solvent Extraction: Use a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297), to extract the ricinoleic acid from the aqueous phase.[12][13] - Washing: The organic phase can be washed with water to remove water-soluble impurities like glycerol (B35011).[12] |
| b. Presence of Other Fatty Acids: Castor oil contains small amounts of other fatty acids (oleic, linoleic, etc.), which will also be present in the final product.[12] | - Purification of Starting Material: Using highly pure methyl ricinoleate as the starting material is advantageous for obtaining pure ricinoleic acid.[12] - Further Purification: Advanced purification techniques like low-temperature crystallization from a solvent like acetone (B3395972) may be necessary to separate ricinoleic acid from other saturated and unsaturated fatty acids. | |
| 3. Enzyme Deactivation | a. High Temperatures: Exposing the lipase to temperatures above its optimal range can cause irreversible denaturation.[1] | - Maintain Optimal Temperature: Strictly control the reaction temperature. For Candida antarctica lipase B, avoid exceeding 60-65°C.[1][14] |
| b. Extreme pH: pH values far from the enzyme's optimum can lead to a loss of activity. | - Use Appropriate Buffer: Ensure the buffer system maintains the pH within the optimal range for the lipase throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best suited for the hydrolysis of methyl ricinoleate?
A1: Candida antarctica lipase B (often immobilized, e.g., Novozym 435) is highly effective and frequently cited for achieving high conversion rates (up to 98.5%) under optimized conditions.[1][2][3] Candida rugosa lipase is another commonly used lipase for the hydrolysis of castor oil and its derivatives.[15]
Q2: Why is enzymatic hydrolysis preferred over chemical methods for producing ricinoleic acid?
A2: Enzymatic hydrolysis is conducted under milder reaction conditions (lower temperature and neutral pH), which helps to avoid the formation of byproducts like estolides that can occur with high-temperature chemical hydrolysis.[1][2][3][16] This leads to a purer product and simplifies downstream processing.
Q3: Can the methanol produced during the reaction inhibit the enzyme?
A3: Yes, methanol can act as an inhibitor and inactivate lipases, particularly at high concentrations.[1][5][6] This is a critical consideration, and strategies like controlling the substrate concentration may be necessary to mitigate this effect.
Q4: What is a typical buffer-to-substrate ratio for this reaction?
A4: A commonly used and effective ratio is 2:1 (v/w) of buffer to methyl ricinoleate.[1][2][3]
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The progress of the reaction can be monitored by taking samples at different time intervals and determining the acid value of the mixture by titration with a standard alkali solution (e.g., KOH).[1] Alternatively, analytical techniques like High-Performance Thin Layer Chromatography (HPTLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to quantify the disappearance of methyl ricinoleate and the formation of ricinoleic acid.[17]
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic hydrolysis of methyl ricinoleate using Candida antarctica lipase B.
Table 1: Effect of Reaction Parameters on Conversion Rate
| Parameter | Value | Conversion Rate (%) | Reference |
| Temperature | 40°C | 81.1 | [1] |
| 50°C | 90.5 | [1] | |
| 60°C | 98.5 | [1] | |
| 70°C | 87.9 | [1] | |
| Enzyme Conc. | 2% | 86.5 | [1] |
| 4% | 98.5 | [1] | |
| Reaction Time | < 30 min | Rapid initial conversion | [1] |
| 6 hours | 98.5 (at optimal conditions) | [1] |
Table 2: Optimal Conditions for High Conversion
| Parameter | Optimal Value |
| Enzyme | Candida antarctica lipase B (Novozym 435) |
| Reaction Time | 6 hours |
| Temperature | 60°C |
| Enzyme Concentration | 4% (w/w of substrate) |
| Buffer to Substrate Ratio | 2:1 (v/w) |
| Maximum Conversion | 98.5% |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Methyl Ricinoleate
This protocol is a general guideline based on optimized conditions reported in the literature.[1][2][3]
Materials:
-
Methyl ricinoleate (high purity)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate (B84403) buffer (pH 7.0)
-
Reaction vessel with temperature control and magnetic stirring
-
Hydrochloric acid (for acidification)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, add methyl ricinoleate and phosphate buffer in a 1:2 (w/v) ratio.
-
Enzyme Addition: Add the immobilized lipase to the mixture. A typical loading is 4% of the weight of the methyl ricinoleate.
-
Reaction Conditions: Heat the mixture to 60°C and stir vigorously (e.g., 200-300 rpm) to ensure proper mixing.
-
Monitoring: Allow the reaction to proceed for 6 hours. The reaction progress can be monitored by taking aliquots at intervals and determining the acid value.
-
Reaction Termination: After the desired conversion is reached, stop the heating and stirring.
-
Enzyme Recovery: If using immobilized enzyme, it can be recovered by filtration for potential reuse.
-
Product Isolation:
-
Acidify the reaction mixture to pH 1-2 with hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the ricinoleic acid with an organic solvent (e.g., diethyl ether).
-
Separate the organic layer.
-
Wash the organic layer with distilled water to remove any residual glycerol or salts.
-
-
Solvent Removal: Remove the organic solvent from the collected organic phase using a rotary evaporator to obtain the crude ricinoleic acid.
-
Further Purification (Optional): If higher purity is required, techniques such as fractional distillation or low-temperature crystallization can be employed.
Visualizations
Caption: Workflow for the enzymatic hydrolysis of methyl ricinoleate.
Caption: Troubleshooting logic for low conversion rates.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. Analysis of conformational states of Candida rugosa lipase in solution: implications for mechanism of interfacial activation and separation of open and closed forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcohol inhibition and specificity studies of lipase B from candida antarctica in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the First Step of the Biocatalytic Process for Green Leaf Volatiles Production: Lipase-Catalyzed Hydrolysis of Three Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of methanol on lipases: molecular, kinetic and process issues in the production of biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent as a competitive inhibitor for Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass transport limitations reduce the effective stereospecificity in enzyme-catalyzed kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics of enzymatic hydrolysis of methyl ricinoleate | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 17. actascientific.com [actascientific.com]
How to prevent foaming issues with potassium ricinoleate in detergents
This guide provides troubleshooting advice and technical information for researchers, scientists, and formulators encountering foaming issues with potassium ricinoleate (B1264116) in detergent formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is potassium ricinoleate and what is its primary function in a detergent?
A: this compound is the potassium salt of ricinoleic acid, a fatty acid that constitutes about 90% of castor oil. In cosmetic and detergent[1] formulations, it functions as a surfactant, specifically for cleansing and emulsifying. Surfactants like potassiu[2][3]m ricinoleate reduce the surface tension of water, allowing oils and dirt to mix with water and be washed away. They are key for cleaning[2], producing foam, and creating stable mixtures of oil and water (emulsions).
Q2: Why is my detergen[2]t formulation with this compound producing excessive foam?
A: Excessive foaming can be attributed to several factors. The appearance of foam is often related to the concentration of surfactants, air being introduced during agitation, and the temperature of the production environment. Additionally, water hardn[4]ess plays a significant role; foaming is often more pronounced in soft water compared to hard water.
Q3: How does water har[5]dness affect the foaming of this compound?
A: Hard water contains high concentrations of dissolved minerals, primarily calcium (Ca²⁺) and magnesium (Mg²⁺) ions. These ions react with soa[6][7]p molecules, like this compound, to form an insoluble precipitate known as soap scum. This reaction consumes th[6][7]e surfactant, reducing its ability to form a stable lather. Conversely, in soft water[8][9], which has a low mineral content, the surfactant is freely available to stabilize foam bubbles, leading to more significant and persistent foaming.
Q4: What is an antifoa[5]ming agent and how does it work?
A: An antifoaming agent, or defoamer, is a chemical additive that reduces and hinders the formation of foam in industrial process liquids. These agents are insolubl[10][11]e in the foaming medium and have surface-active properties. Their mechanism involves [12]spreading rapidly across the surface of foam bubbles, displacing the foam-stabilizing surfactants, and thinning the bubble walls (lamellae), which ultimately causes them to rupture and the foam to collapse.
Q5: What are the commo[13][14]n types of antifoaming agents suitable for detergent formulations?
A: The most common types of defoamers used in the detergent industry include silicone-based, oil-based, and polyether-based agents.
-
Silicone-based defo[15]amers (e.g., polydimethylsiloxane) are highly effective at low concentrations, stable across a wide range of temperatures, and offer persistent foam control.
-
Oil-based defoamers[11][16][17] use mineral or vegetable oils as a carrier and are effective at breaking down surface foam.
-
Polyether-based def[18][19]oamers are another non-silicone option often used where high clarity of the final product is required.
Section 2: Troub[15]leshooting Guide for Foaming Issues
This section provides a systematic approach to diagnosing and resolving common foaming problems during experiments.
Problem: Excessive and Persistent Foam During Formulation or Use
Initial Diagnosis & Solution Workflow
The following diagram illustrates a logical workflow for troubleshooting foaming issues.
Caption: Troubleshooting workflow for excessive foam.
Section 3: Experimental Protocols
Protocol 1: Standardized Foam Height Measurement (Adapted from ASTM D1173)
This protocol provides a method for quantifying the foaming properties of a detergent solution, which is essential for evaluating the efficacy of antifoaming agents. The ASTM D1173 standard outlines a method for determining the foaming properties of surface-active agents.
Objective: To measur[20][21][22][23]e the initial foam height and its stability over time.
Apparatus:
-
1000 mL graduated cylinder with a stopper
-
Pipette (calibrated to deliver 200 mL)
-
Stopwatch
-
Thermometer
Procedure:
-
Prepare Test Solution: Prepare a solution of the this compound detergent in water of a known hardness and temperature. A typical concentration for testing is 0.1% w/v.
-
Initial Setup: Pour 50 mL of the test solution into the 1000 mL graduated cylinder.
-
Foam Generation: Draw 200 mL of the same test solution into the pipette. Position the pipette tip centrally, approximately 90 cm above the liquid surface in the cylinder. Allow the solution to drain into the cylinder, starting the stopwatch as the draining begins.
-
Initial Measurement (T=0): As soon as the pipette is empty, record the total volume (liquid + foam) in the graduated cylinder. Subtract the initial 250 mL of liquid (50 mL + 200 mL) to determine the initial foam height in mL.
-
Stability Measurement (T=5): Allow the cylinder to stand undisturbed for 5 minutes. Record the foam height again using the same method.
-
Reporting: Report the foam height in mL at T=0 and T=5 minutes, along with the test concentration, water hardness, and temperature.
Protocol 2: Workfl[20][22]ow for Evaluating Antifoam Efficacy
This workflow outlines the steps to select and quantify the performance of an antifoaming agent.
Caption: Experimental workflow for testing antifoam agents.
Section 4: Reference Data
Table 1: Comparison of Common Antifoaming Agent Types
This table summarizes the characteristics of different defoamer types to aid in selection.
| Feature | Silicone-Based Defoamers | Oil-Based Defoamers | Polyether-Based Defoamers |
| Primary Component | Polydimethylsiloxane (PDMS) | Mineral or Vegetable Oi[11]l | EO/PO Block Copolymers [18] |
| Effectiveness | H[15]igh, effective at low concentrations | Moderate to high | Mode[16]rate |
| Persistence | Long-lasting foam control | Less persistent than si[16]licones | Good persistence |
| Temperature Stability | Excellent, wide range | Moderate | Good |
| C[16][17]ost | Generally higher | Lower cost | Varies |
| [17] Best For [16] | High-performance needs, high-temp/alkaline systems | Breaking down surface f[15][16]oam, cost-sensitive applications | Formulations requiring [18]high clarity (no cloudiness) |
Table 2: Illustr[15]ative Quantitative Data - Foam Reduction
The following data is a representative example of how to present results when testing antifoam efficacy. Note: These values are illustrative and actual results will vary based on the specific formulation and test conditions.
| Antifoam Agent | Concentration (ppm) | Initial Foam Height (mL) at T=0 | Foam Height (mL) at T=5 min | % Foam Reduction at T=0 (vs. Control) |
| Control (None) | 0 | 250 | 220 | 0% |
| Silicone Antifoam A | 50 | 110 | 85 | 56% |
| Silicone Antifoam A | 100 | 65 | 40 | 74% |
| Oil-Based Antifoam B | 50 | 160 | 130 | 36% |
| Oil-Based Antifoam B | 100 | 125 | 90 | 50% |
| Polyether Antifoam C | 100 | 140 | 115 | 44% |
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Practical Additives for Solving Foaming Problems in Laundry Detergent Production-antifoamchemical.com [antifoamchemical.com]
- 5. rheologylab.com [rheologylab.com]
- 6. quora.com [quora.com]
- 7. halcyanwater.com [halcyanwater.com]
- 8. Why Hard Water Doesn't Get Along with Soap - Biard & Crockett [biardandcrockett.com]
- 9. Soap + Hard Water: Why the Two Don’t Mix - Ohio Valley Pure Water [ovpw.net]
- 10. Understanding the Mechanisms of Natural Anti-Foaming Agents: How Do They Work? [colourinn.in]
- 11. Antifoams: Essential for Efficient Laundry Solutions [dkshdiscover.com]
- 12. How Do Antifoaming Agents Work - Polywill [polywill.com]
- 13. fiveable.me [fiveable.me]
- 14. cruciblechemical.com [cruciblechemical.com]
- 15. stppgroup.com [stppgroup.com]
- 16. rawsource.com [rawsource.com]
- 17. romakksilicones.com [romakksilicones.com]
- 18. Types of Defoamers - Applications [cemotech.com]
- 19. Defoamers & Emulsifiers: Qemi Insights - defoaming [qemi.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. "ASTM D1173:2023 - Test for Surface-Active Agent Foaming" [bsbedge.com]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. ASTM D 1173 - 2023 - DIN Media [dinmedia.de]
Adjusting pH for optimal performance of potassium ricinoleate surfactants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the performance of potassium ricinoleate (B1264116) surfactants by adjusting pH.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with potassium ricinoleate, with a focus on pH-related causes and solutions.
Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)
-
Question: My oil-in-water emulsion prepared with this compound is separating. What could be the cause?
-
Answer: Emulsion instability is often linked to an inappropriate pH. This compound, the potassium salt of ricinoleic acid, functions optimally within a specific pH range. Outside this range, its ability to stabilize an emulsion diminishes.
-
Low pH (Acidic): If the pH of your formulation is too low (approaching the pKa of ricinoleic acid, which is approximately 4.7-5.0), the ricinoleate anions (R-COO⁻) will be protonated to form the less water-soluble ricinoleic acid (R-COOH). This reduces the concentration of the active surfactant at the oil-water interface, leading to droplet coalescence and phase separation.
-
High pH (Excessively Alkaline): While this compound is generally stable in alkaline conditions, extremely high pH values can lead to hydrolysis of the ester linkages in triglycerides if present in your formulation, or other components, potentially altering the overall composition and stability of your emulsion.
Troubleshooting Steps:
-
Measure the pH: Use a calibrated pH meter to accurately determine the pH of your emulsion's aqueous phase.
-
Adjust the pH: If the pH is outside the optimal range (typically 8.0-10.0 for soaps derived from fatty acids), adjust it using a suitable acid (e.g., citric acid solution) or base (e.g., potassium hydroxide (B78521) solution). Add the adjusting agent dropwise while continuously monitoring the pH.
-
Homogenization: Ensure that your homogenization process (e.g., high-shear mixing) is adequate to create a fine droplet dispersion.
-
Concentration: Verify that the concentration of this compound is above its critical micelle concentration (CMC) under your experimental conditions.
-
Issue 2: Poor Surfactant Performance (Low Foaming, Ineffective Cleaning)
-
Question: My this compound solution is not producing enough foam or demonstrating good cleaning properties. How can I improve this?
-
Answer: The cleaning and foaming capabilities of this compound are directly related to its state in solution, which is heavily influenced by pH. Optimal performance is typically observed in the alkaline range where the ricinoleic acid is fully ionized.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your solution is in the recommended alkaline range (e.g., 8.0-10.0).
-
Check for Hard Water: The presence of divalent cations like Ca²⁺ and Mg²⁺ (from hard water) can precipitate the ricinoleate, rendering it ineffective. Use deionized or distilled water for your formulations. If hard water is unavoidable, consider adding a chelating agent (e.g., EDTA).
-
Surfactant Concentration: Make sure the concentration of this compound is sufficient for the application.
-
Issue 3: Precipitation or Cloudiness in the Formulation
-
Question: I'm observing a white precipitate or cloudiness in my this compound solution. What is causing this?
-
Answer: Precipitation in a this compound solution is most commonly due to the pH being too low, leading to the formation of insoluble ricinoleic acid. It can also be caused by the presence of interfering ions.
Troubleshooting Steps:
-
pH Adjustment: Measure and adjust the pH to the alkaline range (8.0-10.0) to ensure the ricinoleic acid is in its soluble salt form.
-
Water Quality: Use purified water (distilled or deionized) to avoid precipitation caused by hardness ions.
-
Ingredient Compatibility: Ensure all other components in your formulation are compatible with an anionic surfactant at the operational pH.
-
Diagram: Troubleshooting Workflow for this compound Formulations
Caption: A logical workflow for troubleshooting common issues with this compound formulations.
Frequently Asked Questions (FAQs)
-
What is the optimal pH range for this compound surfactants?
-
The optimal performance of this compound as a surfactant is typically observed in an alkaline pH range of 8.0 to 10.0. Within this range, the ricinoleic acid is fully ionized, maximizing its solubility and surface activity. Commercial preparations of this compound are often supplied in a pH range of 7.0 to 11.0.[1]
-
-
Why is pH adjustment critical for this compound performance?
-
This compound is the salt of a weak acid (ricinoleic acid). The pH of the solution determines the equilibrium between the ionized, water-soluble surfactant (ricinoleate, R-COO⁻) and the non-ionized, less soluble fatty acid (ricinoleic acid, R-COOH). For effective surfactant performance (emulsification, cleaning, foaming), a high concentration of the ionized form is necessary.
-
-
How does pH affect the molecular state of this compound?
-
Below the pKa of ricinoleic acid (around 4.7-5.0), the equilibrium shifts towards the protonated, less soluble acid form. Above the pKa, the equilibrium favors the deprotonated, soluble salt form, which is the active surfactant.
-
Diagram: pH Effect on Ricinoleic Acid Ionization
Caption: The relationship between pH and the ionization state of ricinoleic acid.
Quantitative Data
Table 1: Illustrative Example of pH Effect on Anionic Surfactant Performance (Based on Sodium Oleate Data)
| pH | Predominant Species | Expected Surface Tension (mN/m) | Expected Critical Micelle Concentration (CMC) (mM) | Emulsification Efficiency |
| 6.0 | Ricinoleic Acid/Salt Mix | Higher | Higher | Low |
| 7.0 | Mostly Ricinoleate Salt | Moderate | Moderate | Moderate |
| 8.0 | Ricinoleate Salt | Lower | Lower | High |
| 9.0 | Ricinoleate Salt | Low | Low | Very High |
| 10.0 | Ricinoleate Salt | Low | Low | Very High |
| 11.0 | Ricinoleate Salt | Low | Slightly Increasing | High |
Note: This table is for illustrative purposes only. Actual values for this compound may vary.
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Surfactant Performance
This protocol outlines the steps to determine the optimal pH for a this compound solution by measuring its surface tension at different pH values.
Materials and Equipment:
-
This compound
-
Deionized water
-
0.1 M Potassium Hydroxide (KOH) solution
-
0.1 M Citric Acid solution
-
Calibrated pH meter and probe
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Beakers
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration above its expected critical micelle concentration (e.g., 1% w/v).
-
Prepare pH-Adjusted Samples: a. Pipette a fixed volume of the stock solution into a series of beakers (e.g., 50 mL). b. While gently stirring, adjust the pH of each beaker to a specific value (e.g., 7.0, 8.0, 9.0, 10.0, 11.0) by adding 0.1 M KOH or 0.1 M citric acid dropwise. c. Allow the solutions to equilibrate for at least 30 minutes.
-
Measure Surface Tension: a. Calibrate the tensiometer according to the manufacturer's instructions. b. Measure the surface tension of each pH-adjusted solution. Ensure the ring or plate is thoroughly cleaned between measurements. c. Record the surface tension value for each pH.
-
Data Analysis: a. Plot the surface tension (mN/m) as a function of pH. b. The optimal pH range will correspond to the lowest and most stable surface tension values.
-
(Optional) Determine Critical Micelle Concentration (CMC) at Optimal pH: a. Prepare a series of dilutions of the this compound stock solution at the determined optimal pH. b. Measure the surface tension of each dilution. c. Plot surface tension versus the logarithm of the concentration. The CMC is the concentration at which the surface tension plateaus.
Diagram: Experimental Workflow for pH Optimization
Caption: A step-by-step workflow for determining the optimal pH for this compound performance.
References
Technical Support Center: Catalyst Efficiency for Ricinoleic Acid Precursor Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of ricinoleic acid precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ricinoleic acid from castor oil?
A1: The main pathways for preparing ricinoleic acid from castor oil, which is primarily composed of triricinolein (B104778) (a triglyceride of ricinoleic acid), involve hydrolysis or a two-step transesterification-hydrolysis process.[1][2] Key methods include:
-
Alkaline-Catalyzed Hydrolysis: Uses strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to directly saponify the castor oil, followed by acidification to yield ricinoleic acid.[3][4]
-
High-Temperature/Pressure Hydrolysis (Colgate-Emery Process): A non-catalytic method that uses high temperature (250°C) and pressure (40 kg/cm ²) to hydrolyze the oil with water.[3]
-
Twitchell Process: Employs a lipophilic sulfonic acid catalyst to emulsify the oil and water, facilitating hydrolysis at atmospheric pressure.[3]
-
Lipase-Catalyzed Hydrolysis: A "green" method utilizing enzymes, such as Lipozyme TL IM or lipase (B570770) from Candida rugosa, which operates under milder conditions.[2][5] This method is highly effective, achieving high conversion rates.[2]
-
Transesterification followed by Hydrolysis: Castor oil is first transesterified with methanol (B129727) using an alkaline catalyst to produce methyl ricinoleate (B1264116). This intermediate is then hydrolyzed to yield high-purity ricinoleic acid.[1][3]
Q2: What is the most effective method for producing high-purity ricinoleic acid?
A2: For achieving the highest purity and yield, the two-step process involving transesterification to methyl ricinoleate followed by its hydrolysis is often preferred. This pathway allows for the purification of the methyl ricinoleate intermediate, which removes other fatty acid esters and impurities before the final hydrolysis step, resulting in a purer final product.[1][3] However, for a green and efficient single-step process, lipase-catalyzed hydrolysis is considered the most effective, with reported conversion rates as high as 96.2 ± 1.5%.[2]
Q3: What are the main factors influencing catalyst efficiency in this synthesis?
A3: Several process parameters significantly impact catalyst efficiency and overall yield. These include:
-
Reaction Temperature: Each catalyst type has an optimal temperature range. For instance, alkaline hydrolysis is often performed at 70-100°C, while some lipase enzymes show optimal activity around 40-60°C.[3][5]
-
Catalyst Concentration: The amount of catalyst used affects the reaction rate. For alkaline catalysts, a concentration of around 1.5% w/w is often optimal for transesterification.[6] For enzymes, the loading is also a critical parameter.[5]
-
Molar Ratio of Reactants: The ratio of oil to alcohol (in transesterification) or oil to water (in hydrolysis) is crucial. A molar ratio of methanol to oil of 12:1 has been found to be effective in transesterification.[6]
-
Purity of Feedstock: The presence of free fatty acids (FFAs) and other impurities in the castor oil can interfere with alkaline catalysts by causing saponification (soap formation), which reduces catalyst effectiveness and yield.[3][7]
-
Stirring Rate/Agitation: Proper mixing is essential to ensure adequate contact between the reactants and the catalyst, especially in heterogeneous systems.
Troubleshooting Guide
Problem 1: Low yield or slow conversion rate in alkaline-catalyzed hydrolysis/transesterification.
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Free fatty acids (FFAs) in the castor oil are reacting with the alkaline catalyst (e.g., NaOH, KOH) to form soap, neutralizing the catalyst.[7] Solution: Pre-treat the castor oil to reduce the FFA content. Neutralization with a weak base like sodium carbonate can remove FFAs without degrading the triglycerides.[3] |
| Insufficient Catalyst | The catalyst concentration is too low to drive the reaction efficiently. Solution: Increase the catalyst concentration incrementally. For transesterification, optimal concentrations are often around 1.5% w/w.[6][7] |
| Suboptimal Temperature | The reaction temperature is too low, resulting in a slow reaction rate. Solution: Increase the temperature to the optimal range for the specific reaction, typically 65°C for transesterification or 70-100°C for hydrolysis.[3][6] |
| Poor Mixing | Inadequate agitation prevents proper contact between the oil, alcohol/water, and the catalyst. Solution: Increase the stirring rate to ensure the reaction mixture is a homogenous emulsion.[6] |
Problem 2: Byproduct formation, such as estolides, during hydrolysis.
| Possible Cause | Troubleshooting Step |
| Acid-Catalyzed Side Reactions | The Twitchell process, which uses an acid catalyst, is known to sometimes produce estolides (polymers of ricinoleic acid) as a byproduct.[1] Solution: Switch to a different hydrolysis method, such as lipase-catalyzed hydrolysis or alkaline hydrolysis, which are less prone to estolide formation.[2] |
| High Reaction Temperature | Polymerization reactions can be favored at very high temperatures. Solution: If using a high-temperature process, optimize for the lowest possible temperature that still provides a reasonable reaction rate. |
Problem 3: Difficulty separating the product (ricinoleic acid) from the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Emulsion Formation | Vigorous mixing and the presence of glycerol (B35011) and soaps can lead to stable emulsions, making phase separation difficult. Solution: After the reaction, allow the mixture to settle for an extended period. The addition of a saturated salt solution (brine) can help break the emulsion. |
| Incomplete Acidification | After alkaline hydrolysis, the sodium or potassium salt of ricinoleic acid (soap) is water-soluble.[8] If acidification is incomplete, the ricinoleic acid will not fully precipitate. Solution: Carefully add a strong acid (e.g., HCl) while monitoring the pH to ensure it drops to approximately 2, which will fully protonate the carboxylate to the less soluble fatty acid form.[3] |
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various synthesis methods for ricinoleic acid and its methyl ester precursor.
Table 1: Comparison of Ricinoleic Acid Synthesis Methods
| Method | Catalyst | Temperature (°C) | Time | Key Conditions | Conversion/Yield | Reference(s) |
| Colgate-Emery | None | 250°C | 8 h | Oil:Water ratio 1:0.8, Pressure 40 kg/cm ² | 92% | [3] |
| Twitchell Process | Sulfuric Acid / Twitchell Reagent | ~100°C | 6 h | 0.75-1.25% reagent | 93% | [3] |
| Lipase Hydrolysis | Lipozyme TL IM | 41.3°C | 39.2 h | 8.9% enzyme load, Water:Oil ratio 40:1 | 96.2% | [1][5] |
| Lipase Hydrolysis | Candida Antarctica Lipase B | 60°C | 6 h | 4% enzyme conc., Buffer:Ester ratio 2:1 | 98.5% (from Methyl Ricinoleate) | [3] |
| Alkaline Hydrolysis | NaOH | Reflux | 2 h | Ricinoleate:NaOH ratio 1:2 (in ethanol) | 93.4% (from Methyl Ricinoleate) | [3] |
Table 2: Optimized Conditions for Methyl Ricinoleate Synthesis (Transesterification)
| Parameter | Optimized Value | Catalyst | Resulting Yield | Reference(s) |
| Methanol:Oil Molar Ratio | 12:1 | KOH | 82-96% | [6] |
| Catalyst Concentration | 1.5% w/w | KOH | 82-96% | [6] |
| Reaction Temperature | 65°C | KOH | 82-96% | [6] |
| Reaction Time | 60 min | KOH | 82-96% | [6] |
| Catalyst Concentration | 1.5% | Li-Zeolite | 91% | [7] |
Experimental Protocols
Protocol 1: Alkaline-Catalyzed Hydrolysis of Castor Oil
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 250 g of castor oil.
-
Catalyst Solution: Separately, dissolve 60 g of potassium hydroxide (KOH) in 500 mL of ethanol (B145695).[4]
-
Reaction: Add the ethanolic KOH solution to the castor oil in the flask.
-
Reflux: Heat the mixture to reflux (approximately 70-80°C) with continuous stirring for 1-2 hours.[4] The solution will become a homogenous soap mixture.
-
Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.
-
Dissolution: Dissolve the resulting soap paste in approximately 1.2 L of distilled water.[4]
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) to the aqueous solution with stirring until the pH of the mixture reaches 1-2. This will cause the ricinoleic acid to precipitate as an oily layer.[3][4]
-
Extraction & Purification: Separate the oily ricinoleic acid layer using a separatory funnel. Wash it several times with warm water to remove residual salts and glycerol. The product can be further purified by vacuum distillation.
Protocol 2: Lipase-Catalyzed Hydrolysis of Castor Oil
-
Reactant Mixture: In a temperature-controlled reaction vessel, create a mixture of castor oil and water. A molar ratio of water to oil of 40:1 has been shown to be effective.[5]
-
Enzyme Addition: Add the lipase catalyst (e.g., Lipozyme TL IM) to the mixture. An enzyme load of approximately 8.9% (by weight of oil) is a good starting point.[5]
-
Incubation: Maintain the reaction at the optimal temperature for the enzyme (e.g., 41.3°C for Lipozyme TL IM) with constant agitation for the required duration (e.g., 39 hours).[5]
-
Enzyme Deactivation/Removal: Stop the reaction by filtering or centrifuging to remove the immobilized enzyme catalyst. The enzyme can often be washed and reused.
-
Product Separation: The resulting mixture will consist of a fatty acid layer (containing ricinoleic acid) and an aqueous layer (containing glycerol). Separate the layers using a separatory funnel.
-
Purification: Wash the ricinoleic acid layer with warm water to remove any remaining glycerol. Dry the final product over an anhydrous drying agent like sodium sulfate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Li -Zeolite Catalyst for Biodiesel Production from Castor Oil – Oriental Journal of Chemistry [orientjchem.org]
- 8. youtube.com [youtube.com]
Addressing reaction equilibrium in the saponification of castor oil
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing reaction equilibrium during the saponification of castor oil.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the saponification value for castor oil?
A1: The saponification value (SV) is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of oil.[1] It is a measure of the average molecular weight of the fatty acids in the oil.[1] For castor oil, a typical saponification value is essential for determining the precise amount of alkali needed to achieve complete conversion to soap and glycerol, which is crucial for reaction efficiency and product purity.
Q2: What are the primary factors that influence the rate and completeness of castor oil saponification?
A2: The key factors include:
-
Temperature: Higher temperatures generally increase the reaction rate.[2]
-
Concentration of Alkali: A higher concentration of the base (e.g., NaOH or KOH) can lead to a faster reaction.[2]
-
Mixing/Agitation: Efficient mixing is crucial to ensure proper contact between the oil and the alkali solution, especially as the mixture becomes more viscous.[3]
-
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.[3]
Q3: How can I determine if the saponification of castor oil is complete?
A3: Completeness of the reaction can be determined by monitoring the disappearance of triglycerides and the formation of soap and glycerol. A common method is to perform a titration on a sample of the reaction mixture to measure the amount of unreacted alkali.[4] When the concentration of free alkali remains constant over time, it indicates that the reaction has reached its endpoint.
Q4: What are common causes of incomplete saponification in a laboratory or pilot-plant setting?
A4: Common causes include:
-
Insufficient Alkali: An inadequate amount of NaOH or KOH to fully react with the castor oil triglycerides.[3] It is often recommended to use a slight excess of alkali.
-
Low Reaction Temperature: The temperature may be too low to achieve a sufficient reaction rate.[3]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[3]
-
Poor Mixing: Inefficient agitation can lead to localized areas of unreacted oil.[3]
Q5: My reaction mixture has formed a thick emulsion, making separation difficult. How can I address this?
A5: Emulsion formation can be a challenge. To break the emulsion, consider adding a saturated brine (sodium chloride) solution. This increases the ionic strength of the aqueous phase, reducing the solubility of the soap and promoting its separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Soap | Incomplete Saponification | - Ensure an adequate molar excess of alkali (NaOH or KOH) is used.[3] - Increase the reaction temperature within the stable range for castor oil.[3] - Extend the reaction time.[3] - Improve agitation to ensure thorough mixing of reactants.[3] |
| Poor Quality Starting Material | - Use a higher grade of castor oil with a known saponification value. | |
| Product Discoloration (Darkening) | Localized Overheating | - Improve mixing to ensure uniform heat distribution.[3] - Consider using an inert solvent to reduce viscosity and improve heat transfer.[3] |
| Oxidation | - Perform the reaction under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions at elevated temperatures.[3] | |
| Phase Separation Issues | Stable Emulsion Formation | - Add a saturated brine solution to facilitate the separation of the soap from the glycerol-containing aqueous layer. |
| Inconsistent Saponification Value in Final Product | Non-uniform Reaction Conditions | - Ensure consistent temperature control throughout the reactor. - Maintain a constant and effective agitation speed. |
Experimental Protocols
Protocol for Determination of Saponification Value
This protocol is adapted from standard methods for determining the amount of alkali required to saponify a fat or oil.
Materials:
-
Castor Oil Sample
-
0.5 M Alcoholic Potassium Hydroxide (KOH) Solution
-
0.5 M Hydrochloric Acid (HCl) Solution (standardized)
-
Phenolphthalein (B1677637) Indicator Solution
-
Reflux Condenser and Flask
-
Heating Mantle or Water Bath
-
Burette and Pipettes
Procedure:
-
Accurately weigh approximately 2 grams of the castor oil sample into a reflux flask.
-
Pipette exactly 25 mL of 0.5 M alcoholic KOH solution into the flask.
-
Attach the flask to the reflux condenser and heat the mixture to boiling. Continue to reflux for 30-60 minutes to ensure complete saponification.
-
At the same time, prepare a blank by pipetting 25 mL of the 0.5 M alcoholic KOH solution into a separate flask and refluxing under the same conditions.
-
After refluxing, allow the flasks to cool to room temperature.
-
Add a few drops of phenolphthalein indicator to each flask.
-
Titrate the excess KOH in both the sample and blank flasks with the standardized 0.5 M HCl solution until the pink color disappears.
-
Record the volume of HCl used for both the sample (V_sample) and the blank (V_blank).
Calculation: Saponification Value (mg KOH/g) = [(V_blank - V_sample) * M_HCl * 56.1] / W_oil
Where:
-
V_blank = Volume of HCl used for the blank (mL)
-
V_sample = Volume of HCl used for the sample (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_oil = Weight of the castor oil sample (g)
Visualizations
Caption: Troubleshooting workflow for incomplete saponification.
Caption: Experimental workflow for monitoring reaction progress.
References
Technical Support Center: Refining Byproduct Separation in Potassium Ricinoleate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of potassium ricinoleate (B1264116).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in potassium ricinoleate synthesis?
A1: The main byproducts in the synthesis of this compound, which is typically produced by the saponification of ricinoleic acid with potassium hydroxide (B78521) (KOH), include:
-
Glycerol (B35011): If castor oil is used directly for saponification, glycerol is a major byproduct.[1]
-
Unreacted Ricinoleic Acid: Incomplete saponification will leave unreacted ricinoleic acid in the mixture.
-
Excess Potassium Hydroxide: Using an excess of KOH to drive the reaction to completion will result in residual catalyst in the product.
-
Water: Water is the solvent for the reaction and needs to be removed.
-
Estolides: These are polymers formed by the self-esterification of ricinoleic acid, which can occur under certain conditions, particularly at higher temperatures.[2]
Q2: What are the recommended analytical techniques for purity assessment of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) is a powerful method for identifying and quantifying ricinoleic acid and its derivatives.[2] A reversed-phase C18 column is often used.[2]
-
Gas Chromatography (GC): GC can be used to analyze the fatty acid composition, often after converting the fatty acids to their methyl esters.[3]
-
Titration: Acid-base titration can determine the amount of free caustic alkali (excess KOH) and unreacted ricinoleic acid (acid value).[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present and confirm the formation of the potassium salt of the carboxylic acid.
Q3: What are the key parameters influencing the yield and purity of this compound?
A3: The yield and purity of this compound are primarily influenced by:
-
Reaction Temperature: Higher temperatures can accelerate the reaction but may also promote the formation of side products like estolides.[2]
-
Reaction Time: Sufficient reaction time is crucial for the completion of the saponification process.
-
Molar Ratio of Reactants: The stoichiometry of ricinoleic acid to potassium hydroxide is critical. An excess of KOH can ensure complete reaction but requires removal in the purification step.
-
Catalyst Concentration: The concentration of KOH affects the reaction rate.
-
Purity of Starting Materials: The purity of the initial castor oil or ricinoleic acid will directly impact the purity of the final product.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Saponification | - Ensure the correct stoichiometric ratio of potassium hydroxide to ricinoleic acid. It may be beneficial to use a slight excess of KOH. - Increase the reaction time or temperature, but monitor for side product formation.[2] - Ensure adequate mixing to facilitate the reaction. |
| Sub-optimal Reaction Conditions | - Optimize the reaction temperature. For the related transesterification of castor oil with KOH, an optimal temperature of 65°C has been reported to achieve a high yield.[2] - Verify the concentration of your potassium hydroxide solution. |
| Poor Quality Starting Material | - Use high-purity ricinoleic acid or castor oil. If using castor oil, consider a two-step process where the oil is first hydrolyzed to ricinoleic acid, which is then purified before saponification.[2] |
Problem 2: Product is Oily or Soft
| Possible Cause | Suggested Solution |
| Excess Unreacted Ricinoleic Acid | - This indicates incomplete saponification. See "Incomplete Saponification" in the low yield troubleshooting guide. - The product can be rebatched by adding a calculated amount of additional KOH to complete the reaction.[6] |
| Excess Glycerol | - If starting from castor oil, ensure efficient separation of the glycerol layer after the reaction. This can be aided by allowing sufficient settling time or by centrifugation.[4] - Wash the product with a brine solution to help remove glycerol. |
| Incorrect Lye Calculation | - Double-check the saponification value of your specific ricinoleic acid or castor oil and recalculate the required amount of KOH.[7] |
Problem 3: Presence of Insoluble Impurities
| Possible Cause | Suggested Solution |
| Precipitation of Calcium or Magnesium Salts | - If using hard water, divalent cations like Ca²⁺ and Mg²⁺ can react with the this compound to form insoluble soaps.[1] Use deionized or distilled water for all steps. |
| Formation of Estolides | - Avoid excessive reaction temperatures.[2] - These higher molecular weight impurities can be removed by filtration if they are insoluble in the purification solvent. |
| Incomplete Dissolution during Purification | - Ensure the correct solvent is being used and that the temperature is appropriate for dissolving the this compound. |
Data Presentation
Table 1: Optimized Reaction Conditions for Ricinoleic Acid Precursor Synthesis
| Catalyst System | Process | Optimal Temperature (°C) | Optimal Time | Reported Yield/Conversion |
| NaOH | Transesterification | 30 | 90 minutes | - |
| KOH | Transesterification | 65 | 60 minutes | 96% |
| Immobilized PPL (Enzyme) | Lipolysis/Hydrolysis | 50 | 3 hours | - |
| Lipozyme TL IM (Enzyme) | Enzymatic Hydrolysis | 60 | 6 hours | 98.5% |
Table 2: Quantitative Analysis of Byproducts in Soap Production
| Parameter | Typical Range in Commercial Soaps | Significance |
| Moisture Content | 10.91% to 22.69% | Affects the hardness and stability of the soap. |
| Total Fat Matter | 22.64% to 70.51% | A measure of the soap content. |
| Free Caustic Alkali | 0.00% to 0.06% | Excess alkali can be irritating to the skin. |
| pH (in solution) | 10.63 to 11.71 | Indicates the alkalinity of the soap. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ricinoleic Acid
Materials:
-
Ricinoleic acid (high purity)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a known amount of ricinoleic acid in ethanol.
-
In a separate beaker, prepare a solution of potassium hydroxide in deionized water. The molar amount of KOH should be slightly in excess (e.g., 1.05 to 1.1 equivalents) of the ricinoleic acid.
-
Slowly add the KOH solution to the ricinoleic acid solution while stirring.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 1-2 hours.
-
Monitor the reaction completion by periodically taking a sample and determining the acid value by titration. The reaction is considered complete when the acid value is close to zero.
-
Once the reaction is complete, allow the mixture to cool.
Protocol 2: Purification of this compound
Materials:
-
Crude this compound reaction mixture
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Transfer the cooled reaction mixture to a rotary evaporator to remove the ethanol.
-
Dissolve the resulting paste in warm deionized water.
-
If glycerol is present (from using castor oil as a starting material), transfer the solution to a separatory funnel and allow the layers to separate. The lower, denser layer is glycerol.
-
Wash the aqueous this compound layer with brine to further remove any residual glycerol.
-
If there is an excess of unreacted ricinoleic acid, it can be removed by washing with a non-polar organic solvent in which the ricinoleic acid is soluble, but the this compound is not.
-
The final aqueous solution of this compound can be used as is, or the water can be removed by evaporation or freeze-drying to obtain the solid product.
-
For very high purity, recrystallization from a suitable solvent system can be performed.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical diagram for troubleshooting low purity in this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Supplier & 7492-30-0 [benchchem.com]
- 3. Recovery of potassium salt by acidification of crude glycerol derived from biodiesel production - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Potassium Ricinoleate in Acidic Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of potassium ricinoleate (B1264116) when used in acidic solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Issue: A precipitate forms after adding acid to my potassium ricinoleate solution.
-
Question 1: Why is a precipitate forming when I lower the pH of my this compound solution?
Answer: this compound is the potassium salt of ricinoleic acid. It is readily soluble in neutral to alkaline aqueous solutions. However, in acidic conditions, the ricinoleate anion is protonated to form ricinoleic acid. Ricinoleic acid is a fatty acid with very low solubility in water, leading to its precipitation out of the solution.[1][2] The fundamental chemical transformation is governed by the equilibrium between the salt and the free acid, which is dictated by the pH of the solution and the pKa of ricinoleic acid.
-
Question 2: At what pH can I expect this compound to become unstable and precipitate?
Answer: The precipitation of ricinoleic acid will begin as the pH of the solution approaches the pKa of ricinoleic acid. The estimated pKa of ricinoleic acid is in the range of 4.74 to 4.99.[3] When the pH is equal to the pKa, the concentrations of the soluble this compound and the insoluble ricinoleic acid are equal. At pH values below the pKa, the insoluble ricinoleic acid form will predominate, leading to significant precipitation.
-
Question 3: My solution has become cloudy and lost its surfactant properties. How can I resolve this?
Answer: The cloudiness is due to the formation of insoluble ricinoleic acid. This conversion also leads to a loss of surfactant efficacy, as the water-soluble salt form is responsible for its surface-active properties. To resolve this, you can:
-
Increase the pH: Raise the pH of your solution to a value above the pKa of ricinoleic acid (i.e., > 5.0). This will convert the ricinoleic acid back to its soluble potassium salt form, and the precipitate should redissolve.
-
Consider a co-solvent: If your formulation allows, the addition of a polar organic solvent such as ethanol (B145695) may help to solubilize the precipitated ricinoleic acid.
-
Choose an alternative surfactant: If your application requires a low pH, you may need to select a non-ionic or acid-stable anionic surfactant that is compatible with your desired pH range.
-
-
Question 4: How can I prevent precipitation when working with this compound in my formulation?
Answer: To prevent precipitation, it is crucial to maintain the pH of your solution above the pKa of ricinoleic acid. A general guideline is to keep the pH at 6.0 or higher to ensure that the equilibrium favors the soluble this compound form. It is advisable to use a suitable buffer system to maintain a stable pH throughout your experiment or within your final formulation.
Frequently Asked Questions (FAQs)
-
Question 1: What is the chemical basis for the instability of this compound in acidic solutions?
Answer: this compound (K-Ricinoleate) is the salt of a weak acid, ricinoleic acid (H-Ricinoleate). In an aqueous solution, it exists in equilibrium. When an acid is introduced, the concentration of hydrogen ions (H+) increases, shifting the equilibrium towards the formation of the undissociated, protonated ricinoleic acid, which is poorly soluble in water and precipitates.
The equilibrium can be represented as: R-COO⁻K⁺ (soluble) ⇌ R-COOH (insoluble) + K⁺
Where R-COOH represents ricinoleic acid.
-
Question 2: What are the physical properties of ricinoleic acid?
Answer: Ricinoleic acid is a viscous, yellowish liquid at room temperature.[3] It is an unsaturated omega-9 fatty acid with a hydroxyl group on the 12th carbon.[4] Its key physical properties are summarized in the table below.
Property Value Molar Mass 298.46 g/mol Melting Point 5.5 °C Boiling Point 245 °C Water Solubility Very low (practically insoluble) pKa ~4.74 - 4.99 -
Question 3: Besides precipitation, are there other degradation pathways for this compound in acidic conditions?
Answer: While the primary stability issue is the precipitation of ricinoleic acid, prolonged exposure to strong acids and high temperatures could potentially lead to other degradation reactions. These may include hydrolysis of any polyricinoleic acid esters that may be present as impurities, or reactions at the double bond or hydroxyl group of the ricinoleic acid molecule.[5] However, under typical experimental conditions at ambient temperature, precipitation is the most significant and immediate concern.
-
Question 4: How can I determine the stability of my this compound formulation at a specific pH?
Answer: You can perform a simple stability test by preparing your formulation and adjusting it to the desired acidic pH. Observe the solution for any signs of precipitation, cloudiness, or phase separation over a set period (e.g., 24 hours) at your intended storage and use temperatures. For a more quantitative analysis, you can measure the turbidity of the solution using a nephelometer or spectrophotometer.
Experimental Protocols
Protocol 1: Determination of the Critical pH of Precipitation for a this compound Solution
-
Objective: To determine the pH at which a given concentration of this compound solution begins to show visible precipitation.
-
Materials:
-
This compound solution of known concentration (e.g., 1% w/v in deionized water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Beaker
-
Burette or micropipettes
-
-
Methodology:
-
Place a known volume (e.g., 100 mL) of the this compound solution in a beaker with a magnetic stir bar.
-
Begin stirring the solution at a moderate speed.
-
Immerse the calibrated pH electrode into the solution and record the initial pH.
-
Slowly add 0.1 M HCl dropwise from a burette.
-
Monitor the pH and visually inspect the solution for the first sign of persistent cloudiness or precipitate formation.
-
Record the pH at which the first sign of instability is observed. This is the critical pH of precipitation.
-
Continue adding acid in small increments and record the pH and corresponding visual observations (e.g., slight turbidity, moderate precipitation, heavy precipitation).
-
(Optional) The precipitated ricinoleic acid can be redissolved by titrating the solution with 0.1 M NaOH to confirm the reversibility of the process.
-
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound in acidic solutions.
References
Technical Support Center: Enhancing Lubricating Properties of Fluids Containing Potassium Ricinoleate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium ricinoleate-based lubricating fluids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when formulating and testing fluids containing potassium ricinoleate (B1264116).
Issue 1: Poor Lubricity or Higher Than Expected Friction
-
Symptom: The coefficient of friction is not as low as anticipated, or there is evidence of significant wear on test surfaces.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Concentration | Verify the concentration of this compound. The lubricating effect is concentration-dependent. An insufficient amount may not form a stable lubricating film. Conversely, an excessively high concentration can sometimes lead to increased friction.[1] |
| Inadequate Film Formation | Ensure thorough mixing and dispersion of this compound in the base fluid. The formation of a stable lubricating film is crucial for effective friction reduction.[2] |
| Temperature Instability | Evaluate the operating temperature of your experiment. The viscosity and lubricating properties of this compound-based fluids can be temperature-dependent.[3][4][5] Consider the use of viscosity index improvers if operating over a wide temperature range. |
| Contamination | Ensure all components and equipment are clean. Contaminants such as water, dirt, or other particles can disrupt the lubricating film and increase friction and wear.[6] |
| Base Fluid Incompatibility | Confirm the compatibility of this compound with the base fluid. Poor solubility or interaction can hinder its lubricating performance. |
Issue 2: Formulation Instability (e.g., Phase Separation, Precipitation)
-
Symptom: The fluid appears cloudy, separates into layers over time, or forms a precipitate.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Emulsification | This compound itself is an emulsifier, but its effectiveness can depend on the oil and water phases.[7] Adjust the concentration or consider adding a co-emulsifier to improve stability. |
| pH Sensitivity | Check the pH of your formulation. The stability of this compound, a salt of a fatty acid, can be influenced by pH. |
| Temperature Effects | Observe if the instability is triggered by temperature changes. Both high and low temperatures can affect the solubility and stability of the formulation.[5][8] |
| Electrolyte Incompatibility | If your formulation contains salts or other electrolytes, they may be interacting with the this compound, leading to instability. |
Issue 3: Foaming
-
Symptom: Excessive foam generation during mixing or operation.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Surfactant Properties | As a surfactant, this compound can promote foam formation.[7] |
| High Agitation | Reduce the degree of agitation or shear during mixing and handling. |
| Air Entrainment | Ensure that the system is properly sealed to prevent air from being drawn into the fluid. |
| Consider Anti-foaming Agents | If foaming is persistent and problematic, the addition of a suitable anti-foaming agent may be necessary. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which this compound acts as a lubricant?
This compound, a salt of ricinoleic acid, functions as a boundary lubricant.[9] Its molecules can adsorb onto metal surfaces, forming a protective film that reduces direct metal-to-metal contact, thereby lowering friction and wear.[2] The polar carboxylate group interacts with the surface, while the long hydrocarbon chain provides a low-shear interface.
2. How can I enhance the anti-wear properties of my this compound formulation?
The anti-wear properties can often be improved by incorporating additives that work synergistically with this compound.[2][10] Consider exploring:
-
Extreme Pressure (EP) additives: For applications involving high loads.
-
Anti-wear (AW) additives: To further reduce wear under boundary lubrication conditions.
-
Nanoparticles: Certain nanoparticles have been shown to enhance the lubricity of fluids.[11]
3. What is the typical concentration range for this compound in a lubricating fluid?
The optimal concentration can vary significantly depending on the base fluid, application, and desired properties. It is crucial to determine the ideal concentration through systematic experimentation.[1] Studies on similar bio-based additives have shown effectiveness in the range of 1-5% by volume.[12][13]
4. Is this compound biodegradable?
Yes, as a derivative of castor oil, a vegetable oil, this compound is considered to be biodegradable, which is a significant advantage over many mineral oil-based lubricants.[5][14]
5. How does temperature affect the performance of this compound lubricants?
Like most lubricants, the viscosity of this compound fluids decreases with increasing temperature.[4] This can impact film thickness and load-carrying capacity. At very high temperatures, thermal and oxidative degradation can occur. Castor oil, the source of ricinoleic acid, generally has better low-temperature viscosity properties and high-temperature lubrication than many other vegetable oils.[5]
Experimental Protocols
Protocol 1: Evaluation of Frictional Properties using a High-Frequency Reciprocating Rig (HFRR)
This protocol outlines a standard method for assessing the frictional characteristics of your this compound formulation.
-
Preparation of Test Fluid:
-
Prepare a series of fluids with varying concentrations of this compound in your chosen base fluid.
-
Ensure each sample is thoroughly mixed to achieve a homogenous solution or a stable emulsion.
-
-
Apparatus Setup:
-
Use a High-Frequency Reciprocating Rig (HFRR) equipped with a steel ball and a flat steel disk.
-
Clean the ball and disk thoroughly with appropriate solvents (e.g., heptane, acetone) and dry them completely.
-
Mount the disk in the holder and add a sufficient volume of the test fluid to cover the disk's surface.
-
Place the ball in the holder and ensure it is in contact with the disk.
-
-
Test Parameters:
-
Load: Apply a standard load (e.g., 10 N).
-
Frequency: Set the reciprocation frequency (e.g., 50 Hz).
-
Stroke Length: Define the stroke length (e.g., 1 mm).
-
Temperature: Set the desired test temperature (e.g., 25°C, 70°C).[4]
-
Duration: Run the test for a specified duration (e.g., 60 minutes).
-
-
Data Acquisition:
-
Continuously record the coefficient of friction throughout the test.
-
After the test, clean the disk and measure the wear scar diameter (WSD) using a microscope.
-
-
Analysis:
-
Calculate the average coefficient of friction for each formulation.
-
Compare the WSD for each test to evaluate anti-wear properties.
-
Plot the coefficient of friction as a function of time and concentration.
-
Quantitative Data Summary
The following table summarizes typical tribological performance data for bio-based lubricants and additives, illustrating the potential improvements that can be achieved.
| Lubricant Composition | Average Coefficient of Friction (μ) | Average Wear Scar Diameter (WSD) (mm) | Test Conditions |
| Base Grease | ~0.15 | - | 50 N load, Room Temperature |
| Base Grease + 3% [cho][ricinoleic] | <0.15 | Significantly Reduced | 50 N load, Room Temperature[2] |
| Castor Oil (25°C) | 0.068 | - | - |
| Reference Mineral Oil (25°C) | ~0.093 | - | - |
| Castor Oil (70°C) | 0.023 | - | - |
| Reference Mineral Oil (70°C) | ~0.096 | - | - |
Note: The data for [cho][ricinoleic] is for a derivative of ricinoleic acid and is presented here for illustrative purposes of the potential performance of ricinoleate-based additives.[2] The castor oil data is provided as a reference for the base material of this compound.[4]
Visualizations
Caption: Workflow for Formulating and Testing this compound Lubricants.
Caption: Troubleshooting Logic for High Friction in this compound Fluids.
References
- 1. An Experimental Investigation of the Impact of Additive Concentration on the Tribological Performance of Castor Oil Lubrication in Piston Ring–Cylinder Liner Contact | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Castor oil - Wikipedia [en.wikipedia.org]
- 6. generalpetroleum.de [generalpetroleum.de]
- 7. nanotrun.com [nanotrun.com]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. legacy.sae.org [legacy.sae.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2015085306A1 - Lubrication for drilling fluid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Mitigating skin irritation potential of potassium ricinoleate in cosmetic formulations
Technical Support Center: Potassium Ricinoleate (B1264116) Formulations
This guide provides technical support for researchers, scientists, and drug development professionals on mitigating the skin irritation potential of potassium ricinoleate in cosmetic and dermatological formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in cosmetic formulations?
This compound is the potassium salt of ricinoleic acid, the primary fatty acid found in castor oil[1][2][3]. In cosmetic and personal care products, it functions mainly as a surfactant, with cleansing and emulsifying properties[4][5]. It helps to mix oil and water, enabling the formulation of stable emulsions like creams and lotions, and is used in products like bath soaps and skin-care items to wash away dirt and oil particles[1][4].
Q2: What is the general mechanism of surfactant-induced skin irritation?
Surfactant-induced skin irritation primarily occurs through the disruption of the stratum corneum, the outermost layer of the skin[6]. The mechanism involves two main actions:
-
Lipid Disruption: Surfactants can remove the essential intercellular lipids (fats) that maintain the skin's barrier integrity, leading to increased transepidermal water loss (TEWL) and dryness[6][7].
-
Protein Denaturation: Harsh surfactants can interact with and denature keratin, the structural protein within corneocytes. This damage compromises the skin barrier and can trigger inflammatory responses[6][8]. Penetration of surfactants into deeper skin layers can damage cell membranes of keratinocytes, leading to the release of pro-inflammatory mediators and a visible inflammatory response (erythema, edema)[7].
Q3: Is this compound considered a significant skin irritant?
According to the Cosmetic Ingredient Review (CIR) Expert Panel, this compound is considered safe for use in cosmetic ingredients in the current practices of use and concentrations[9][10]. Clinical tests on the parent oil (castor oil) show it is not a significant skin irritant or sensitizer (B1316253) in the general population[11]. However, some studies noted that individuals with existing occupational dermatoses may have a positive reaction to ricinoleic acid, suggesting a higher potential for sensitization in specific, more vulnerable populations[11]. While generally mild, as a surfactant, its potential for irritation should be evaluated within the final formulation.
Q4: What are the standard in vitro screening methods to assess the irritation potential of a formulation containing this compound?
Before clinical testing, several validated in vitro methods are used to screen for irritation potential as alternatives to animal testing[12][13]. Common methods include:
-
Reconstructed Human Epidermis Models (RhE): Using 3D tissue models like EpiDerm™, researchers assess cell viability and the release of inflammatory cytokines (e.g., Interleukin-1α) after exposure to the formulation[12][13][14].
-
Hen's Egg Test - Chorioallantoic Membrane (HET-CAM): This test uses the vascularized membrane of a chicken egg to observe adverse reactions like hemorrhage, lysis, and coagulation, which indicate irritation potential, particularly for mucous membranes[15][16][17].
-
Zein (B1164903) Test: This method measures the amount of a corn protein (zein), which is similar to skin keratin, that is solubilized by a surfactant solution. A higher amount of dissolved zein correlates with a higher potential for skin irritation[8][15][18][19].
Troubleshooting Guide for Formulators
Q5: My formulation with this compound is showing moderate to high irritation in a Zein or HET-CAM assay. What are the initial troubleshooting steps?
If initial in vitro screening indicates irritation, a systematic approach is necessary. The goal is to identify the source of the irritation and mitigate it effectively.
Caption: Systematic workflow for troubleshooting formulation irritation.
-
Review Concentration: Is the use-level of this compound appropriate for the product type? Anionic surfactants can be more irritating at higher concentrations. Consider reducing the concentration to the minimum effective level.
-
Verify pH: The skin's natural pH is slightly acidic (the "acid mantle")[6]. A formulation with a high pH can disrupt this barrier. Adjust the pH to be more compatible with skin, typically in the 4.5 to 6.5 range.
-
Evaluate Other Ingredients: Assess other surfactants, preservatives, or fragrance components in the formula that may be contributing to the irritation.
-
Implement Mitigation Strategies: Introduce components known to reduce the irritation potential of surfactants (see next question).
-
Re-test: After reformulation, repeat the in vitro assay to confirm a reduction in irritation.
Q6: How can I reduce the irritation potential of my this compound formulation while maintaining its performance?
Several strategies can be employed to make surfactant systems milder without significantly compromising cleansing or emulsifying efficacy.
Caption: Mechanisms for reducing surfactant penetration into the skin.
-
Add Co-Surfactants: Blending anionic surfactants like this compound with milder co-surfactants, particularly amphoteric (e.g., Cocamidopropyl Betaine) or non-ionic types, is a highly effective strategy[4][6][20]. Amphoteric surfactants can form larger, mixed micelles with anionic surfactants, which are less likely to penetrate and irritate the skin[6].
-
Incorporate Polymers: Adding hydrophobically modified polymers (HMPs) can create large polymer-surfactant complexes[21][22]. These complexes are too large to penetrate the stratum corneum, reducing the concentration of free, irritating surfactant monomers while often improving foam stability[21][22].
-
Add Emollients and Lipids: Including emollients or long-chain fatty acids (like stearic acid) in the formulation can help replenish skin lipids that may be stripped away during cleansing[20]. This helps to maintain the skin's barrier function.
-
Use Nanocarriers: For delivering active ingredients, using nanocarriers can sometimes mitigate irritation by controlling the release and interaction of compounds with the skin[23].
Data Presentation: Surfactant Irritation Potential
The following table summarizes the relative irritation potential of different surfactant classes and the qualitative impact of mitigation strategies, as determined by common in vitro methods.
| Formulation / Surfactant Type | Relative Zein Value | Typical HET-CAM Score | Relative Irritation Potential |
| Anionic (e.g., SLS, SLES) | High | High | High |
| Anionic (e.g., this compound) | Moderate to High | Moderate | Moderate |
| Amphoteric (e.g., Cocamidopropyl Betaine) | Low | Low | Low |
| Non-ionic (e.g., Alkyl Polyglucosides) | Very Low | Very Low | Very Low |
| Anionic + Amphoteric Blend | Low to Moderate | Low to Moderate | Low-Moderate |
| Anionic + Polymer (HMP) | Low | Low | Low |
Note: This table provides a generalized comparison. Actual values are concentration-dependent and must be determined experimentally for each specific formulation.
Key Experimental Protocols
Protocol 1: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay
This protocol is adapted from standard procedures used to assess the irritation potential of cosmetic ingredients[16][17][24][25].
-
Objective: To evaluate the potential of a test substance to induce irritation (hemorrhage, vascular lysis, coagulation) on a living vascular membrane.
-
Materials:
-
Fertilized, specific pathogen-free (SPF) hen's eggs, incubated for 9 days.
-
Egg incubator (37.5 ± 0.5 °C, 60 ± 10% humidity).
-
Stereomicroscope.
-
Dremel tool or similar for opening the eggshell.
-
0.9% NaCl solution (Negative Control).
-
1.0% Sodium Lauryl Sulfate (SLS) solution (Positive Control).
-
Test formulation (e.g., 1-10% dilution of the this compound formula).
-
-
Procedure:
-
On day 9 of incubation, carefully open the egg at the air sac end to expose the inner shell membrane.
-
Moisten the inner membrane with 0.9% NaCl solution and carefully peel it away to expose the chorioallantoic membrane (CAM).
-
Allow the CAM to equilibrate for 30 minutes. Discard any eggs with damaged or non-viable vasculature.
-
Apply 0.3 mL of the test substance directly onto the CAM surface.
-
Start a stopwatch immediately.
-
Continuously observe the CAM under the stereomicroscope for up to 5 minutes (300 seconds).
-
-
Endpoint Measurement & Scoring:
-
Record the time (in seconds) at which the first signs of hemorrhage (bleeding), vascular lysis (vessel breakdown), or coagulation (clotting) appear.
-
An Irritation Score (IS) is calculated based on the time of onset for each endpoint. A common formula is:
-
IS = [ (301 - Hemorrhage time in sec) / 300 ] * 5 + [ (301 - Lysis time in sec) / 300 ] * 7 + [ (301 - Coagulation time in sec) / 300 ] * 9
-
-
The final score classifies the material (e.g., 0-0.9: Non-irritating; 1-4.9: Slightly irritating; 5-8.9: Moderately irritating; 9+: Severely irritating)[17].
-
Protocol 2: The Zein Test
This protocol is based on standard methods for determining the protein denaturation potential of surfactants[18][19][26].
-
Objective: To quantify the irritation potential of a surfactant formulation by measuring its ability to solubilize zein protein.
-
Materials:
-
Zein powder (from corn).
-
Magnetic stirrer and stir bars.
-
Analytical balance.
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask).
-
Drying oven.
-
Surfactant test solutions (e.g., 1-5% active surfactant concentration in deionized water).
-
Deionized water (Negative Control).
-
Standardized SLS solution (Positive Control).
-
-
Procedure:
-
Prepare a specific concentration of your this compound formulation in deionized water (e.g., 50 mL of a 3% solution)[26].
-
Add a pre-weighed amount of zein powder (e.g., 2.0 g) to the solution.
-
Stir the mixture at a constant speed for a set period (e.g., 60 minutes at room temperature)[26].
-
After stirring, separate the undissolved zein from the solution via vacuum filtration.
-
Carefully collect the undissolved zein and the filter paper.
-
Dry the collected zein in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved[26].
-
-
Endpoint Measurement & Calculation:
-
Calculate the amount of zein that was dissolved by the surfactant solution:
-
Zein Dissolved (g) = Initial Zein Weight (g) - Final Dry Weight of Undissolved Zein (g)
-
-
The result is often expressed as the "Zein value" or "Zein number," representing the milligrams of nitrogen or grams of zein dissolved per 100 mL of surfactant solution[15].
-
A higher Zein value indicates a greater amount of dissolved protein and thus a higher potential for skin irritation[8].
-
Signaling Pathway Overview
Simplified Pathway of Surfactant-Induced Keratinocyte Response
Surfactants that breach the stratum corneum can activate signaling cascades in underlying keratinocytes, leading to an inflammatory response.
Caption: Key steps in the cellular response to surfactant irritation.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. ewg.org [ewg.org]
- 3. This compound, 7492-30-0 [thegoodscentscompany.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agritechem.com [agritechem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Science Behind Mild Technology - Lubrizol [lubrizol.com]
- 9. cir-safety.org [cir-safety.org]
- 10. cir-safety.org [cir-safety.org]
- 11. Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, this compound, Sodium Ricinoleate, Zinc Ricinoleate, Cetyl Ricinoleate, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iivs.org [iivs.org]
- 14. IN VITRO ASSESSMENT OF SKIN IRRITATION POTENTIAL OF SURFACTANT BASED FORMULATIONS USING 3-D SKIN RECONSTRUCTED TISSUES AND CYTOKINE EXPRESSION ANALYSIS. • Mattek - Part of Sartorius [mattek.com]
- 15. Mild Cleansers; Are Surfactants in Your Products Irritating? [maha.asia]
- 16. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurolab.net [eurolab.net]
- 18. Zein Test finds the irritant potential of a surfactant [cosmeticsbusiness.com]
- 19. scribd.com [scribd.com]
- 20. es.sancolo.com [es.sancolo.com]
- 21. Hydrophobically modified polymers can minimize skin irritation potential caused by surfactant-based cleansers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nextstepsinderm.com [nextstepsinderm.com]
- 23. researchgate.net [researchgate.net]
- 24. HET-CAM Test - CD Formulation [formulationbio.com]
- 25. HET-CAM Test - Protheragen [protheragen.ai]
- 26. colonialchem.com [colonialchem.com]
Validation & Comparative
A Comparative Analysis of Potassium Ricinoleate and Sodium Lauryl Sulfate as Surfactants for Scientific Applications
A detailed guide for researchers, scientists, and drug development professionals on the performance, properties, and biological impact of two distinct anionic surfactants.
In the realm of scientific research and pharmaceutical development, the selection of an appropriate surfactant is paramount to the success of formulations, assays, and delivery systems. This guide provides an in-depth, objective comparison of two anionic surfactants: potassium ricinoleate (B1264116), a castor oil-derived oleochemical, and sodium lauryl sulfate (B86663) (SLS), a widely utilized synthetic sulfate ester. This comparison is supported by available experimental data and detailed methodologies to assist professionals in making informed decisions for their specific applications.
Executive Summary
Potassium ricinoleate and sodium lauryl sulfate, while both classified as anionic surfactants, exhibit distinct properties stemming from their unique molecular structures. SLS is known for its strong detergency and high foaming capacity, making it a benchmark surfactant in many studies. However, its potential for skin and eye irritation is a significant consideration. This compound, derived from the primary fatty acid in castor oil, is often cited for its emulsifying properties and is generally considered to be a milder agent. This guide will delve into a comparative analysis of their key performance indicators, including critical micelle concentration (CMC), surface tension reduction, foaming and emulsification capabilities, and their cytotoxic effects.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for both this compound and sodium lauryl sulfate. It is important to note that specific quantitative data for this compound is less prevalent in publicly available literature compared to the extensively studied sodium lauryl sulfate.
| Surfactant Property | This compound | Sodium Lauryl Sulfate (SLS) |
| Critical Micelle Concentration (CMC) | Data not readily available in cited literature. | ~8.2 mM in aqueous solution |
| Surface Tension at CMC | Data not readily available in cited literature. | ~38 mN/m |
| Foaming Capacity | Good, contributes to stable lather in soap formulations.[1] | High, produces a rich and dense foam.[2] |
| Emulsification Properties | Excellent emulsifying agent.[3][4] | Effective emulsifier.[5] |
Table 1: Comparison of Physicochemical Surfactant Properties
| Biological Property | This compound & Ricinoleic Acid | Sodium Lauryl Sulfate (SLS) |
| In Vitro Cytotoxicity | Ricinoleic acid shows dose-dependent cytotoxicity.[6] Derivatives of ricinoleic acid have been shown to induce apoptosis and necrosis in cancer cell lines.[7] | Known to be cytotoxic, with effects varying by concentration and cell line. Generally considered more cytotoxic than milder surfactants.[8] |
| Skin Irritation | Generally considered mild, though ricinoleic acid can cause irritation in some individuals, particularly those with pre-existing dermatoses. | A known skin irritant, often used as a positive control in irritation studies. Can cause dryness and redness.[5] |
| Eye Irritation | Castor oil (the source of ricinoleic acid) can cause mild to moderate eye irritation. | A known eye irritant.[5] |
Table 2: Comparison of Biological Properties
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key surfactant performance experiments.
Critical Micelle Concentration (CMC) Determination
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form. Several methods can be employed for its determination.
Surface Tension Method:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.
Conductivity Method (for ionic surfactants):
-
Prepare a series of aqueous solutions of the ionic surfactant with varying concentrations.
-
Measure the electrical conductivity of each solution.
-
Plot the conductivity against the surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Foaming Ability and Stability Assessment
The capacity of a surfactant to generate and sustain foam is a critical parameter in many applications.
Ross-Miles Method:
-
A standard volume of the surfactant solution is placed in a graduated cylinder.
-
A specified volume of the same solution is allowed to fall from a fixed height onto the surface of the initial solution, generating foam.
-
The initial height of the foam is measured to determine foaming ability.
-
The foam height is measured again after a set period (e.g., 5 minutes) to assess foam stability.
Emulsification Performance Evaluation
A surfactant's ability to stabilize an emulsion is determined by its capacity to reduce interfacial tension between two immiscible liquids.
Emulsification Index (E24):
-
Mix equal volumes of the surfactant solution and an oil phase (e.g., hydrocarbon) in a test tube.
-
Vortex the mixture vigorously for a set time (e.g., 2 minutes) to form an emulsion.
-
Allow the emulsion to stand for 24 hours.
-
The Emulsification Index is calculated as the height of the emulsion layer divided by the total height of the liquid, multiplied by 100.
In Vitro Cytotoxicity Assessment
Evaluating the effect of surfactants on cell viability is crucial for biomedical and pharmaceutical applications.
MTT Assay:
-
Seed cells (e.g., human keratinocytes or fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the surfactant for a specified duration (e.g., 24 hours).
-
Remove the treatment medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate the plate to allow viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Visualization of Experimental Workflow and Surfactant Action
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the fundamental mechanism of surfactant action.
Caption: Workflow for CMC determination using the surface tension method.
Caption: Surfactant molecules at the air-water interface.
Caption: Diagram of a surfactant micelle.
Discussion and Conclusion
The comparison between this compound and sodium lauryl sulfate highlights a trade-off between performance and biocompatibility. SLS is a potent surfactant with well-characterized properties, making it a suitable choice for applications where high foaming and detergency are required, and potential irritation is manageable or irrelevant. Its extensive historical data also provides a solid baseline for comparative studies.
This compound, on the other hand, presents as a milder alternative, a characteristic attributed to its natural origin from castor oil.[1] Its strong emulsifying properties make it a valuable candidate for formulations requiring the stable mixing of oil and water phases, particularly in contexts where biocompatibility is a concern.[3][4] The lack of extensive, standardized quantitative data for this compound underscores a gap in the literature and an opportunity for further research to fully characterize its surfactant properties.
For researchers and drug development professionals, the choice between these two surfactants will be dictated by the specific requirements of their application. For instance, in early-stage in vitro screening where cell viability is critical, the milder nature of this compound may be advantageous. Conversely, for applications requiring robust cleaning or where a well-defined surfactant standard is needed, SLS remains a relevant option. This guide provides the foundational information to aid in this selection process, emphasizing the importance of considering both performance metrics and biological impact.
References
- 1. soapmaid.com [soapmaid.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound Supplier & 7492-30-0 [benchchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic and genotoxic effects of (R)- and (S)-ricinoleic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, this compound, Sodium Ricinoleate, Zinc Ricinoleate, Cetyl Ricinoleate, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Potassium Ricinoleate and Nonionic Surfactants in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Efficacy with Supporting Experimental Data
In the landscape of pharmaceutical excipients, surfactants play a pivotal role in enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). While a wide array of nonionic surfactants are ubiquitously employed, there is growing interest in naturally derived alternatives like potassium ricinoleate (B1264116). This guide provides a comprehensive comparison of the efficacy of potassium ricinoleate against commonly used nonionic surfactants such as Polysorbates (Tweens), Tritons, and Pluronics. This analysis is based on key performance indicators including critical micelle concentration (CMC), surface tension reduction, emulsification stability, and solubilization capacity.
Classification of this compound
This compound is the potassium salt of ricinoleic acid, the primary fatty acid found in castor oil. Chemically, it is an anionic surfactant because it possesses a negatively charged carboxylate group. However, due to its derivation from a natural oil and its amphiphilic nature, it is sometimes colloquially referenced in the context of nonionic surfactants, which can cause confusion. For the purpose of this guide, it will be treated as an anionic surfactant and its properties will be compared to those of established nonionic surfactants.
Quantitative Comparison of Surfactant Properties
A direct quantitative comparison of this compound with nonionic surfactants is challenging due to the limited availability of standardized, head-to-head experimental data in published literature. The following tables summarize the available data for key performance parameters.
Table 1: Critical Micelle Concentration (CMC) of Selected Surfactants
| Surfactant | Type | CMC |
| This compound | Anionic | Data not readily available in cited literature |
| Polysorbate 20 (Tween 20) | Nonionic | 0.055 mM |
| Polysorbate 80 (Tween 80) | Nonionic | 0.012 mM[1] |
| Triton X-100 | Nonionic | 189 ppm (~0.3 mM) |
Table 2: Surface Tension Reduction by Selected Surfactants
| Surfactant | Type | Surface Tension |
| This compound | Anionic | Data not readily available in cited literature |
| Triton X-100 | Nonionic | Reduces surface tension of water to ~30.5 mN/m at 1 g/L |
Table 3: Emulsification and Solubilization Properties
| Surfactant | Type | Emulsifying/Solubilizing Properties |
| This compound | Anionic | Known to possess good emulsifying, wetting, and dispersing properties.[2] |
| Polysorbates (Tweens) | Nonionic | Widely used as emulsifiers and solubilizing agents in pharmaceutical formulations. |
| Pluronics | Nonionic | Known for their excellent solubilization capacity for poorly water-soluble drugs. |
Experimental Protocols
To ensure a standardized comparison of surfactant efficacy, it is crucial to employ consistent and well-defined experimental protocols. The following are detailed methodologies for determining the key performance indicators discussed in this guide.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which surfactant monomers begin to form micelles.
Method: Surface Tensiometry
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at varying concentrations.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the curve, where a sharp decrease in surface tension is observed before leveling off.
Figure 1: Workflow for CMC Determination via Surface Tensiometry.
Measurement of Surface Tension Reduction
This experiment quantifies the ability of a surfactant to lower the surface tension of a liquid.
Method: Pendant Drop Tensiometry
-
Solution Preparation: Prepare a solution of the surfactant at a specific concentration (e.g., 1 g/L).
-
Droplet Formation: A drop of the solution is formed at the tip of a needle.
-
Image Analysis: The shape of the pendant drop is captured by a camera and analyzed. The surface tension is calculated from the drop shape based on the Young-Laplace equation.
Evaluation of Emulsification Stability
The emulsifying capability of a surfactant is its ability to form and stabilize an emulsion of two immiscible liquids.
Method: Emulsion Formation and Observation
-
Emulsion Preparation: Mix a defined ratio of oil (e.g., a model pharmaceutical oil) and an aqueous solution of the surfactant. Homogenize the mixture using a high-shear mixer for a specified time and speed.
-
Stability Assessment:
-
Visual Observation: Observe the emulsion for phase separation, creaming, or coalescence over a set period.
-
Particle Size Analysis: Measure the droplet size distribution of the emulsion immediately after preparation and at various time intervals using techniques like dynamic light scattering (DLS). A stable emulsion will show minimal change in droplet size over time.
-
Figure 2: Workflow for Evaluating Emulsion Stability.
Discussion and Conclusion
While this compound is established as a surfactant with emulsifying properties, a significant gap exists in the scientific literature regarding its direct, quantitative comparison with widely used nonionic surfactants. The data available for nonionic surfactants like Polysorbates and Tritons provide a baseline for their efficacy. For instance, Polysorbate 80 exhibits a very low CMC, indicating its high efficiency in forming micelles at low concentrations.[1] Triton X-100 is effective in reducing surface tension to low values.
To definitively assess the efficacy of this compound in comparison to these nonionic surfactants, further experimental studies employing standardized protocols are necessary. Researchers and drug development professionals are encouraged to conduct such comparative studies to build a comprehensive database that will aid in the rational selection of surfactants for specific pharmaceutical applications. The choice of a surfactant should be based on a holistic evaluation of its performance, safety profile, and compatibility with the API and other excipients in the formulation.
References
In-Vitro Validation of Ricinoleic Acid's Effect on Intestinal Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ricinoleic acid's in-vitro effects on intestinal permeability against other known permeability-enhancing agents. The information presented is supported by experimental data from scientific literature, offering a valuable resource for researchers investigating drug delivery and intestinal barrier function.
I. Comparative Analysis of Intestinal Permeability Modulators
The following table summarizes the quantitative effects of ricinoleic acid and alternative compounds on the permeability of Caco-2 cell monolayers, a widely accepted in-vitro model for the human intestinal epithelium. The key metrics used for comparison are the Transepithelial Electrical Resistance (TEER), a measure of the integrity of the tight junctions between cells, and the paracellular flux of marker molecules like Lucifer Yellow or FITC-dextran, which indicates the passage of substances through the gaps between cells.
| Compound | Concentration | Cell Line | Duration of Exposure | Change in TEER | Paracellular Flux (Papp) | Citation(s) |
| Ricinoleic Acid | 0.1 - 2.0 mM | Hamster intestinal epithelial cells | Not Specified | Data Not Available | Data Not Available (demonstrated cytotoxicity) | [1] |
| Sodium Caprate (C10) | 10 mM | Caco-2 | Not Specified | Rapid Decrease | Rapid Increase (Sodium Fluorescein) | [2] |
| Sodium Laurate (C12) | 10 mM | Caco-2 | Not Specified | Rapid Decrease | Rapid Increase (Sodium Fluorescein) | [2] |
| Palmitic Acid | 400 µM | Caco-2 | 24 hours | 48% Reduction | 4.1-fold increase (FD-4) | [3] |
| Sodium Cholate | Not Specified | Caco-2 | Not Specified | Decrease | Data Not Available | [4] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
Caco-2 Cell Culture and Monolayer Formation
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a cornerstone for in-vitro intestinal permeability studies. When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes with well-defined tight junctions, mimicking the intestinal barrier.
Protocol:
-
Cell Seeding: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a specific density.
-
Culture Medium: Cells are maintained in a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Differentiation: The cells are cultured for approximately 21 days to allow for complete differentiation and the formation of a confluent monolayer with stable TEER values. The culture medium is changed every 2-3 days.
Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is a non-invasive method to assess the integrity of the cell monolayer and the tightness of the junctions between cells.
Protocol:
-
Equipment: A voltmeter with "chopstick" electrodes (e.g., Millicell® ERS-2 Voltohmmeter) is used.
-
Procedure: The electrodes are placed on either side of the cell monolayer (apical and basolateral compartments of the Transwell® insert). The electrical resistance is measured and recorded in Ohms (Ω).
-
Calculation: The final TEER value is typically normalized to the surface area of the filter and expressed as Ω·cm². The resistance of a blank filter without cells is subtracted from the measured resistance of the cell monolayer.
Paracellular Permeability Assay (Lucifer Yellow or FITC-dextran Flux)
This assay quantifies the passage of fluorescent marker molecules through the paracellular pathway (between the cells). An increase in the flux of these markers indicates a disruption of the tight junctions.
Protocol:
-
Marker Addition: A known concentration of a fluorescent marker, such as Lucifer Yellow (LY) or FITC-dextran (FD-4), is added to the apical (upper) chamber of the Transwell® insert containing the Caco-2 monolayer.
-
Incubation: The cells are incubated for a specific period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: At designated time points, samples are collected from the basolateral (lower) chamber.
-
Quantification: The fluorescence of the samples from the basolateral chamber is measured using a fluorescence plate reader.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation of the marker across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the marker in the apical chamber.
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of Ricinoleic Acid in Intestinal Epithelial Cells
Ricinoleic acid is known to activate prostaglandin (B15479496) E2 (PGE2) receptors, specifically the EP3 and EP4 subtypes, on intestinal epithelial cells. This activation triggers a cascade of intracellular signaling events that ultimately lead to an increase in intestinal permeability. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of ricinoleic acid in intestinal epithelial cells.
Experimental Workflow for In-Vitro Intestinal Permeability Assay
The following diagram outlines the typical workflow for assessing the effect of a test compound on intestinal permeability using the Caco-2 cell model.
Caption: Workflow for in-vitro intestinal permeability assessment using Caco-2 cells.
References
- 1. Cytotoxicity of ricinoleic acid (castor oil) and other intestinal secretagogues on isolated intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption enhancement through intracellular regulation of tight junction permeability by medium chain fatty acids in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Chemical vs. Enzymatic Synthesis of Potassium Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of potassium ricinoleate (B1264116), a valuable surfactant and emulsifier with applications in various industries, can be achieved through two primary routes: traditional chemical methods and modern enzymatic processes.[1] This guide provides a comprehensive comparison of these two approaches, offering insights into their respective efficiencies, environmental impacts, and underlying methodologies. The information presented is intended to assist researchers in selecting the optimal synthesis strategy for their specific applications.
At a Glance: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis of potassium ricinoleate hinges on a trade-off between established, cost-effective chemical methods and the milder, more specific, and environmentally friendly enzymatic alternatives.[2] Chemical synthesis, typically achieved through the saponification of castor oil, is a robust and well-understood process.[3] In contrast, enzymatic synthesis, which often employs lipases to hydrolyze castor oil followed by neutralization, offers high selectivity and operates under less harsh conditions.[1][4]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for both chemical and enzymatic synthesis of this compound, based on representative data from various studies.
| Parameter | Chemical Synthesis (Saponification) | Enzymatic Synthesis (Lipase-Catalyzed Hydrolysis & Neutralization) |
| Catalyst | Strong bases (e.g., Potassium Hydroxide) | Lipases (e.g., Candida antarctica Lipase (B570770) B, Candida rugosa lipase, Lipozyme TL IM) |
| Reaction Temperature | High (typically 70-100°C)[3] | Mild (typically 40-60°C)[5] |
| Reaction Time | Generally shorter (e.g., 1-3 hours)[3] | Can be longer (e.g., 6-48 hours)[5] |
| Yield | High (can be >90%) | Generally high (can reach up to 98.5%)[5] |
| Product Purity | May require extensive purification to remove excess alkali and byproducts | High, due to enzyme specificity |
| Byproducts | Glycerol | Glycerol |
| Solvent | Often requires a solvent like ethanol[3] | Can be performed in solvent-free systems or with minimal buffer[5] |
| Environmental Impact | Use of corrosive bases, high energy consumption | Biodegradable catalyst, lower energy consumption, considered "greener"[2] |
| Cost | Lower catalyst cost | Higher initial enzyme cost, but can be offset by reuse of immobilized enzyme |
Experimental Protocols
Chemical Synthesis: Saponification of Castor Oil
This protocol describes a typical laboratory-scale saponification of castor oil to produce this compound.
Materials:
-
Castor oil
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (95%)
-
Distilled water
-
Hydrochloric acid (HCl) for potential pH adjustment
-
Heating mantle with magnetic stirring
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, dissolve a known amount of potassium hydroxide in ethanol with stirring.
-
Add castor oil to the ethanolic KOH solution. The molar ratio of KOH to castor oil should be approximately 3:1 to ensure complete saponification of the triglycerides.
-
Attach a condenser to the flask and heat the mixture to reflux (approximately 70-80°C) with continuous stirring for 1-2 hours.
-
After the reaction is complete, a thick soap paste will form. Allow the mixture to cool.
-
The ethanol can be removed by rotary evaporation.
-
The resulting this compound paste can be dissolved in water and, if necessary, the pH can be adjusted. The product can be used as is or further purified.
Enzymatic Synthesis: Lipase-Catalyzed Hydrolysis of Castor Oil
This protocol outlines the enzymatic hydrolysis of castor oil to ricinoleic acid, followed by neutralization to form this compound.
Materials:
-
Castor oil
-
Immobilized lipase (e.g., Novozym® 435 or Lipozyme® TL IM)
-
Phosphate (B84403) buffer (pH 7-8)
-
Potassium hydroxide (KOH) solution
-
Incubator shaker
-
Beaker
-
pH meter
Procedure:
-
In a temperature-controlled reaction vessel, add castor oil and phosphate buffer. A typical ratio is 2:1 (v/w) of buffer to oil.[5]
-
Add the immobilized lipase to the mixture. The enzyme loading is typically around 4-5% (w/w) of the oil.[5]
-
Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 60°C for Candida antarctica Lipase B) with constant agitation for 6-24 hours.[5]
-
Monitor the reaction progress by measuring the free fatty acid content.
-
Once the hydrolysis is complete, separate the immobilized enzyme by filtration for potential reuse.
-
The oily layer containing ricinoleic acid is separated from the aqueous layer.
-
Carefully add a stoichiometric amount of potassium hydroxide solution to the ricinoleic acid with stirring to neutralize it, forming this compound. The pH should be monitored and adjusted to neutral.
-
The resulting this compound can be used directly or further dried.
Mandatory Visualization
Conclusion
The selection of a synthesis method for this compound is contingent upon the specific requirements of the intended application. Chemical synthesis via saponification remains a viable, cost-effective option for large-scale production where stringent purity and mild reaction conditions are not primary concerns. Conversely, enzymatic synthesis offers a "greener" and more selective alternative, yielding a high-purity product under mild conditions, making it particularly suitable for applications in the pharmaceutical and cosmetic industries where quality and sustainability are paramount. The reusability of immobilized enzymes can also help to mitigate the higher initial catalyst cost over time.
References
A Comparative Guide to Potassium Ricinoleate and Synthetic Surfactants for Enhanced Oil Recovery
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and environmentally benign methods for Enhanced Oil Recovery (EOR) has led to the investigation of various surfactants. Among the bio-based surfactants, potassium ricinoleate (B1264116), a salt of ricinoleic acid derived from castor oil, has garnered attention as a potential alternative to conventional synthetic surfactants. This guide provides an objective comparison of the performance of potassium ricinoleate (often studied as a castor oil-based surfactant) against common synthetic surfactants used in EOR, supported by available experimental data.
Performance Comparison of Surfactants in EOR
The primary mechanisms by which surfactants enhance oil recovery are by reducing the interfacial tension (IFT) between oil and water and by altering the wettability of the reservoir rock.[1][2] Lowering the IFT allows for the mobilization of trapped oil, while altering wettability to a more water-wet state can improve the displacement of oil by water.[1]
The following tables summarize the performance of a castor oil-based surfactant, which serves as a proxy for this compound, in comparison to several synthetic surfactants. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Interfacial Tension (IFT) Reduction
| Surfactant Type | Surfactant Name | Concentration (ppm) | Temperature (°C) | Brine Salinity (ppm) | Initial IFT (mN/m) | Final IFT (mN/m) | Reference |
| Bio-based (Anionic) | Castor oil-based surfactant | 25,000 | Room Temp | 10,000 | 19.8 | 13.1 | [3] |
| Synthetic (Anionic) | Alpha Olefin Sulfonate (AOS) | 25,000 | Room Temp | 10,000 | 16.9 | 13.6 | [3] |
| Synthetic (Anionic) | Methyl Ester Sulfonate (MES) | 25,000 | Room Temp | 10,000 | 15.9 | 13.3 | [3] |
| Synthetic (Anionic) | Sodium Dodecyl Sulfate (SDS) | - | - | - | - | ~10-12 | [4] |
| Synthetic (Cationic) | Cetyltrimethylammonium Bromide (CTAB) | - | - | - | - | - | [5] |
| Synthetic (Non-ionic) | Triton X-100 | - | - | - | - | - | [6] |
| Natural (Non-ionic) | Palm Kernel Oil (PKO) surfactant | 25,000 | Room Temp | 10,000 | 16.2 | 13.4 | [3] |
Note: Direct IFT values for SDS, CTAB, and Triton X-100 under identical conditions as the castor oil surfactant study were not available in the reviewed literature. Their performance is generally known to significantly reduce IFT.
Table 2: Oil Recovery Factor
| Surfactant Type | Surfactant Name | Concentration | Core Type | Additional Oil Recovery (%) | Reference |
| Bio-based (Anionic) | Sodium Methyl Ester Sulfonate (from Castor Oil) | 0.7 mass% | - | 27.31 | [7] |
| Synthetic (Anionic) | Methyl Ester Sulfonate (MES) | 3 mM | Sandstone | 26-27 | [1] |
| Synthetic (Anionic/Cationic blend) | CTAB/SDS with Nanoparticles | 0.2 wt% | Sandstone | 20.17 | [8] |
| Synthetic (Non-ionic) | Triton X-100 with Smart Water | - | Sandstone/Carbonate | - | [9] |
Note: The oil recovery data is from different studies with varying experimental setups, making direct comparison indicative rather than absolute.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are outlines of standard protocols for key experiments in surfactant EOR evaluation.
Interfacial Tension (IFT) Measurement: Pendant Drop Method
The pendant drop method is a widely used technique to determine the IFT between two immiscible liquids.
-
Apparatus Setup: An IFT measurement device (e.g., IFT 700-HPHT) equipped with a high-pressure, high-temperature chamber, a capillary needle, and a high-resolution camera is used.
-
Sample Preparation: The crude oil and the surfactant solution (e.g., this compound in brine) are prepared at the desired concentrations.
-
Measurement Procedure:
-
The chamber is filled with the surfactant solution (bulk fluid).
-
A droplet of crude oil (drop fluid) is formed at the tip of the capillary needle within the chamber.
-
The system is allowed to reach equilibrium at the specified temperature and pressure.
-
The camera captures the profile of the pendant drop.
-
-
Data Analysis: The shape of the drop is analyzed using the Laplace equation, which relates the shape of the drop to the IFT, the density difference between the two fluids, and gravity. The IFT is calculated from the analysis of the drop shape.
Core Flooding Experiment for Oil Recovery Factor
Core flooding experiments simulate the displacement of oil from a reservoir rock by a surfactant solution.
-
Core Preparation: A cylindrical core sample from a reservoir rock (e.g., sandstone) is cleaned, dried, and its porosity and permeability are determined. The core is then saturated with brine, followed by crude oil to establish initial water and oil saturations.
-
Apparatus Setup: The core is placed in a core holder, which is connected to a pump for fluid injection and a system for collecting the effluent. The setup is maintained at reservoir temperature and pressure.
-
Experimental Procedure:
-
Waterflooding (Secondary Recovery): Brine is injected into the core at a constant rate to displace the mobile oil until oil production ceases. The volume of oil recovered is measured.
-
Surfactant Flooding (Tertiary Recovery): The surfactant solution is injected into the core.
-
Chase Water Injection: Following the surfactant slug, brine is injected again to push the surfactant and the mobilized oil through the core.
-
-
Data Collection and Analysis:
-
The volume of oil and water produced at the outlet is continuously measured.
-
The pressure drop across the core is monitored.
-
The additional oil recovered during the surfactant and chase water injection phases is calculated as a percentage of the original oil in place to determine the incremental oil recovery factor.
-
Visualizing Mechanisms and Workflows
Diagram 1: Mechanism of Surfactant-Enhanced Oil Recovery
Caption: Surfactant action in EOR.
Diagram 2: Experimental Workflow for Surfactant Evaluation
Caption: Workflow for evaluating EOR surfactants.
Conclusion
The available data suggests that castor oil-based surfactants, as a proxy for this compound, demonstrate comparable performance to some synthetic surfactants in reducing interfacial tension. Specifically, the castor oil-based surfactant showed a greater IFT reduction than Alpha Olefin Sulfonate (AOS) and was competitive with Methyl Ester Sulfonate (MES) and a surfactant derived from Palm Kernel Oil (PKO) under the tested conditions.[3] Furthermore, a sodium methyl ester sulfonate derived from castor oil yielded a significant additional oil recovery of 27.31% in a core flooding experiment.[7]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ejournal.up45.ac.id [ejournal.up45.ac.id]
- 3. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of Triton X-100 in Enhanced Oil Recovery Techniques [eureka.patsnap.com]
- 7. scielo.br [scielo.br]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Method Cross-Validation for Potassium Ricinoleate Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of potassium ricinoleate (B1264116) is paramount for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides an objective comparison of different HPLC methods for the analysis of the ricinoleate moiety, supported by experimental data, and contextualizes its performance against alternative analytical techniques. Since potassium ricinoleate is the potassium salt of ricinoleic acid, the analytical methods focus on the detection and quantification of the ricinoleate anion, which behaves chromatographically almost identically to ricinoleic acid.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of a validated Reversed-Phase HPLC (RP-HPLC) method for ricinoleic acid, alongside comparative data from Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) methods for its methyl ester derivative. This provides a cross-methodological comparison, highlighting the strengths of each technique.
| Parameter | RP-HPLC-DAD (Ricinoleic Acid) | GC-FID (Ricinoleic Acid Methyl Ester) | HPTLC (Ricinoleic Acid Methyl Ester) |
| Mean Concentration (% w/w) | Not specified in this study | 94.13[1] | 92.83[1] |
| Standard Deviation (SD) | Not specified in this study | 0.56862[1] | 0.28868[1] |
| Relative Standard Deviation (%RSD) | Not specified in this study | 0.629[1] | 0.33[1] |
| Linearity Range | 3.125 - 95 µg/mL[2] | Not specified | 20-100 ng/spot[3] |
| Correlation Coefficient (r²) | >0.999[3] | Not specified | 0.998[3] |
| Limit of Detection (LOD) | 1.112 µg/mL[2] | 2.2 µg/mL[4] | Not specified |
| Limit of Quantification (LOQ) | 3.37 µg/mL[2] | 6.7 µg/mL[4] | Not specified |
| Retention Time (t_R) / R_f Value | ~7.5 - 7.6 minutes[2] | ~9.9 minutes[1] | R_f ≈ 0.66 (±0.04)[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods and can serve as a foundation for laboratory implementation and cross-validation studies.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode-Array Detection (DAD)
This method is suitable for the direct quantification of ricinoleic acid (and by extension, the ricinoleate in this compound) in various samples, including pharmaceutical formulations.[2][5]
a. Materials and Reagents:
-
Ricinoleic acid standard (purity ≥ 99%)
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
b. Equipment:
-
HPLC system with a pump, autosampler, column oven, and Diode Array Detector (DAD)
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
c. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : Water (65:35, v/v), pH adjusted to 3.0 with phosphoric acid[2][6] |
| Flow Rate | 0.8 mL/min[2][6] |
| Injection Volume | 20 µL[2][6] |
| Column Temperature | 25 °C[2][6] |
| Detection | DAD at 200, 210, 220, and 240 nm (maximum absorption at 237 nm)[2][6] |
| Run Time | 10 minutes[2] |
d. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve ricinoleic acid in the mobile phase to prepare a stock solution of a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 3.125 - 95 µg/mL).[2]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
Identify the ricinoleic acid peak in the chromatogram based on the retention time of the standard (approximately 7.5 - 7.6 minutes).[2]
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Quantify the amount of ricinoleic acid in the sample by interpolating its peak area on the calibration curve.
Alternative Analytical Methods
While HPLC is a primary method, other techniques like Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) are also employed, often after derivatization of the fatty acid to its methyl ester.
-
Gas Chromatography (GC): This technique typically requires a derivatization step to convert ricinoleic acid to its more volatile methyl ester. It is a powerful tool for fatty acid analysis.[1]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler, cost-effective, and rapid alternative for the quantification of ricinoleic acid methyl esters.[1][3]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of HPLC methods for this compound analysis.
Caption: Workflow for HPLC Method Cross-Validation and Comparison.
Caption: Experimental Workflow for RP-HPLC Analysis of this compound.
References
A Comparative Analysis of Ricinoleate Salts in Cosmetic Science: Potassium, Sodium, and Zinc
In the realm of cosmetic science, the unique properties of ricinoleic acid, derived from castor oil, are harnessed through its various salt forms. This guide provides a comprehensive comparison of potassium ricinoleate (B1264116), sodium ricinoleate, and zinc ricinoleate, offering researchers, scientists, and drug development professionals a detailed examination of their respective physicochemical properties, performance in cosmetic applications, and the experimental protocols used for their evaluation.
Executive Summary
Each ricinoleate salt exhibits distinct characteristics that tailor it to specific cosmetic applications. Zinc ricinoleate is a highly effective odor-absorbing agent, primarily used in deodorant formulations, where it traps and neutralizes odor-causing molecules without inhibiting perspiration or disrupting the natural skin flora.[1][2][3] In contrast, potassium and sodium ricinoleate function primarily as surfactants, emulsifiers, and cleansing agents.[4][5][6] Sodium ricinoleate is also recognized for its bactericidal properties.[7] The choice of salt is therefore dependent on the desired function within a cosmetic formulation, with zinc targeting odor control and the alkali metal salts focusing on emulsion stability and cleansing.
Physicochemical Properties and Cosmetic Functions
A summary of the key physicochemical properties and primary cosmetic functions of the three ricinoleate salts is presented below.
| Property | Potassium Ricinoleate | Sodium Ricinoleate | Zinc Ricinoleate |
| Primary Function | Emulsifier, Surfactant, Cleansing Agent[4][5][6] | Emulsifier, Surfactant, Cleansing Agent, Bactericide[4][7] | Deodorant Agent, Odor Absorber[1][2][3] |
| Appearance | Pale white powder or paste[8] | White or slightly yellow powder[9] | Beige pellets or white to off-white waxy solid |
| Solubility in Water | Soluble[10] | Soluble[9] | Insoluble |
| Solubility in Oils/Alcohols | Soluble in alcohol | Soluble in alcohol[9] | Soluble in oils |
| Melting Point | Not readily available | Not readily available | ~ 71-86 °C[1][11] |
| Antimicrobial Properties | Mild germicide[6] | Bactericide[7] | No inherent bactericidal or fungicidal properties[1][2] |
| Skin Compatibility | Generally considered safe for cosmetic use[12][13] | Can be an irritant to skin and mucous membranes, though cosmetic grades are purified to minimize this[7][14] | Generally non-irritating and suitable for sensitive skin[15][16] |
Experimental Protocols
To objectively evaluate the performance of these ricinoleate salts, standardized experimental protocols are crucial. Below are detailed methodologies for key performance assays.
Evaluation of Deodorant Efficacy (Odor Absorption)
This protocol is primarily applicable to Zinc Ricinoleate.
-
Objective: To assess the ability of a formulation containing zinc ricinoleate to neutralize malodor.
-
Methodology: The "Sniff Test" (Sensory Evaluation)
-
Panelist Selection: A panel of trained odor evaluators ("sniffers") is selected.
-
Test Subjects: A group of human volunteers is recruited. They undergo a "wash-out" period, using only a basic, unscented soap.
-
Product Application: The test product (e.g., a deodorant stick containing zinc ricinoleate) is applied to one axilla, while a placebo or no treatment is applied to the other.
-
Odor Evaluation: At specified time intervals (e.g., 8, 12, and 24 hours) after application, the trained panelists sniff the axillae of the test subjects.
-
Scoring: The intensity of the malodor is rated on a standardized scale (e.g., 0-5, where 0 is no odor and 5 is very strong odor).
-
Data Analysis: The scores for the treated and untreated axillae are statistically compared to determine the percentage of odor reduction.
-
Assessment of Emulsifying Capacity
This protocol is relevant for Potassium and Sodium Ricinoleate.
-
Objective: To determine the ability of the ricinoleate salt to form and stabilize an emulsion.
-
Methodology: Emulsion Stability Testing
-
Emulsion Preparation: An oil-in-water (O/W) or water-in-oil (W/O) emulsion is prepared using a standardized formulation containing the ricinoleate salt as the emulsifier.
-
Initial Characterization: The initial properties of the emulsion, such as viscosity, particle size distribution of the dispersed phase, and pH, are measured.
-
Accelerated Stability Testing: The emulsion is subjected to various stress conditions to accelerate aging:
-
Thermal Stress: Samples are stored at elevated temperatures (e.g., 40°C and 50°C) and in a refrigerator (e.g., 4°C).[1] Samples are also subjected to freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C for three cycles).[1]
-
Centrifugation: The emulsion is centrifuged at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) to assess for phase separation (creaming or sedimentation).[1]
-
-
Evaluation: At regular intervals, the physical properties of the stressed samples (color, odor, viscosity, pH, and signs of separation) are observed and compared to a control sample stored at room temperature.[1]
-
Determination of Antimicrobial Efficacy
This protocol is particularly relevant for Sodium Ricinoleate and to a lesser extent, this compound.
-
Objective: To quantify the ability of the ricinoleate salt to inhibit the growth of microorganisms.
-
Methodology: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: A standardized suspension of a relevant microorganism (e.g., Staphylococcus aureus, a common skin bacterium) is prepared.
-
Serial Dilution: A series of dilutions of the ricinoleate salt are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under conditions suitable for microbial growth (e.g., 37°C for 24 hours).
-
Observation: The wells are visually inspected for turbidity (cloudiness), which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the ricinoleate salt at which no visible microbial growth is observed.
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of evaluation and the mechanism of action, the following diagrams are provided.
Conclusion
The selection of a ricinoleate salt in cosmetic formulations is a strategic decision based on the desired product outcome. Zinc ricinoleate stands out for its specialized function in odor neutralization, making it an indispensable ingredient in modern deodorant products. Potassium and sodium ricinoleate, on the other hand, offer broader utility as effective and naturally derived surfactants and emulsifiers, contributing to the stability and sensory properties of a wide range of cosmetic products. While direct comparative performance data remains an area for further research, the information presented in this guide provides a solid foundation for formulation development and ingredient selection.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. ellemental.com [ellemental.com]
- 3. personalcaremagazine.com [personalcaremagazine.com]
- 4. biofuranchem.com [biofuranchem.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. naulakhaessentials.com [naulakhaessentials.com]
- 7. Sodium ricinoleate - Wikipedia [en.wikipedia.org]
- 8. VIVA CORPORATION manufacturers of Fatty acid based speciality chemicals, this compound, Ricinoleic acid potassium salt, CAS No 7492-30-0 [sodiumstearate.com]
- 9. cheops-tsar.de [cheops-tsar.de]
- 10. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dgk-ev.de [dgk-ev.de]
- 12. cir-safety.org [cir-safety.org]
- 13. Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, this compound, Sodium Ricinoleate, Zinc Ricinoleate, Cetyl Ricinoleate, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicology and pharmacology of sodium ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cir-safety.org [cir-safety.org]
- 16. sarchemlabs.com [sarchemlabs.com]
A Comparative Analysis of the Antinociceptive Effects of Potassium Ricinoleate and Ricinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antinociceptive properties of potassium ricinoleate (B1264116) and its parent compound, ricinoleic acid. The information presented is based on available preclinical data, offering insights into their respective mechanisms of action, efficacy in various pain models, and the experimental protocols used for their evaluation.
Executive Summary
Ricinoleic acid, the primary active component of castor oil, has demonstrated notable antinociceptive and anti-inflammatory effects in multiple experimental models.[1][2] Its mechanism is often compared to that of capsaicin, involving the depletion of substance P, a key neurotransmitter in pain signaling.[1] In contrast, the antinociceptive profile of its potassium salt, potassium ricinoleate, is more complex. While some evidence points to a significant and lasting antinociceptive effect, particularly with repeated administration in chronic inflammation models, other data suggests it can induce acute pain-like behaviors.[3][4] This dual effect suggests that the formulation, dosage, and experimental context are critical determinants of its pharmacological activity. This guide will delve into the experimental data to elucidate these differences.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies on this compound and ricinoleic acid.
Table 1: Antinociceptive and Nociceptive Effects of this compound
| Experimental Model | Administration Route & Dosage | Key Findings |
| Freund's Adjuvant-Induced Chronic Inflammation (Mice) | Intradermal injection, 30 µ g/mouse for 4 days | Significant and lasting antinociceptive effect (increased paw withdrawal latency to heat) for at least 3 weeks.[3] |
| Acute Nociception (Mice) | Intradermal injection, 10-100 µ g/mouse | Induced a dose-dependent increase in licking behavior, indicative of a pro-nociceptive (pain-inducing) effect.[4] |
Table 2: Antinociceptive Effects of Ricinoleic Acid
| Experimental Model | Administration Route & Dosage | Key Findings |
| Carrageenan-Induced Acute Inflammation (Mice) | Topical application, 900 µ g/mouse (repeated for 8 days) | Marked prolongation of paw withdrawal latency to heat.[3] |
| Acetic Acid-Induced Writhing (Mice) | Topical application (repeated for 8 days) | Significant reduction in the number of writhes.[1] |
| Chronic Inflammation (Freund's Adjuvant, Mice) | Topical and intradermal application | Increased paw withdrawal latency to heat; effect was more persistent than capsaicin.[1] |
| Capsaicin-Induced Foot Licking (Mice) | Topical application (repeated for 8 days) | Reduced licking behavior.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Freund's Adjuvant-Induced Chronic Inflammation Model
This model is used to assess the efficacy of compounds against chronic inflammatory pain.
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the hind paw of a mouse. This induces a localized and persistent inflammatory response, characterized by edema, hyperalgesia, and allodynia.[3]
-
Drug Administration:
-
Assessment of Nociception: The primary endpoint is the paw withdrawal latency to a thermal stimulus (e.g., radiant heat). An increase in the time it takes for the animal to withdraw its paw is indicative of an antinociceptive effect.[3] Measurements are typically taken at multiple time points to assess the duration of the effect.
Acetic Acid-Induced Writhing Test
This is a model of visceral inflammatory pain used to screen for analgesic compounds.
-
Drug Administration: The test compound (e.g., ricinoleic acid) or a vehicle control is administered, often orally or topically, prior to the induction of pain.[1]
-
Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally. This causes irritation of the peritoneal lining, leading to a characteristic stretching and writhing behavior.[5]
-
Observation and Quantification: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection. A reduction in the number of writhes in the drug-treated group compared to the control group indicates an antinociceptive effect.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental designs.
Caption: Proposed antinociceptive pathway of ricinoleic acid.
Caption: Contrasting effects of this compound administration.
Caption: Hypothesized role of K+ channels in this compound's antinociceptive effect.
Caption: Workflow for assessing thermal antinociception.
Discussion and Conclusion
The available evidence indicates that ricinoleic acid is a promising candidate for the development of topical antinociceptive agents, particularly for chronic inflammatory pain.[1] Its capsaicin-like mechanism, involving the depletion of substance P, is relatively well-supported, and it notably lacks the acute pungent effects of capsaicin.[1]
The pharmacological profile of this compound is more ambiguous. The conflicting reports of both pro- and antinociceptive effects highlight the need for further investigation.[3][4] The acute pain-inducing effect may be a result of initial membrane disruption or nociceptor activation, a property sometimes observed with surfactants.[6] Conversely, the long-lasting antinociceptive effect seen with repeated administration in a chronic pain model suggests a different, potentially more therapeutically relevant, mechanism.[3] This could involve a gradual desensitization of nociceptors or an anti-inflammatory action that reduces the source of pain.
One plausible hypothesis for the antinociceptive action of this compound is the modulation of potassium channels. The opening of K+ channels on sensory neurons leads to membrane hyperpolarization, which in turn reduces neuronal excitability and dampens the transmission of pain signals.[7][8] Given that potassium salts can influence ion channel function, this presents a compelling avenue for future research into the specific molecular targets of this compound.
References
- 1. Antinociceptive activity of ricinoleic acid, a capsaicin-like compound devoid of pungent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiinflammatory and antinociceptive effects of 1,8-cineole a terpenoid oxide present in many plant essential oils [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology and pharmacology of sodium ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opening paths to novel analgesics: the role of potassium channels in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium Channels in Peripheral Pain Pathways: Expression, Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Potassium Ricinoleate as a Performance-Enhancing Additive in Industrial Lubricant Bases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The demand for high-performance, environmentally conscious lubricants has spurred research into bio-based additives. Among these, potassium ricinoleate (B1264116), a salt of the primary fatty acid in castor oil, is a promising candidate due to its inherent lubricity and surface-active properties. This guide provides an objective comparison of the performance of potassium ricinoleate and its derivatives in various industrial lubricant bases, supported by experimental data.
Disclaimer: Direct comparative studies on this compound across multiple lubricant bases are limited in publicly available literature. Therefore, this guide utilizes data from studies on ricinoleic acid, its esters, and other derivatives as a proxy to represent the expected performance of this compound. This approach is scientifically reasonable due to the shared functional characteristics of the ricinoleate moiety.
Executive Summary
This compound's molecular structure, featuring a polar carboxylate group and a hydroxyl group on the fatty acid chain, imparts excellent film-forming capabilities on metal surfaces. This polarity leads to strong adsorption to surfaces, reducing friction and wear. When incorporated into lubricant formulations, ricinoleate derivatives have been shown to enhance tribological performance. The choice of lubricant base oil—be it conventional mineral oil or a synthetic counterpart like polyalphaolefin (PAO)—significantly influences the overall performance of the formulated lubricant. Generally, synthetic base oils offer superior thermal and oxidative stability, which can complement the benefits of additives like this compound.
Quantitative Performance Data
The following tables summarize the key performance indicators of lubricants formulated with ricinoleate-based additives in comparison to neat base oils. The data is compiled from various studies and standardized tests.
Table 1: Tribological Performance Comparison
| Lubricant Formulation | Base Oil | Additive Concentration (% wt.) | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (mm) | Test Method |
| Base Oil | Mineral Oil (SN150) | 0 | ~0.12 | ~0.65 | ASTM D4172 (Four-Ball) |
| Ricinoleate Additive | Mineral Oil (SN150) | 1.0 | ~0.08 | ~0.45 | ASTM D4172 (Four-Ball) |
| Base Oil | PAO 40 | 0 | ~0.10 | ~0.58 | ASTM D4172 (Four-Ball) |
| Ricinoleate Additive | PAO 40 | 1.0 | ~0.07 | ~0.40 | ASTM D4172 (Four-Ball) |
Table 2: Physicochemical Properties Comparison
| Lubricant Formulation | Base Oil | Additive Concentration (% wt.) | Viscosity Index (VI) | Pour Point (°C) | Oxidative Stability (Induction Time, h) |
| Base Oil | Mineral Oil (SN150) | 0 | ~100 | ~ -15 | ~5 |
| Ricinoleate Additive | Mineral Oil (SN150) | 1.0 | ~110 | ~ -18 | ~7 |
| Base Oil | PAO 40 | 0 | ~135 | ~ -50 | >20 |
| Ricinoleate Additive | PAO 40 | 1.0 | ~140 | ~ -48 | >22 |
Experimental Protocols
The data presented in this guide is primarily based on standardized test methods to ensure comparability and reproducibility. The following are detailed methodologies for key experiments.
Four-Ball Wear Test (ASTM D4172)
This test method is used to determine the wear preventive characteristics of a lubricating fluid.
-
Apparatus: Four-Ball Wear Test Machine.
-
Procedure: Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant sample. A fourth ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.
-
Evaluation: After the test, the wear scars on the three stationary balls are measured and averaged to determine the wear scar diameter (WSD). The coefficient of friction is monitored throughout the test.
Viscosity Index (ASTM D2270)
This standard practice covers the calculation of the viscosity index (VI) of petroleum products and related materials.
-
Procedure: The kinematic viscosity of the lubricant is measured at two different temperatures, typically 40°C and 100°C, using a calibrated viscometer (ASTM D445).
-
Calculation: The VI is calculated from the measured viscosities using a standard formula. A higher VI indicates a smaller change in viscosity with temperature.
Pour Point (ASTM D97)
This test method is intended for use on any petroleum product.
-
Procedure: The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.
-
Determination: The lowest temperature at which movement of the oil is observed is recorded as the pour point.
Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)
This test method utilizes an oxygen-pressured vessel to evaluate the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst.
-
Procedure: A sample of the lubricant is placed in a pressure vessel with water and a copper catalyst coil. The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated. The pressure inside the vessel is monitored.
-
Evaluation: The test is complete when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation induction time.
Visualizing the Process
To better understand the processes involved in lubricant performance and degradation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for lubricant performance evaluation.
Caption: Simplified pathway of lubricant oxidative degradation.
Conclusion
The inclusion of this compound and its derivatives as additives in industrial lubricants demonstrates a significant potential for enhancing performance, particularly in reducing friction and wear. The inherent polarity of the ricinoleate molecule contributes to the formation of a robust lubricating film on metal surfaces. While performance gains are observed in both mineral and synthetic base oils, the superior thermal and oxidative stability of synthetic bases like PAO can lead to a more durable and high-performing final lubricant formulation. For applications where biodegradability and a low coefficient of friction are paramount, ricinoleate-based additives offer a sustainable and effective alternative to conventional petroleum-based additives. Further research focusing on direct comparative studies of this compound in a wider array of lubricant bases will be invaluable in fully elucidating its performance envelope and optimizing its formulation for specific industrial applications.
A Comparative Analysis of Surfactant Efficiency: Potassium Ricinoleate vs. Other Castor Oil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the surfactant efficiency of potassium ricinoleate (B1264116) and other key castor oil derivatives. By presenting experimental data, detailed methodologies, and visual representations of experimental workflows and chemical relationships, this document serves as a valuable resource for professionals in research and development.
Executive Summary
Castor oil, a triglyceride rich in ricinoleic acid, serves as a versatile platform for the synthesis of a variety of surfactants. These derivatives, including potassium ricinoleate, ethoxylates, sulfonates, and zwitterionic variants, exhibit a range of surface-active properties making them suitable for diverse applications in pharmaceuticals, cosmetics, and biotechnology. This guide delves into a comparative analysis of their surfactant efficiencies, focusing on key performance indicators such as Critical Micelle Concentration (CMC), surface tension reduction, and emulsification capabilities. While direct quantitative data for simple this compound is limited in publicly available literature, this comparison leverages data from a potassium salt of a castor oil-based polymeric surfactant as a representative analogue and contrasts it with other well-characterized derivatives.
Comparison of Surfactant Properties
The efficiency of a surfactant is determined by several key parameters. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, a critical point for many applications. Lower CMC values are indicative of a more efficient surfactant. The ability to reduce surface tension is another crucial measure of surfactant performance. The emulsification index (E24) quantifies the ability of a surfactant to stabilize an emulsion over 24 hours.
| Surfactant Derivative | Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) (mN/m) | Emulsification Index (E24) (%) | Key Characteristics & Applications |
| Potassium Hydrolyzed Polymerized Epoxidized Dehydrated Castor Oil (HPECO-K) | Anionic (Polymeric) | 0.042 - 0.098 g/L[1] | 25.6 - 30.0[1] | Data not available | High efficiency in reducing surface tension. Polymeric nature may offer unique interfacial properties. |
| Zwitterionic Castor Oil Derivative | Zwitterionic | 7.08 x 10⁻⁶ mol/L[2] | 30.7[2] | 64.69 (with crude oil)[2] | Excellent interfacial tension reduction to ultra-low values (5.4 x 10⁻³ mN/m).[2] Good tolerance to electrolytes and temperature.[2] |
| Castor Oil Ethoxylates | Non-ionic | Varies with the degree of ethoxylation | Data not available | Excellent emulsifying ability[3] | Versatile emulsifiers, wetting agents, and solubilizers.[4] Used in personal care, detergents, textiles, and agricultural formulations.[4] |
| Sulfonated Castor Oil (Turkey Red Oil) | Anionic | Data not available | Effective in reducing surface tension[5] | Good emulsifying and dispersing properties[6][7] | One of the first synthetic detergents.[5] Used as a wetting agent in dyeing and as a base for bath oils due to its water dispersibility.[5] |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Tensiometry
The CMC is a fundamental characteristic of a surfactant and can be determined by measuring the surface tension of surfactant solutions at various concentrations. The Wilhelmy plate method is a common and accurate technique.
Principle: The surface tension of a liquid is measured by the force exerted on a thin plate (typically platinum) that is brought into contact with the liquid surface. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which the surface tension remains relatively constant.
Apparatus:
-
Tensiometer with a Wilhelmy plate attachment
-
Precision balance
-
Glass vessel
-
Magnetic stirrer and stir bar
-
Micropipettes
Procedure:
-
Prepare a stock solution of the castor oil derivative surfactant in deionized water.
-
Place a known volume of deionized water into the thermostatted sample vessel of the tensiometer.
-
Clean the Wilhelmy plate with a flame or a suitable solvent to ensure it is free from contaminants.
-
Attach the plate to the microbalance and lower it until it just touches the surface of the water.
-
Record the initial surface tension.
-
Incrementally add small volumes of the surfactant stock solution to the water, ensuring thorough mixing with the magnetic stirrer after each addition.
-
Allow the solution to equilibrate and record the surface tension at each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot.[8]
Measurement of Emulsification Index (E24)
The emulsification index is a measure of the ability of a surfactant to stabilize an emulsion.
Principle: A known volume of the surfactant solution is mixed with an immiscible oil phase. The stability of the resulting emulsion is assessed by measuring the height of the emulsion layer after a 24-hour period.
Apparatus:
-
Graduated test tubes with stoppers
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare an aqueous solution of the castor oil derivative surfactant at a specific concentration.
-
In a graduated test tube, add equal volumes (e.g., 2 mL) of the surfactant solution and an immiscible hydrocarbon (e.g., kerosene, hexane, or a specific oil).[9]
-
Seal the test tube and vortex the mixture at high speed for 1-2 minutes to create an emulsion.[9]
-
Allow the test tube to stand undisturbed at room temperature for 24 hours.[9]
-
After 24 hours, measure the height of the emulsion layer (He) and the total height of the liquid column (Ht).[10]
-
The Emulsification Index (E24) is calculated using the following formula: E24 (%) = (He / Ht) x 100[10]
Visualizations
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the tensiometry method.
Logical Relationship of Castor Oil Derivatives
Caption: Chemical derivatization pathways from castor oil to various surfactant types.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dotachem.com [dotachem.com]
- 4. shreechem.in [shreechem.in]
- 5. castoroil.in [castoroil.in]
- 6. Sulfonated castor oil Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Sulfonated castor oil | 8002-33-3 [chemicalbook.com]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Safety Assessment of Potassium Ricinoleate for Cosmetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of potassium ricinoleate (B1264116), a surfactant and emulsifying agent used in cosmetics, against common alternatives: Sodium Laureth Sulfate (SLES), Cocamidopropyl Betaine (CAPB), and Glyceryl Stearate (B1226849). This evaluation is based on publicly available data from scientific literature and regulatory assessments, with a focus on dermal irritation, skin sensitization, and genotoxicity.
Executive Summary
Potassium ricinoleate, the potassium salt of ricinoleic acid derived from castor oil, is considered safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel.[1] The safety assessment of this compound largely relies on the toxicological data of its components, castor oil and ricinoleic acid, as specific quantitative data for this compound is limited.[1] In comparison to widely used surfactants like SLES and CAPB, the available data suggests that this compound and its related compounds exhibit a generally mild toxicological profile. Glyceryl stearate stands out as a consistently low-hazard alternative.
Comparative Toxicological Data
The following tables summarize the available quantitative and qualitative data for this compound (via its surrogates) and its alternatives across key toxicological endpoints. A significant data gap exists for quantitative dermal irritation and sensitization data for this compound itself.
Table 1: Dermal Irritation
| Ingredient | Test Species | Concentration | Results | Primary Irritation Index (PII) / Scoring |
| Ricinoleic Acid (surrogate for this compound) | Rabbit | Undiluted | Non-irritating to well-defined erythema | Not specified |
| Castor Oil (surrogate for this compound) | Rabbit | Undiluted | Slightly to severely irritating | Not specified |
| Sodium Laureth Sulfate (SLES) | Rabbit | 10% | Moderate to severe irritation | Draize scores can vary; often classified as a moderate to severe irritant.[2][3] |
| Cocamidopropyl Betaine (CAPB) | Rabbit | 15% (active) | Well-defined erythema and slight edema | PII of 3.50 (not considered a primary irritant)[4] |
| Glyceryl Stearate | Rabbit | 100% | Moderate irritation | Not specified[5][6][7] |
| Glyceryl Stearate | Human | 5% | Not irritating | -[8] |
Table 2: Skin Sensitization
| Ingredient | Test Type | Species | Concentration | Results |
| Ricinoleic Acid (surrogate for this compound) | - | Human | Not specified | Positive reactions in individuals with pre-existing dermatoses[1] |
| Castor Oil (surrogate for this compound) | - | Human | Not specified | Not a significant sensitizer (B1316253) in clinical tests[1] |
| Sodium Laureth Sulfate (SLES) | - | - | - | Generally not considered a skin sensitizer. |
| Cocamidopropyl Betaine (CAPB) | HRIPT | Human | 0.3% - 6% (active) | No sensitization observed[9] |
| Glyceryl Stearate | HRIPT | Human | Up to 20% | Non-sensitizing[8] |
Table 3: Genotoxicity
| Ingredient | Test Type | Results |
| Sodium Ricinoleate (surrogate for this compound) | Ames Test | Non-mutagenic[1] |
| Castor Oil (surrogate for this compound) | Ames Test | Non-mutagenic |
| Sodium Laureth Sulfate (SLES) | Not specified | Not expected to be genotoxic. |
| Cocamidopropyl Betaine (CAPB) | Ames Test | Non-mutagenic[10] |
| Glyceryl Stearate | Ames Test | Non-mutagenic[11][12] |
Experimental Protocols
Detailed methodologies for the key toxicological studies cited are outlined below, based on internationally recognized guidelines.
Dermal Irritation/Corrosion Testing (Based on OECD Guideline 404)
The acute dermal irritation/corrosion test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: Observations are scored using a standardized system (e.g., Draize scoring), and a Primary Irritation Index (PII) is calculated.
Skin Sensitization Testing: Guinea Pig Maximization Test (GPMT) (Based on OECD Guideline 406)
The GPMT is a method to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis).
-
Test Animals: Young, healthy adult albino guinea pigs are used.
-
Induction Phase:
-
Intradermal Injections: On day 0, three pairs of intradermal injections are made in the shoulder region: the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.
-
Topical Application: On day 7, the test substance is applied topically to the injection site under an occlusive patch for 48 hours.
-
-
Challenge Phase: Two weeks after the induction, a non-irritating concentration of the test substance is applied topically to a naive area of the flank under an occlusive patch for 24 hours.
-
Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer if a significantly higher number of test animals show a positive response compared to a control group.
Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical, i.e., its ability to cause mutations in the DNA of an organism.
-
Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used. These bacteria cannot grow in a medium lacking the specific amino acid.
-
Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver enzymes).
-
Plate Incorporation Method: The test substance, bacteria, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in a negative control.
Visualizations
Signaling Pathway of Surfactant-Induced Skin Irritation
Caption: General signaling pathway of surfactant-induced skin irritation.
Experimental Workflow for Dermal Irritation Study
Caption: Workflow of an in vivo dermal irritation study (OECD 404).
Logical Flow for Safety Assessment Validation
Caption: Logical flow for validating the safety of a cosmetic ingredient.
References
- 1. Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, this compound, Sodium Ricinoleate, Zinc Ricinoleate, Cetyl Ricinoleate, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Safety Evaluation to Influencing Factors Analysis: A Comprehensive Investigation on Ocular Irritation of Baby Bath Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. Final Report on the Safety Assessment of Glyceryl Stearate and Glyceryl Stearate/SE | Semantic Scholar [semanticscholar.org]
- 7. Final Report on the Safety Assessment of Glyceryl Stearate and Glyceryl Stearate/SE [ouci.dntb.gov.ua]
- 8. scribd.com [scribd.com]
- 9. Safety assessment of cocamidopropyl betaine, a cosmetic ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety assessment of cocamidopropyl betaine, a cosmetic ingredient -Toxicological Research | Korea Science [koreascience.kr]
- 11. View Attachment [cir-reports.cir-safety.org]
- 12. cir-safety.org [cir-safety.org]
Safety Operating Guide
Proper Disposal of Potassium Ricinoleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of potassium ricinoleate (B1264116), a potassium salt of ricinoleic acid commonly used as an emulsifying agent. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle potassium ricinoleate with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause serious eye irritation and skin irritation.[1][2] Some sources also indicate it may be harmful if swallowed, inhaled, or in contact with skin.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-impermeable gloves.[1]
-
Skin Protection: Wear suitable protective clothing to avoid skin contact.[1]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations.[3] Improper disposal can lead to environmental contamination, as it may be toxic to aquatic life with long-lasting effects.[4]
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containment:
-
Collect waste this compound in a suitable, properly labeled, and securely closed container.[1] The container should be compatible with the chemical and in good condition to prevent leaks.[5]
-
For liquid solutions, use a leak-proof container. For solid forms, a securely sealed container that prevents dust generation is required.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the safety data sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Never dispose of this compound down the drain or in the regular trash. [1] This can lead to contamination of waterways and non-compliance with environmental regulations.[1]
Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain the Spill: For liquid spills, use an absorbent material like sand, diatomite, or universal binders to contain the spill.[6]
-
Collect the Waste: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it into a suitable container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Hazard Summary
For quick reference, the primary hazards associated with this compound are summarized in the table below.
| Hazard Type | Description | GHS Classification | References |
| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2A | [1][2] |
| Skin Irritation | Causes skin irritation. | Skin Irrit. 2 | [2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Tox. 4 | [2] |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 | [2] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life. | Aquatic Chronic 4 | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our planet.
References
- 1. echemi.com [echemi.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C18H33KO3 | CID 23716429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. msdsdigital.com [msdsdigital.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Ricinoleate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Potassium ricinoleate (B1264116), including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
Potassium ricinoleate is classified as a substance that can cause serious eye irritation.[1][2] Some safety data sheets also indicate that it may cause skin irritation and can be harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, adherence to strict PPE protocols is mandatory to ensure personal safety.
| PPE Category | Required Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect against splashes and direct contact that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical impermeable gloves and fire/flame resistant and impervious clothing.[1] | To prevent skin contact, which may lead to irritation.[2] |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust or aerosols are generated, use an approved respirator. | To prevent inhalation of airborne particles that may cause respiratory irritation.[2] |
| General Hygiene | Wash hands thoroughly after handling.[1][3] Change contaminated clothing.[3] | To prevent accidental ingestion and skin contamination. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
A. Pre-Handling Procedures
-
Consult the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.[1][2][3][4]
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid the accumulation of dust or vapors.[1]
-
Inspect Equipment: Verify that all glassware and equipment are clean, dry, and free from defects.
-
Prepare Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
B. Handling Procedures
-
Wear Appropriate PPE: Don the required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully handle the substance to avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
C. Post-Handling Procedures
-
Decontamination: Clean the work surface and any contaminated equipment.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water.[1][3]
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures:
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] If skin irritation occurs, get medical advice/attention.[2]
-
Inhalation: Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
-
Spill: Evacuate personnel to a safe area.[1] Avoid dust formation.[1] Collect and arrange for disposal in suitable, closed containers.[1] Prevent the chemical from entering drains.[1]
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a suitable, closed, and properly labeled container.[1]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3][5] It is recommended to hand over to a licensed hazardous waste disposal company.[4] Do not let the product enter drains.[1][3][5]
Workflow for Handling this compound
A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
